Product packaging for Caloxin 1b1(Cat. No.:)

Caloxin 1b1

Cat. No.: B12376816
M. Wt: 1582.8 g/mol
InChI Key: IVFUOMWUIRNJLP-ADFIBQKPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Caloxin 1b1 is a peptide inhibitor obtained by screening for binding to the extracellular domain 1 of the Plasma Membrane Ca2+ ATPase 4 (PMCA4) . This mechanism allows it to inhibit PMCA activity extracellularly and selectively, with a higher affinity for PMCA4 than for the PMCA1 isoform . Because it was selected to bind to an extracellular epitope, this compound can be applied directly to cells and tissues to investigate PMCA's physiological roles . Its primary research value lies in examining calcium signaling and extrusion mechanisms in smooth muscle and endothelial tissues . Studies on coronary artery smooth muscle, for instance, have shown that inhibiting PMCA4 with this compound can increase basal tone, underscoring the pump's pivotal role in cellular calcium homeostasis and contractility . This makes it a valuable tool for dissecting PMCA4-specific pathways in signal transduction. The peptide sequence is H-Thr-Ala-Trp-Ser-Glu-Val-Leu-His-Leu-Leu-Ser-Arg-Gly-Gly-Gly-OH . It is supplied as a lyophilized powder and must be stored at -20°C . This product is for research or laboratory use only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C70H111N21O21 B12376816 Caloxin 1b1

Properties

Molecular Formula

C70H111N21O21

Molecular Weight

1582.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-(carboxymethylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C70H111N21O21/c1-33(2)20-45(61(104)85-46(21-34(3)4)63(106)89-50(30-92)66(109)82-43(16-13-19-75-70(72)73)59(102)79-28-53(96)77-27-52(95)78-29-55(99)100)86-65(108)49(24-40-26-74-32-80-40)87-62(105)47(22-35(5)6)88-69(112)57(36(7)8)91-60(103)44(17-18-54(97)98)83-67(110)51(31-93)90-64(107)48(23-39-25-76-42-15-12-11-14-41(39)42)84-58(101)37(9)81-68(111)56(71)38(10)94/h11-12,14-15,25-26,32-38,43-51,56-57,76,92-94H,13,16-24,27-31,71H2,1-10H3,(H,74,80)(H,77,96)(H,78,95)(H,79,102)(H,81,111)(H,82,109)(H,83,110)(H,84,101)(H,85,104)(H,86,108)(H,87,105)(H,88,112)(H,89,106)(H,90,107)(H,91,103)(H,97,98)(H,99,100)(H4,72,73,75)/t37-,38+,43-,44-,45-,46-,47-,48-,49-,50-,51-,56-,57-/m0/s1

InChI Key

IVFUOMWUIRNJLP-ADFIBQKPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(C(C)O)N

Origin of Product

United States

Foundational & Exploratory

Caloxin 1b1: A Technical Guide to its Mechanism of Action on PMCA4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Caloxin 1b1, a selective peptide inhibitor of the Plasma Membrane Ca2+-ATPase isoform 4 (PMCA4). This document details the quantitative inhibitory properties of this compound, outlines the experimental protocols for its characterization, and visualizes its interaction and the broader signaling context of PMCA4.

Introduction

The plasma membrane Ca2+-ATPase (PMCA) is a crucial component of cellular calcium homeostasis, actively extruding Ca2+ from the cytoplasm to maintain low intracellular concentrations. Four main isoforms (PMCA1-4) exist, with PMCA4 being a key regulator in various tissues, including vascular smooth muscle. Its dysfunction is implicated in several pathological conditions, making it a promising therapeutic target.

This compound is a synthetic peptide developed through phage display screening to selectively inhibit PMCA4. Its ability to target an extracellular domain of the pump allows for its application in living cells and tissues, providing a valuable tool for dissecting the physiological roles of PMCA4. This guide summarizes the key findings related to this compound's interaction with PMCA4.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency and isoform selectivity of this compound have been quantified through various biochemical assays. The following tables summarize the key inhibition constants (Ki) and IC50 values.

Table 1: Inhibition Constants (Ki) of this compound for PMCA Isoforms

PMCA IsoformKi (μM)Experimental SystemReference
PMCA446 ± 5Leaky erythrocyte ghosts[1][2]
PMCA1105 ± 11Human Embryonic Kidney (HEK-293) cells[1][2]
PMCA2167 ± 67Not specified[1]
PMCA3274 ± 40Not specified[1]

Table 2: Comparison of this compound with its Derivative, Caloxin 1c2

CaloxinTarget PMCA IsoformKi (μM)Fold Increase in Affinity vs. 1b1Reference
This compoundPMCA445 ± 4-[3]
Caloxin 1c2PMCA42.3 ± 0.3~20x[3][4]
This compoundPMCA1105 ± 11-[3]
Caloxin 1c2PMCA121 ± 6~5x[3]
This compoundPMCA2167 ± 67-[3]
Caloxin 1c2PMCA240 ± 10~4x[3]
This compoundPMCA3274 ± 40-[3]
Caloxin 1c2PMCA367 ± 8~4x[3]

Mechanism of Action

This compound functions as an allosteric inhibitor of PMCA4.[1] It binds to an extracellular domain of the pump, specifically the first extracellular loop (exdom 1), which was used as the target for its initial screening.[1][2] This binding event conformationally changes the enzyme, leading to a non-competitive inhibition of its Ca2+-Mg2+-ATPase activity.[1] The inhibition is specific to PMCA, as this compound has been shown not to inhibit other ATPases.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on PMCA4.

PMCA Ca2+-Mg2+-ATPase Activity Assay

This assay measures the enzymatic activity of PMCA by quantifying the rate of ATP hydrolysis in the presence of Ca2+ and Mg2+.

Materials:

  • Leaky erythrocyte ghosts (rich in PMCA4) or membrane preparations from cells overexpressing a specific PMCA isoform.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 2 mM MgCl2, 1 mM EGTA, and varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration.

  • ATP solution: 2 mM ATP in assay buffer.

  • This compound stock solution.

  • Malachite green reagent for phosphate detection.

Procedure:

  • Prepare reaction mixtures containing assay buffer, a known amount of membrane protein (e.g., 20 µg), and varying concentrations of this compound.

  • Pre-incubate the mixtures for 10 minutes at 37°C.

  • Initiate the reaction by adding the ATP solution.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a solution that also initiates color development for phosphate detection (e.g., malachite green reagent).

  • Measure the absorbance at a specific wavelength (e.g., 660 nm) to quantify the amount of inorganic phosphate released.

  • Calculate the specific activity of the ATPase and determine the Ki value for this compound using appropriate enzyme kinetic models.

Measurement of Cytosolic Ca2+ Concentration ([Ca2+]i)

This protocol uses a fluorescent Ca2+ indicator, such as Fura-2 AM, to measure changes in intracellular calcium levels in response to this compound.

Materials:

  • Cultured cells (e.g., arterial smooth muscle cells).

  • Hanks' Balanced Salt Solution (HBSS).

  • Fura-2 AM stock solution (in DMSO).

  • Pluronic F-127.

  • This compound solution.

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

Procedure:

  • Seed cells on glass coverslips and allow them to adhere.

  • Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS containing Pluronic F-127 for 30-60 minutes at room temperature in the dark.

  • Wash the cells with HBSS to remove extracellular dye.

  • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

  • Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Perfuse the cells with a solution containing this compound.

  • Continue recording the fluorescence ratio (F340/F380). An increase in this ratio indicates an increase in [Ca2+]i.

  • Calibrate the fluorescence signal at the end of the experiment using ionomycin and a Ca2+-free solution containing EGTA to determine Rmin and Rmax for the Grynkiewicz equation.

Aortic Ring Contraction Assay

This ex vivo experiment assesses the functional effect of this compound on vascular smooth muscle contractility.

Materials:

  • Isolated rat or mouse aortic rings.

  • Krebs-Henseleit solution.

  • Phenylephrine (or other vasoconstrictors).

  • This compound solution.

  • Organ bath system with force transducers.

Procedure:

  • Dissect the aorta and cut it into rings of 2-3 mm in width.

  • Mount the rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.

  • Induce a submaximal contraction with a vasoconstrictor like phenylephrine.

  • Once a stable contraction is achieved, add this compound to the bath in a cumulative or single-dose manner.

  • Record the changes in isometric tension. An increase in tension indicates that inhibition of PMCA4 enhances vasoconstriction.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows.

Caloxin1b1_Mechanism cluster_cytosol Cytosol Caloxin1b1 This compound PMCA4 Exdom 1 Transmembrane Domain Cytosolic Domain Caloxin1b1->PMCA4:f0 Caloxin1b1->PMCA4 Ca_in Ca2+ PMCA4:f2->Ca_in Binds ATP ATP PMCA4:f2->ATP ADP_Pi ADP + Pi PMCA4:f2->ADP_Pi ATP Hydrolysis Ca_out Ca2+ PMCA4:f1->Ca_out Ca2+ Extrusion ATPase_Assay_Workflow start Start prep Prepare reaction mix: Membrane prep + Assay Buffer + this compound start->prep preincubate Pre-incubate 10 min @ 37°C prep->preincubate add_atp Add ATP to initiate reaction preincubate->add_atp incubate Incubate 30 min @ 37°C add_atp->incubate stop_reaction Stop reaction & initiate color development incubate->stop_reaction measure_abs Measure Absorbance (e.g., 660 nm) stop_reaction->measure_abs calculate Calculate ATPase activity and Ki value measure_abs->calculate end End calculate->end PMCA4_Signaling_Context cluster_interactions PMCA4 Regulatory Interactions PMCA4 PMCA4 Ca_low Low Local [Ca2+] PMCA4->Ca_low Maintains nNOS nNOS (neuronal Nitric Oxide Synthase) NO_production Decreased NO Production nNOS->NO_production Calcineurin Calcineurin NFAT_activation Decreased NFAT Activation Calcineurin->NFAT_activation CaM CaM (Calmodulin) CaM->PMCA4 Activates Ca_low->nNOS Inhibits Ca_low->Calcineurin Inhibits

References

An In-Depth Technical Guide to the Isoform Selectivity of Caloxin 1b1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the isoform selectivity of Caloxin 1b1, a peptide inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA). The document details quantitative inhibition data, experimental methodologies for determining selectivity, and visual representations of experimental workflows and relevant signaling pathways.

Introduction to this compound and PMCA Isoforms

The Plasma Membrane Ca2+-ATPases (PMCAs) are essential high-affinity transport systems responsible for extruding Ca2+ from the cytoplasm of all eukaryotic cells, playing a critical role in maintaining Ca2+ homeostasis and shaping Ca2+ signaling.[1][2][3] In humans, four distinct genes encode the primary PMCA isoforms (PMCA1-4), which exhibit tissue-specific and cell-type-dependent expression patterns.[1][4][5] For instance, PMCA1 and PMCA4 are widely expressed, whereas PMCA2 and PMCA3 are more localized, particularly within the nervous system.[1][4] This differential distribution necessitates the development of isoform-selective inhibitors to dissect the specific physiological and pathophysiological roles of each PMCA isoform.

This compound is a peptide inhibitor developed through a screening process that used the first extracellular domain of PMCA4 as a target.[2][3][6] It acts as an allosteric, extracellular inhibitor, making it a valuable tool for studying PMCA function in intact cells and tissues.[1][2][7]

Quantitative Analysis of Isoform Selectivity

This compound demonstrates preferential inhibition of the PMCA4 isoform over the other three isoforms. The inhibitory potency is quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating higher affinity and more potent inhibition. The selectivity of this compound is summarized in the table below.

PMCA IsoformInhibition Constant (Kᵢ) in μMPrimary Source for Assay
PMCA1 105 ± 11Rabbit Duodenal Mucosa / HEK-293 Cells[1][2][3][4][6]
PMCA2 167 ± 67Microsomes from Overexpressing Insect (Sf9) Cells[1][4][6]
PMCA3 274 ± 40Microsomes from Overexpressing Insect (Sf9) Cells[1][4][6]
PMCA4 46 ± 5Human Erythrocyte Ghosts[1][2][3][4][6]

Data compiled from multiple sources.[1][2][3][4][6]

The data clearly indicates that this compound has a 2.3-fold higher affinity for PMCA4 compared to PMCA1, and its affinity for PMCA2 and PMCA3 is even lower.[1][4][6] This preferential inhibition makes this compound a PMCA4-selective inhibitor.

Experimental Protocols for Determining Isoform Selectivity

The isoform selectivity of this compound was determined by assessing its inhibitory effect on the Ca2+-Mg2+-ATPase activity of isolated membranes enriched with specific PMCA isoforms.

3.1. Preparation of Isoform-Specific Membranes

  • PMCA1-enriched Source: Plasma membrane fractions from rabbit duodenal mucosa, which are naturally rich in PMCA1, were used.[1][6] Alternatively, membranes from Human Embryonic Kidney (HEK-293) cells, which predominantly express PMCA1, were also utilized.[2][3]

  • PMCA4-enriched Source: Leaky human erythrocyte ghosts serve as the primary source for PMCA4, as this isoform is the most abundant in red blood cells.[1][2][4][6] The ghosts are washed thoroughly with EDTA to remove any bound calmodulin.[2]

  • PMCA2 and PMCA3 Sources: Due to the lack of natural tissue sources with high abundance, microsomes were prepared from insect cells (e.g., Sf9) engineered to overexpress recombinant PMCA2 and PMCA3.[1][4][6]

3.2. Ca2+-Mg2+-ATPase Activity Assay

The core of the selectivity determination is a specific enzymatic assay that measures the Ca2+-dependent ATP hydrolysis by PMCAs.

  • Assay Principle: The PMCA Ca2+-Mg2+-ATPase activity is defined as the difference between the total ATPase activity measured in the presence of Ca2+ and the basal Mg2+-ATPase activity measured in the absence of Ca2+ (or in the presence of a Ca2+ chelator like EGTA).[8]

  • Reaction Mixture: The assay is conducted in a buffered solution containing the isoform-specific membrane preparation, ATP, Mg2+, and Ca2+.

  • Inhibitors of Other ATPases: To ensure that the measured activity is specific to PMCAs, the reaction mixture includes a cocktail of inhibitors for other major cellular ATPases:

    • Thapsigargin: To inhibit Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA).[6]

    • Ouabain: To inhibit the Na+-K+-ATPase.[6]

    • Azide: To inhibit mitochondrial F1F0-ATPase.[6]

  • This compound Application: The assay is performed across a range of this compound concentrations to generate a dose-response curve for each PMCA isoform.

  • Detection Methods: The rate of ATP hydrolysis is measured using one of two primary methods:

    • Radiometric Assay: Involves the use of [γ-33P]ATP as a substrate. The amount of released 33Pi (inorganic phosphate) is quantified to determine enzyme activity.[8]

    • Coupled Enzyme Assay: A spectrophotometric or fluorometric method where the regeneration of ATP from ADP and phosphoenolpyruvate is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase. The rate of ATP hydrolysis is proportional to the rate of NADH disappearance, which is monitored as a decrease in absorbance or fluorescence.[8]

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated. The data are then fitted to an inhibition curve to determine the Kᵢ value for each isoform.

Visualizations: Workflows and Pathways

4.1. Experimental Workflow for Isoform Selectivity

G cluster_1 Ca2+-Mg2+-ATPase Assay cluster_2 Data Analysis PMCA1 PMCA1 Source (Rabbit Duodenal Mucosa) Assay Incubate membranes with ATP, Ca2+, Mg2+, ATPase inhibitors, and varying [this compound] PMCA1->Assay PMCA2 PMCA2 Source (Overexpressing Insect Cells) PMCA2->Assay PMCA3 PMCA3 Source (Overexpressing Insect Cells) PMCA3->Assay PMCA4 PMCA4 Source (Human Erythrocyte Ghosts) PMCA4->Assay Detection Measure ATP Hydrolysis (Radiometric or Coupled Enzyme Assay) Assay->Detection Calc Calculate % Inhibition vs. [this compound] Detection->Calc Curve Fit data to inhibition curve Calc->Curve Ki Determine Ki for each isoform Curve->Ki

Caption: Workflow for determining the Kᵢ of this compound for PMCA isoforms.

4.2. PMCA Signaling and Inhibition by this compound

G cluster_0 cluster_2 Caloxin This compound PMCA4 PMCA4 Caloxin->PMCA4 Strong Inhibition PMCA1 PMCA1/2/3 Caloxin->PMCA1 Weak Inhibition Ca_out Ca2+ PMCA4->Ca_out PMCA1->Ca_out Ca_in [Ca2+]i Ca_in->PMCA4 Extrusion Ca_in->PMCA1 Extrusion Signal Ca2+-Dependent Signaling Pathways (e.g., Contraction) Ca_in->Signal Activates

Caption: this compound preferentially inhibits PMCA4, increasing cytosolic Ca2+.

Conclusion and Implications

This compound is a valuable research tool characterized by its selective inhibition of the PMCA4 isoform. Its ability to act on the extracellular side of the plasma membrane allows for its direct application to living cells and tissues to modulate PMCA4 activity. The approximately 2.3- to 6-fold selectivity for PMCA4 over other isoforms enables researchers to investigate the specific roles of PMCA4 in cellular calcium signaling. For example, studies have used this compound to demonstrate the role of PMCA4 in vascular smooth muscle contraction, where its application leads to an increase in intracellular Ca2+ and enhanced contractile force.[2][3][4] The detailed methodologies and quantitative data presented in this guide provide a solid foundation for professionals utilizing this compound in their research and development endeavors.

References

Caloxin 1b1: A Technical Guide to its Structure, Sequence, and Inhibition of the Plasma Membrane Ca2+-ATPase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caloxin 1b1 is a synthetic peptide and a selective allosteric inhibitor of the plasma membrane Ca2+-ATPase (PMCA), with a notable preference for the PMCA4 isoform.[1][2][3][4][5] Developed through screening of a random peptide library against an extracellular domain of PMCA4, this compound has emerged as a valuable molecular tool for investigating the physiological and pathological roles of this crucial calcium pump.[1][4][5][6] Its ability to inhibit PMCA from the extracellular side allows for its direct application to cells and tissues, facilitating studies on Ca2+ homeostasis and signaling in various biological systems.[2][4][5] This technical guide provides a comprehensive overview of the structure, peptide sequence, and functional characteristics of this compound, along with detailed experimental protocols for its study and visualization of its mechanism of action.

Peptide Sequence and Structure

This compound is a 15-amino acid peptide with a specific sequence that confers its inhibitory activity and selectivity for PMCA4.[7] The structure is linear, with a C-terminal tri-glycine motif that was part of the linker in the original phage display library used for its discovery.[7]

  • One-Letter Code: TAWSEVLHLLSRGGG[7]

  • Three-Letter Sequence: H-Thr-Ala-Trp-Ser-Glu-Val-Leu-His-Leu-Leu-Ser-Arg-Gly-Gly-Gly-OH[7]

  • Molecular Formula: C₇₀H₁₁₁N₂₁O₂₁[7]

  • Molecular Weight: 1582.9 g/mol [4][7]

The following diagram illustrates the linear sequence of this compound.

Caloxin_1b1_Sequence T Thr A Ala T->A W Trp A->W S Ser W->S E Glu S->E V Val E->V L1 Leu V->L1 H His L1->H L2 Leu H->L2 L3 Leu L2->L3 S2 Ser L3->S2 R Arg S2->R G1 Gly R->G1 G2 Gly G1->G2 G3 Gly G2->G3

Figure 1: Linear amino acid sequence of this compound.

Quantitative Data: Inhibitory Activity

This compound exhibits a significantly higher affinity for the PMCA4 isoform compared to other PMCA isoforms.[1][8][9] This selectivity makes it a valuable tool for dissecting the specific roles of PMCA4 in cellular processes. The inhibitory constants (Ki) are summarized in the table below.

PMCA IsoformInhibition Constant (Ki) (µM)Cell/Membrane System Used
PMCA4 46 ± 5Leaky human erythrocyte ghosts
PMCA1 105 ± 11Human embryonic kidney (HEK-293) cells
PMCA2 167 ± 67Recombinant
PMCA3 274 ± 40Recombinant
Data sourced from Pande et al., 2006 and Pande et al., 2008.[2][8]

Mechanism of Action and Signaling Pathway

This compound functions as a non-competitive inhibitor of the PMCA's Ca2+-Mg2+-ATPase activity by binding to an allosteric site on an extracellular domain of the pump.[1][8] By inhibiting PMCA4, this compound prevents the extrusion of Ca2+ from the cell, leading to an increase in the intracellular Ca2+ concentration ([Ca2+]i), particularly in subcellular microdomains near the plasma membrane.[2][6]

PMCA4 is known to interact with and modulate the activity of neuronal nitric oxide synthase (nNOS). By maintaining a low local Ca2+ concentration, PMCA4 can suppress the Ca2+-dependent activity of nNOS. Inhibition of PMCA4 by this compound is therefore expected to lead to an increase in local [Ca2+]i, activation of nNOS, and subsequent production of nitric oxide (NO), which can influence various downstream signaling pathways.

The following diagram illustrates the inhibitory effect of this compound on PMCA4 and its downstream consequences on the nNOS signaling pathway.

Figure 2: Signaling pathway of PMCA4 inhibition by this compound.

Experimental Protocols

The characterization and application of this compound involve several key experimental procedures. Detailed methodologies for two fundamental assays are provided below.

Measurement of PMCA Ca2+-Mg2+-ATPase Activity

This assay determines the inhibitory effect of this compound on the ATP hydrolyzing activity of PMCA. A common method is the coupled enzyme assay, which measures the rate of NADH oxidation.[5][9][10]

Experimental Workflow:

ATPase_Assay_Workflow start Start: Prepare Microsomal Membranes (e.g., from erythrocyte ghosts or PMCA-overexpressing cells) assay_mix Prepare Assay Mixture: - Pyruvate kinase - Lactate dehydrogenase - Phosphoenolpyruvate - NADH - ATP - Assay Buffer start->assay_mix pre_incubation Pre-incubate membrane preparation with varying concentrations of this compound assay_mix->pre_incubation reaction_start Initiate reaction by adding Ca²⁺/Calmodulin to activate PMCA pre_incubation->reaction_start measurement Monitor NADH oxidation by measuring the decrease in absorbance at 340 nm using a spectrophotometer reaction_start->measurement analysis Calculate ATPase activity and determine the Ki for this compound measurement->analysis end End analysis->end

Figure 3: Workflow for PMCA ATPase activity assay.

Methodology:

  • Membrane Preparation: Isolate membranes rich in PMCA, such as leaky human erythrocyte ghosts or microsomes from cells overexpressing a specific PMCA isoform.[2]

  • Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES, pH 7.4, containing 100 mM KCl, 2 mM MgCl₂, 1 mM DTT, and 0.5 mM EGTA.

  • Coupled Enzyme System: The assay mixture contains pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH. The principle is that for every molecule of ATP hydrolyzed by PMCA to ADP, PK converts PEP to pyruvate, regenerating ATP from ADP. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+.

  • Procedure:

    • In a cuvette, combine the assay buffer, PK, LDH, PEP, NADH, ATP, and the membrane preparation.

    • Add varying concentrations of this compound to different samples.

    • Initiate the reaction by adding a solution of CaCl₂ and calmodulin to achieve a defined free Ca²⁺ concentration.

    • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: The rate of NADH oxidation is proportional to the ATPase activity. The Ca²⁺-dependent ATPase activity is calculated by subtracting the basal Mg²⁺-ATPase activity (measured in the absence of Ca²⁺ and calmodulin). Plot the inhibition of ATPase activity against the concentration of this compound to determine the IC₅₀ and subsequently calculate the Ki value.

Measurement of Intracellular Ca2+ Concentration ([Ca2+]i)

To assess the functional effect of this compound on Ca²⁺ extrusion in living cells, [Ca²⁺]i is measured using fluorescent Ca²⁺ indicators, such as Fura-2 AM.[1][2][8][11]

Methodology:

  • Cell Preparation: Culture the cells of interest (e.g., arterial smooth muscle cells or endothelial cells) on glass coverslips suitable for microscopy.

  • Fura-2 AM Loading:

    • Prepare a loading buffer, typically a HEPES-buffered salt solution (e.g., Hank's Balanced Salt Solution - HBSS) containing 1-5 µM Fura-2 AM and a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.[8][11]

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[8][11]

    • Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.[3]

  • Fluorescence Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

    • Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm, and measure the fluorescence emission at ~510 nm.

  • Experimental Procedure:

    • Establish a baseline [Ca²⁺]i by perfusing the cells with a standard buffer.

    • Introduce this compound into the perfusion buffer at the desired concentration.

    • Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio corresponds to an increase in [Ca²⁺]i.

  • Data Analysis: The 340/380 nm fluorescence ratio is used to calculate the absolute [Ca²⁺]i using the Grynkiewicz equation, which requires calibration with minimum (Rmin) and maximum (Rmax) fluorescence ratios.[3] The change in [Ca²⁺]i upon application of this compound reflects the inhibition of PMCA-mediated Ca²⁺ extrusion.

Conclusion

This compound is a well-characterized and selective peptide inhibitor of PMCA4. Its defined peptide sequence, quantitative inhibitory profile, and established mechanism of action make it an indispensable tool for researchers in the fields of cell signaling, cardiovascular physiology, and drug discovery. The experimental protocols outlined in this guide provide a foundation for the effective utilization of this compound in elucidating the multifaceted roles of the plasma membrane Ca²⁺-ATPase.

References

The Discovery and Development of Caloxin 1b1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caloxin 1b1 is a pioneering peptide-based inhibitor of the Plasma Membrane Ca²⁺-ATPase (PMCA), a crucial regulator of intracellular calcium homeostasis. This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound, with a focus on the experimental methodologies and quantitative data that underpin its characterization. Its discovery has paved the way for the development of more potent and isoform-selective PMCA inhibitors, offering valuable tools for research and potential therapeutic applications.

Introduction

The Plasma Membrane Ca²⁺-ATPase (PMCA) is a vital transmembrane protein responsible for the ATP-dependent extrusion of calcium ions (Ca²⁺) from the cytoplasm to the extracellular space. By maintaining a low intracellular Ca²⁺ concentration, PMCA plays a critical role in a myriad of cellular processes, including signal transduction, muscle contraction, and neuronal function. Four main isoforms of PMCA (PMCA1-4) are known, each with distinct tissue distributions and regulatory properties.

The development of specific inhibitors for PMCA isoforms has been a long-standing goal in pharmacology and cell biology. Such inhibitors would not only serve as invaluable research tools to dissect the physiological roles of individual PMCA isoforms but also hold therapeutic potential for conditions associated with dysregulated Ca²⁺ homeostasis. This compound emerged from a targeted effort to develop extracellularly acting, isoform-selective PMCA inhibitors.

Discovery of this compound

This compound was identified through a systematic, two-step screening process designed to isolate peptide inhibitors with specificity for the PMCA4 isoform.[1] This approach leveraged the power of phage display technology combined with affinity purification using the native target protein.

Initial Screening via Phage Display

The initial step involved the screening of a random 12-amino acid peptide phage display library. The target for this screen was a synthetic peptide corresponding to the first extracellular domain (exdom 1X) of the human PMCA4 isoform.[1] This strategy was based on the hypothesis that the extracellular domains of PMCA could serve as allosteric sites for inhibitory molecules.

Affinity-Based Refinement

The pool of phages selected from the initial screen was then subjected to a second round of selection. This step utilized affinity chromatography with purified PMCA protein isolated from human erythrocyte ghosts.[1] Erythrocytes are known to predominantly express the PMCA4 isoform, making them an ideal source for the target protein in its native conformation.[1] Phages that bound to the immobilized PMCA were eluted, and the displayed peptide sequences were identified. This two-step process led to the identification of the peptide sequence that would be synthesized and named this compound.

Mechanism of Action

This compound functions as a direct, extracellular inhibitor of the Plasma Membrane Ca²⁺-ATPase. By binding to an extracellular domain of the pump, it allosterically inhibits the enzyme's Ca²⁺-Mg²⁺-ATPase activity.[1] This inhibition of ATP hydrolysis prevents the transport of Ca²⁺ out of the cell, leading to an elevation of intracellular Ca²⁺ levels. The inhibitory effect of this compound is selective, as it does not significantly affect other ATPases such as the Na⁺-K⁺-ATPase or the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[2][3]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against different PMCA isoforms was determined by measuring its effect on the Ca²⁺-Mg²⁺-ATPase activity in various cell systems. The results are summarized in the table below.

PMCA IsoformSourceInhibition Constant (Kᵢ) in μmol/L
PMCA1 Human Embryonic Kidney (HEK-293) cells105 ± 11[1][2]
PMCA2 -167 ± 67[1]
PMCA3 -274 ± 40[1]
PMCA4 Human Erythrocyte Ghosts46 ± 5[1][2]

Data presented as mean ± standard error.

The data clearly indicate that this compound exhibits a preferential inhibitory activity towards the PMCA4 isoform, with a Kᵢ value approximately 2 to 6 times lower than for the other isoforms.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the discovery and characterization of this compound.

Preparation of Human Erythrocyte Ghosts

Human erythrocyte ghosts, which are red blood cells that have had their hemoglobin removed, serve as a rich source of PMCA4.

  • Blood Collection and Washing: Whole blood is centrifuged to pellet the erythrocytes. The plasma and buffy coat are removed, and the red blood cells are washed multiple times with an isotonic saline solution.

  • Hypotonic Lysis: The washed erythrocytes are subjected to hypotonic lysis by suspension in a low ionic strength buffer (e.g., 5 mM Tris-HCl, pH 7.4). This causes the cells to swell and rupture, releasing their cytoplasmic contents, including hemoglobin.

  • Membrane Pelletting and Washing: The erythrocyte membranes (ghosts) are pelleted by high-speed centrifugation. The supernatant containing hemoglobin is discarded.

  • Repeated Washing: The ghost pellet is washed repeatedly with the hypotonic buffer until the supernatant is clear, indicating the removal of residual hemoglobin.

  • Storage: The final erythrocyte ghost preparation is stored at -80°C in a suitable buffer.

Phage Display Screening

A commercial phage display library expressing random 12-mer peptides was used for the initial screening.

  • Target Immobilization: The synthetic peptide corresponding to exdom 1X of PMCA4 is immobilized on the surface of a microtiter plate well.

  • Panning: The phage library is incubated in the coated well, allowing phages displaying peptides with affinity for the target to bind.

  • Washing: Non-bound phages are removed by repeated washing steps with a buffer containing a mild detergent (e.g., Tween-20).

  • Elution: Bound phages are eluted by changing the pH or by using a competitive ligand.

  • Amplification: The eluted phages are used to infect E. coli to amplify the selected phage population.

  • Multiple Rounds: The panning, elution, and amplification steps are repeated for several rounds to enrich for high-affinity binders.

PMCA Ca²⁺-Mg²⁺-ATPase Activity Assay

The activity of PMCA is determined by measuring the rate of ATP hydrolysis in the presence of Ca²⁺ and Mg²⁺. A common method is a coupled enzyme assay.

  • Reaction Mixture: The assay is performed in a buffer containing ATP, MgCl₂, CaCl₂, and a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase). The reaction also includes NADH.

  • Enzyme Source: A known amount of erythrocyte ghost protein is added to initiate the reaction.

  • Inhibitor Addition: To determine the inhibitory effect of this compound, various concentrations of the peptide are included in the reaction mixture.

  • Spectrophotometric Measurement: The hydrolysis of ATP by PMCA produces ADP. Pyruvate kinase then uses phosphoenolpyruvate to convert ADP back to ATP, generating pyruvate. Lactate dehydrogenase, in turn, reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.

  • Calculation of Activity: The rate of ATP hydrolysis is calculated from the rate of change in absorbance. The Ca²⁺-dependent ATPase activity is determined by subtracting the basal Mg²⁺-ATPase activity (measured in the absence of Ca²⁺) from the total Ca²⁺-Mg²⁺-ATPase activity.

Determination of Inhibition Constant (Kᵢ)

The inhibition constant (Kᵢ) is determined by measuring the PMCA activity at various concentrations of this compound and a fixed concentration of substrate (ATP and Ca²⁺).

  • Data Collection: A series of ATPase activity assays are performed with increasing concentrations of the inhibitor.

  • Data Analysis: The data are plotted as percent inhibition versus inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that produces 50% inhibition) is determined by fitting the data to a sigmoidal dose-response curve.

  • Kᵢ Calculation: The Kᵢ is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and the Michaelis-Menten constant (Kₘ) of the enzyme for that substrate.

Visualizations

Signaling Pathway of PMCA Inhibition by this compound

PMCA_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Caloxin1b1 This compound PMCA4 PMCA4 Caloxin1b1->PMCA4 Inhibits ADP_Pi ADP + Pi PMCA4->ADP_Pi Ca_out_proxy PMCA4->Ca_out_proxy Ca²⁺ Efflux Ca_in Ca²⁺ Ca_in->PMCA4 Binds ATP ATP ATP->PMCA4 Powers

Caption: Inhibition of PMCA4 by this compound blocks Ca²⁺ efflux.

Experimental Workflow for this compound Discovery

Caloxin_Discovery_Workflow cluster_step1 Step 1: Initial Phage Display Screening cluster_step2 Step 2: Affinity-Based Refinement cluster_result Result PhageLibrary Random Peptide Phage Display Library Panning Panning PhageLibrary->Panning TargetPeptide Synthetic PMCA4 exdom 1X Peptide TargetPeptide->Panning SelectedPhages Enriched Phage Pool Panning->SelectedPhages Elution & Amplification AffinityChrom Affinity Chromatography SelectedPhages->AffinityChrom PurifiedPMCA Purified PMCA4 from Erythrocyte Ghosts PurifiedPMCA->AffinityChrom Caloxin1b1 Identification of This compound Peptide AffinityChrom->Caloxin1b1 Elution & Sequencing

Caption: Two-step screening workflow for the discovery of this compound.

Development and Future Directions

The discovery of this compound was a significant step forward in the development of PMCA inhibitors. However, its micromolar potency and limited isoform selectivity highlighted the need for further optimization. Indeed, this compound served as the parent compound for the development of Caloxin 1c2, a second-generation inhibitor with significantly higher affinity and greater selectivity for PMCA4.[4]

The caloxin family of peptides continues to be valuable for:

  • Elucidating the physiological roles of PMCA isoforms: By selectively inhibiting specific isoforms, researchers can better understand their contributions to cellular function in various tissues.

  • Validating PMCA as a drug target: The effects of caloxins in cellular and tissue models can provide insights into the therapeutic potential of targeting PMCAs in diseases such as hypertension and cancer.

  • Structural studies: Caloxins can be used to stabilize specific conformations of PMCA for structural analysis, which can aid in the rational design of small-molecule inhibitors.

Future research will likely focus on improving the drug-like properties of caloxin-based peptides, such as their stability and bioavailability, and on the discovery of non-peptide small-molecule inhibitors of PMCA isoforms.

Conclusion

This compound represents a landmark achievement in the targeted development of PMCA inhibitors. The methodologies employed in its discovery and characterization have provided a blueprint for the identification of other peptide-based modulators of membrane proteins. While superseded by more potent analogs, the study of this compound has laid a crucial foundation for our understanding of PMCA pharmacology and its potential as a therapeutic target.

References

Caloxin 1b1: A Technical Guide to its Role in Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) signaling is a fundamental and ubiquitous mechanism governing a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and cell proliferation. The precise spatial and temporal control of intracellular Ca²⁺ concentrations ([Ca²⁺]i) is therefore critical for cellular function. A key family of proteins responsible for maintaining low resting [Ca²⁺]i are the Plasma Membrane Ca²⁺-ATPases (PMCAs), which actively extrude Ca²⁺ from the cytoplasm. The discovery of specific inhibitors for PMCA isoforms has been instrumental in elucidating their distinct physiological roles.

This technical guide focuses on Caloxin 1b1 , a peptide-based inhibitor with selectivity for the PMCA4 isoform. We will delve into its mechanism of action, its impact on calcium signaling pathways, and provide detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers investigating PMCA function and developing novel therapeutics targeting calcium signaling.

Core Mechanism of Action of this compound

This compound is a synthetic peptide that functions as an extracellular, allosteric inhibitor of the Plasma Membrane Ca²⁺ Pump (PMCA) .[1] It was identified through a two-step screening process involving a synthetic extracellular domain of PMCA4 and purified PMCA protein from erythrocyte ghosts. This origin underscores its design to act from the exterior of the cell, a significant advantage for in vitro and in vivo studies as it does not require cell permeabilization.

The primary target of this compound is PMCA isoform 4 (PMCA4) .[2][3][4] It exhibits a higher affinity for PMCA4 compared to other isoforms, making it a valuable tool for dissecting the specific roles of PMCA4 in various tissues and cell types.[5] By inhibiting PMCA4, this compound prevents the efflux of Ca²⁺ from the cell, leading to an elevation of intracellular calcium levels ([Ca²⁺]i).[6] This targeted disruption of Ca²⁺ homeostasis allows for the investigation of downstream signaling events regulated by PMCA4 activity.

The inhibition by this compound is non-competitive, suggesting that it binds to a site distinct from the ATP-binding or Ca²⁺-binding sites of the pump.[5] This allosteric mechanism of action is a key feature of the caloxin family of inhibitors.

This compound in Calcium Signaling Pathways

The selective inhibition of PMCA4 by this compound has significant implications for cellular signaling. PMCA4 is known to be localized in specific membrane microdomains, such as caveolae, where it can interact with and modulate the activity of various signaling proteins. By inhibiting PMCA4, this compound can indirectly influence these signaling cascades.

For instance, in arterial smooth muscle cells, which predominantly express PMCA4 and PMCA1, this compound causes a greater increase in intracellular Ca²⁺ compared to endothelial cells, which mainly express PMCA1.[2][6] This differential effect highlights the isoform selectivity of this compound and suggests a critical role for PMCA4 in regulating vascular tone.[2] The elevated [Ca²⁺]i in smooth muscle cells can lead to increased contraction.[2]

The following diagram illustrates the signaling pathway affected by this compound:

Caloxin1b1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PMCA4 PMCA4 This compound->PMCA4 Extracellular Space Extracellular Space PMCA4->Extracellular Space Efflux Ca_channel Ca²⁺ Channel Ca_in Ca²⁺ Ca_channel->Ca_in Influx CaM Calmodulin Ca_in->CaM Activates Downstream Downstream Effectors CaM->Downstream

Caption: this compound inhibits PMCA4, leading to increased intracellular Ca²⁺ and activation of downstream signaling.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified in various studies. The following table summarizes the key inhibition constants (Ki) for different PMCA isoforms.

Caloxin Target PMCA Isoform Inhibition Constant (Ki) (μM) Reference
This compoundPMCA1105 ± 11[5]
This compoundPMCA2167 ± 67[5]
This compoundPMCA3274 ± 40[5]
This compoundPMCA4 (erythrocyte ghosts)46 ± 5[2][3][5]
Caloxin 1c2PMCA121 ± 6[5]
Caloxin 1c2PMCA240 ± 10[5]
Caloxin 1c2PMCA367 ± 8[5]
Caloxin 1c2PMCA4 (erythrocyte ghosts)2.3 ± 0.3[5]

Note: Caloxin 1c2 is a derivative of this compound with higher affinity and selectivity for PMCA4.[5]

Experimental Protocols

Preparation of Leaky Human Erythrocyte Ghosts

This protocol is essential for obtaining a membrane preparation enriched in PMCA4 for use in ATPase activity assays.

Materials:

  • Freshly drawn human blood in an anticoagulant (e.g., EDTA)

  • Isotonic NaCl solution (0.15 M NaCl)

  • Hypotonic lysis buffer (5 mM sodium phosphate, pH 8.0)

  • Wash buffer (130 mM KCl, 20 mM HEPES, 0.5 mM MgCl₂, 0.05 mM CaCl₂, 2 mM dithiothreitol, pH 7.4)

  • Centrifuge and centrifuge tubes

Procedure:

  • Collect fresh human blood and mix with an equal volume of cold isotonic NaCl solution.

  • Centrifuge at 2000 rpm for 10 minutes to pellet the erythrocytes. Discard the supernatant.

  • Wash the erythrocytes three times by resuspending the pellet in isotonic NaCl solution and repeating the centrifugation step.

  • To induce lysis, rapidly mix 1 volume of the packed erythrocytes with 20 volumes of cold hypotonic lysis buffer.

  • Centrifuge the lysed cells at high speed (e.g., 15,000 x g) for 20 minutes to pellet the erythrocyte ghosts.

  • Carefully remove the supernatant containing hemoglobin.

  • Wash the ghosts repeatedly with the hypotonic lysis buffer until the supernatant is clear and the pellet is cream-colored.

  • Resuspend the final ghost pellet in the wash buffer.

  • Store aliquots at -80°C until use.

Measurement of PMCA Ca²⁺-Mg²⁺-ATPase Activity

This assay determines the inhibitory effect of this compound on the ATP hydrolyzing activity of PMCA. A coupled enzyme assay is commonly used.

Materials:

  • Leaky erythrocyte ghost preparation

  • Assay buffer (e.g., 120 mM KCl, 30 mM HEPES, 3 mM MgCl₂, 1 mM EGTA, pH 7.4)

  • CaCl₂ solution to achieve desired free Ca²⁺ concentrations

  • ATP solution

  • Coupled enzyme system:

    • Phosphoenolpyruvate (PEP)

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • NADH

  • This compound stock solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PEP, PK, LDH, and NADH in a cuvette.

  • Add the erythrocyte ghost preparation to the cuvette and allow the system to equilibrate.

  • Add CaCl₂ to the desired final free Ca²⁺ concentration to activate the PMCA.

  • Add this compound at various concentrations to different cuvettes. Include a control with no inhibitor.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by PMCA.

  • Calculate the PMCA activity as the Ca²⁺-dependent portion of the total ATPase activity.

  • Determine the Ki value for this compound by fitting the data to the appropriate inhibition model.

Measurement of Intracellular Ca²⁺ Concentration ([Ca²⁺]i)

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca²⁺]i in cultured cells upon treatment with this compound.

Materials:

  • Cultured cells (e.g., arterial smooth muscle cells, endothelial cells)

  • Fura-2 AM stock solution (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound solution

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

Procedure:

  • Plate the cells on glass coverslips suitable for microscopy.

  • Wash the cells with HBSS.

  • Load the cells with Fura-2 AM (e.g., 2-5 µM in HBSS) and incubate at 37°C for 30-60 minutes.

  • Wash the cells with HBSS to remove extracellular Fura-2 AM.

  • Mount the coverslip on the microscope stage.

  • Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Add this compound to the cells and continue recording the fluorescence changes.

  • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). This ratio is proportional to the intracellular Ca²⁺ concentration.

  • Calibrate the fluorescence ratio to absolute Ca²⁺ concentrations using ionomycin in the presence of high and low Ca²⁺ solutions.

Mandatory Visualizations

Phage Display Workflow for this compound Discovery

Phage_Display_Workflow cluster_library Library Generation cluster_screening Screening cluster_amplification Amplification & Further Screening cluster_result Result A Random Peptide Phage Display Library B Incubate with synthetic extracellular domain 1 of PMCA4 A->B C Wash to remove non-specific binders B->C D Elute bound phage C->D E Amplify eluted phage in E. coli D->E F Affinity chromatography on purified PMCA protein E->F G Isolate and sequence phage DNA F->G H Identify this compound peptide sequence G->H

Caption: Workflow for the discovery of this compound using phage display technology.

Logical Relationship of this compound's Effects

Logical_Relationship A This compound B Binds to extracellular domain of PMCA4 A->B C Inhibition of PMCA4 activity B->C D Decreased Ca²⁺ efflux C->D E Increased intracellular [Ca²⁺] D->E F Modulation of Ca²⁺-dependent signaling E->F G Physiological Response (e.g., smooth muscle contraction) F->G

Caption: Logical flow of events following the application of this compound.

Conclusion

This compound has emerged as a valuable pharmacological tool for the study of PMCA4 function. Its extracellular mode of action and isoform selectivity provide researchers with a means to dissect the specific contributions of PMCA4 to calcium signaling in a variety of physiological and pathological contexts. The detailed methodologies provided in this guide are intended to facilitate the reproducible and rigorous investigation of this compound's effects. Further research utilizing this compound and its more potent derivatives, such as Caloxin 1c2, will undoubtedly continue to unravel the intricate roles of PMCA isoforms in cellular health and disease, potentially paving the way for novel therapeutic strategies targeting calcium dysregulation.

References

Caloxin 1b1: Efficacy and Mechanism of Action Across Various Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Caloxin 1b1 is a synthetic peptide that functions as a selective, extracellular inhibitor of the Plasma Membrane Ca²⁺-ATPase (PMCA).[1][2][3] It was developed by screening peptide libraries for binding to the first extracellular domain of PMCA isoform 4 (PMCA4), resulting in a compound with isoform preference.[2][4] PMCA is a crucial enzyme responsible for extruding calcium (Ca²⁺) from the cytoplasm to the extracellular space, thereby playing a vital role in maintaining low intracellular Ca²⁺ concentrations.[1] By inhibiting this pump, this compound effectively blocks Ca²⁺ extrusion, leading to an increase in intracellular Ca²⁺ levels.[2] Its selectivity for PMCA4 over other isoforms makes it a valuable tool for dissecting the specific physiological and pathophysiological roles of this particular transporter in various cell types.[1][5][6]

Cellular Efficacy and Quantitative Data

This compound has been demonstrated to be effective in a range of cell types, with its potency directly related to the expression levels of PMCA isoforms, particularly PMCA4. Its efficacy is most pronounced in cells where PMCA4 is the dominant isoform for Ca²⁺ clearance.

Inhibitory Constants (Kᵢ) Against PMCA Isoforms

The inhibitory activity of this compound varies significantly across the four primary PMCA isoforms. The following table summarizes the reported inhibition constant (Kᵢ) values, with lower values indicating higher affinity and inhibitory potency.

PMCA IsoformModel System / Cell TypeKᵢ Value (µM)Reference(s)
PMCA4 Human Erythrocyte Ghosts46 ± 5[1][2][4]
PMCA1 Human Embryonic Kidney (HEK-293) Cells105 ± 11[1][2][4]
PMCA2 (Not specified)167 ± 67[1]
PMCA3 (Not specified)274 ± 40[1]
Efficacy in Specific Cell and Tissue Models

The functional effects of this compound have been evaluated in several cellular and tissue contexts, confirming its mechanism of elevating intracellular Ca²⁺ and modulating downstream physiological processes.

Cell Type / TissueKey PMCA Isoform(s)Experimental ModelObserved EffectEffective ConcentrationReference(s)
Aortic Smooth Muscle Cells PMCA4, PMCA1Cultured pig cellsGreater increase in intracellular Ca²⁺ vs. endothelial cells50 - 200 µM[2][7]
Rat Aortic Rings PMCA4, PMCA1De-endothelialized tissueIncreased force of contraction200 µM[2][4]
Aortic Endothelial Cells PMCA1Cultured pig cellsMinor increase in intracellular Ca²⁺50 - 200 µM[2][7]
Human & Rat Odontoblasts Not specifiedCultured cellsAttenuated Ca²⁺ decay after stimulation; decreased mineralization100 µM[8]
Mouse Neuromuscular Junction PMCA1, PMCA2LAL muscle preparationStrong suppression of synaptic cleft alkalization500 µM[9]
Mouse Olfactory Neurons All isoformsIntact olfactory epitheliumNo significant effect on odor response termination100 - 500 µM[10]
Catfish Horizontal Cells Not specifiedIsolated retinal cellsNo significant effect on H⁺ flux400 µM[11]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by binding to the first extracellular loop of the PMCA pump. This allosteric interaction is believed to lock the enzyme in a conformation that prevents it from hydrolyzing ATP and transporting Ca²⁺ across the plasma membrane.[12] The resulting inhibition of Ca²⁺ efflux leads to the accumulation of Ca²⁺ in the cytosol, which can then trigger various downstream signaling events depending on the cell type.

Caloxin1b1_MOA cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Caloxin This compound PMCA PMCA Pump (e.g., PMCA4) Caloxin->PMCA Binds & Inhibits ADP ADP + Pi PMCA->ADP Ca_out Ca²⁺ PMCA->Ca_out Blocked Ca_in Ca²⁺ Ca_in->PMCA Transport Ca_accum [Ca²⁺]i ↑ ATP ATP ATP->PMCA Energizes Response Downstream Cellular Responses (e.g., Contraction) Ca_accum->Response Triggers

Caption: Mechanism of this compound inhibiting the PMCA pump.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

PMCA Ca²⁺-Mg²⁺-ATPase Activity Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of PMCA.

  • Membrane Preparation:

    • Prepare leaky human erythrocyte ghosts, which are rich in PMCA4, through hypotonic lysis and repeated washing with EDTA-containing buffers to remove calmodulin.[2]

    • Alternatively, use plasma membrane fractions isolated from HEK-293 cells (predominantly PMCA1) via differential centrifugation.[2]

    • Store membrane aliquots at -80°C.

  • Assay Procedure:

    • Prepare a reaction mixture containing (in mM): 130 KCl, 20 HEPES (pH 7.4), 0.5 MgCl₂, and 2 dithiothreitol.[2]

    • Add a standardized amount of the membrane preparation to the reaction mixture.

    • To inhibit any potential SERCA or mitochondrial ATPase activity, add 5 µM thapsigargin and 1 mM sodium azide.[2]

    • Initiate the reaction by adding ATP, typically radio-labeled [γ-³³P]ATP, to a final concentration of 1-2 mM.

    • The reaction is performed in two parallel sets: one with a low free Ca²⁺ concentration (buffered with EGTA) to measure basal Mg²⁺-ATPase activity, and one with a high free Ca²⁺ concentration (~10 µM) to measure total Ca²⁺-Mg²⁺-ATPase activity.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction by adding an acidic solution (e.g., trichloroacetic acid with charcoal).

    • Separate the released inorganic phosphate (³³Pi) from the unhydrolyzed ATP by centrifugation.

    • Measure the radioactivity of the supernatant using liquid scintillation counting.

    • PMCA activity is calculated as the difference between the activity in the high-Ca²⁺ condition and the basal low-Ca²⁺ condition.

    • To determine the Kᵢ, perform the assay with a range of this compound concentrations and fit the data to an inhibition curve.

Measurement of Intracellular Ca²⁺ ([Ca²⁺]i)

This protocol measures the functional consequence of PMCA inhibition in live cells.

  • Cell Preparation:

    • Culture cells (e.g., primary aortic smooth muscle or endothelial cells) on glass coverslips.

    • Load cells with a ratiometric Ca²⁺ indicator dye, such as Fura-2 AM (2-5 µM), by incubating for 30-60 minutes at 37°C in a suitable buffer (e.g., Krebs-HEPES).

    • Wash the cells to remove extracellular dye and allow for de-esterification of the AM ester.

  • Fluorescence Measurement:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

    • Perfuse the cells with a physiological saline solution.

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and capture the emission at 510 nm.

    • Establish a stable baseline [Ca²⁺]i reading.

    • Introduce this compound at the desired concentration (e.g., 50-200 µM) into the perfusion solution.[2][7]

    • Record the change in the 340/380 fluorescence ratio over time, which corresponds to the change in [Ca²⁺]i.

    • Calibrate the fluorescence ratios to absolute Ca²⁺ concentrations using ionomycin in the presence of high (Ca²⁺-saturating) and low (Ca²⁺-free with EGTA) calcium solutions.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Culture cells on coverslips B 2. Load with Fura-2 AM (30-60 min, 37°C) A->B C 3. Wash & De-esterify B->C D 4. Mount on microscope C->D E 5. Record baseline fluorescence (340/380 nm excitation) D->E F 6. Perfuse with this compound E->F G 7. Record change in fluorescence ratio F->G H 8. Calibrate ratio to [Ca²⁺]i G->H I 9. Quantify change H->I

Caption: Workflow for intracellular calcium imaging experiments.

References

Unveiling the Molecular Embrace: A Technical Guide to the Caloxin 1b1 Binding Site on the Plasma Membrane Ca2+-ATPase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the binding interaction between Caloxin 1b1 and the plasma membrane Ca2+-ATPase (PMCA), a critical regulator of intracellular calcium homeostasis. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular and procedural concepts.

Executive Summary

The plasma membrane Ca2+-ATPase (PMCA) is a vital transporter responsible for the ejection of Ca2+ from the cytoplasm, playing a crucial role in cellular signaling and function. The discovery of specific inhibitors, such as the peptide this compound, has opened new avenues for investigating the physiological and pathological roles of PMCA isoforms. This compound acts as a selective, extracellular inhibitor of PMCA, exhibiting a preferential affinity for the PMCA4 isoform. This guide elucidates the binding site of this compound on PMCA, presenting the quantitative parameters of this interaction and the experimental approaches used to characterize it. This information is paramount for the rational design of novel therapeutics targeting PMCA-related disorders.

Quantitative Data Summary

The inhibitory potency of this compound and its derivatives has been quantified across different PMCA isoforms. The following tables summarize the key inhibition constants (Ki) derived from various studies.

Table 1: Inhibition Constants (Ki) of this compound for PMCA Isoforms [1][2][3][4]

PMCA IsoformSource of PMCAKi (μM)
PMCA1Human Embryonic Kidney (HEK-293) cells105 ± 11
PMCA2Sf9 insect cells167 ± 67
PMCA3Sf9 insect cells274 ± 40
PMCA4Human erythrocyte ghosts46 ± 5

Table 2: Comparative Inhibitory Potency of Caloxins on PMCA4 [1][4]

CaloxinKi (μM) for PMCA4Fold-change in Affinity relative to Caloxin 2a1
Caloxin 2a1~4001x
This compound46 ± 5~10x higher
Caloxin 1c22-5~100-200x higher

Experimental Protocols

The characterization of the this compound binding site and its inhibitory effects relies on a series of well-established experimental protocols.

Identification of this compound via Phage Display Screening

This compound was identified from a random peptide phage display library through a multi-step screening process targeting the first extracellular domain (exdom 1) of PMCA4.[1]

Experimental Workflow for this compound Discovery

G cluster_0 Phage Display Library Screening Target Synthesis Synthesis of PMCA4 Exdom 1 Peptide Biopanning Incubation of Library with Immobilized Target Target Synthesis->Biopanning Library Preparation Random Peptide Phage Display Library Library Preparation->Biopanning Washing Removal of Non-specific Binders Biopanning->Washing Elution Elution of Bound Phage Washing->Elution Amplification Amplification in E. coli Elution->Amplification Amplification->Biopanning Multiple Rounds Sequencing DNA Sequencing of Enriched Phage Amplification->Sequencing Peptide Synthesis Synthesis of Identified Peptide (this compound) Sequencing->Peptide Synthesis

Workflow for the identification of this compound.

Protocol:

  • Target Immobilization: A synthetic peptide corresponding to the first extracellular domain (exdom 1X) of human PMCA4 is synthesized and immobilized on a solid support (e.g., streptavidin-coated magnetic beads via a biotin tag).

  • Library Incubation: A random peptide phage display library is incubated with the immobilized target peptide to allow for binding.

  • Washing: Non-specifically bound phages are removed through a series of stringent wash steps.

  • Elution: Specifically bound phages are eluted, typically by altering pH or using a competitive binder.

  • Amplification: The eluted phages are used to infect E. coli for amplification.

  • Iterative Screening: The amplified phages are subjected to further rounds of screening to enrich for high-affinity binders.

  • Sequencing and Synthesis: After several rounds, the DNA from individual phage clones is sequenced to identify the peptide sequence. The identified peptide, this compound, is then chemically synthesized for further characterization.

PMCA Ca2+-Mg2+-ATPase Activity Assay

The inhibitory effect of this compound on PMCA activity is determined by measuring the rate of ATP hydrolysis in the presence and absence of the peptide. A common method is the coupled enzyme assay.

Principle of the Coupled Enzyme ATPase Assay

G cluster_1 Coupled Enzyme Assay for ATPase Activity PMCA PMCA ADP ADP PMCA->ADP ATP ATP ATP->PMCA hydrolysis PK Pyruvate Kinase (PK) ADP->PK Pyruvate Pyruvate PK->Pyruvate PEP Phosphoenolpyruvate (PEP) PEP->PK LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NAD NAD+ LDH->NAD Lactate Lactate LDH->Lactate NADH NADH NADH->LDH Spectrophotometer Measure NADH absorbance at 340 nm NADH->Spectrophotometer

Principle of the coupled enzyme assay for PMCA activity.

Protocol:

  • Membrane Preparation:

    • For PMCA4: Leaky human erythrocyte ghosts are prepared by hypotonic lysis and repeated washing to remove hemoglobin and cytosolic components.[2]

    • For PMCA1: Plasma membrane-enriched fractions are prepared from HEK-293 cells, which predominantly express PMCA1.[2][3] Cells are grown to confluency, harvested, and homogenized. The plasma membrane fraction is then isolated by differential centrifugation.

  • Assay Mixture: A reaction mixture is prepared containing:

    • Buffer (e.g., HEPES)

    • KCl, MgCl2

    • Ca2+ buffered to a specific free concentration with EGTA

    • ATP

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

    • Inhibitors of other ATPases (e.g., ouabain for Na+/K+-ATPase, thapsigargin for SERCA pumps, and azide for mitochondrial F1F0-ATPase).[2]

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the membrane preparation. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The Ca2+-dependent ATPase activity is calculated as the difference between the activity in the presence and absence of Ca2+. The inhibitory effect of this compound is determined by measuring the activity at various concentrations of the peptide, and the Ki is calculated by fitting the data to the appropriate inhibition model.

Measurement of Intracellular Ca2+ Concentration

The effect of this compound on intracellular Ca2+ levels in intact cells is assessed using fluorescent Ca2+ indicators.

Protocol:

  • Cell Culture:

    • Aortic smooth muscle cells (expressing primarily PMCA4 and some PMCA1) and endothelial cells (expressing predominantly PMCA1) are cultured on coverslips.[2][5]

  • Dye Loading: The cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM, by incubation in a physiological salt solution.

  • Fluorescence Measurement: The coverslip is mounted in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging. The cells are excited at 340 nm and 380 nm, and the emission is recorded at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca2+ concentration.

  • Experimental Procedure: A baseline fluorescence ratio is established. This compound is then added to the perfusion solution, and the change in the fluorescence ratio is recorded to determine the effect on intracellular Ca2+.[5]

Mechanism of Action and Binding Site

This compound binds to the first extracellular domain (exdom 1) of PMCA.[1][2] This allosteric binding event inhibits the enzyme's activity non-competitively with respect to Ca2+, ATP, and calmodulin.[1][6] The binding of this compound is thought to lock the enzyme in a conformation that is unfavorable for Ca2+ transport, thereby increasing intracellular Ca2+ levels. The isoform selectivity of this compound is attributed to sequence differences in exdom 1 between the PMCA isoforms.[2]

Signaling Pathway of PMCA Inhibition by this compound

G cluster_2 Mechanism of PMCA Inhibition by this compound Caloxin1b1 This compound (extracellular) Binding Allosteric Binding Caloxin1b1->Binding PMCA4 PMCA4 Exdom1 Exdom 1 PMCA4->Exdom1 Ca_out Ca2+ (extracellular) PMCA4->Ca_out ejection Exdom1->Binding ConformationalChange Conformational Change in PMCA4 Binding->ConformationalChange Inhibition Inhibition of Ca2+ Transport ConformationalChange->Inhibition Inhibition->PMCA4 IncreaseCa Increase in Intracellular [Ca2+] Inhibition->IncreaseCa Ca_in Ca2+ (intracellular) Ca_in->PMCA4 transport

Signaling pathway of PMCA inhibition by this compound.

Conclusion and Future Directions

This compound is a valuable research tool for dissecting the isoform-specific functions of PMCA4. Its extracellular mode of action and selectivity make it superior to many other less specific inhibitors. The detailed understanding of its binding site on exdom 1 provides a blueprint for the development of even more potent and selective PMCA inhibitors. Future research will likely focus on high-resolution structural studies of the this compound-PMCA complex to further refine our understanding of the allosteric inhibition mechanism. Such studies will be instrumental in the development of novel therapeutic agents for a range of diseases where PMCA function is dysregulated, including hypertension, neurodegenerative disorders, and cancer.

References

The Biological Function of PMCA4 Inhibition by Caloxin 1b1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The plasma membrane Ca2+-ATPase isoform 4 (PMCA4) is a crucial regulator of intracellular calcium homeostasis and a modulator of various signaling pathways. Its inhibition presents a promising avenue for therapeutic intervention in a range of diseases. Caloxin 1b1, a peptide inhibitor, has emerged as a valuable tool for studying the specific functions of PMCA4. This technical guide provides an in-depth overview of the biological sequelae of PMCA4 inhibition by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Introduction to PMCA4 and this compound

The plasma membrane Ca2+-ATPases (PMCAs) are a family of P-type primary ion transport ATPases responsible for the ejection of Ca2+ from the cytoplasm to the extracellular space, playing a vital role in maintaining the low intracellular calcium concentrations essential for proper cell signaling.[1] There are four main isoforms of PMCA (PMCA1-4), with PMCA1 and PMCA4 being ubiquitously expressed.[2] PMCA4, in particular, has been implicated in a variety of physiological processes, including cardiovascular function and cell cycle progression.[3]

This compound is a peptide inhibitor developed through phage display technology to specifically target an extracellular domain of PMCA4.[4][5] Its ability to inhibit PMCA4 from the extracellular side makes it a valuable tool for studying the physiological roles of this calcium pump in intact cells and tissues.

Quantitative Data: Inhibition of PMCA Isoforms by this compound

This compound exhibits preferential inhibition of PMCA4 over other PMCA isoforms. The inhibitory activity is typically quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition.

PMCA IsoformSource of PMCAKi of this compound (µM)Reference
PMCA4 Leaky erythrocyte ghosts46 ± 5[4][5]
PMCA1 Human embryonic kidney-293 (HEK-293) cells105 ± 11[4][5]
PMCA2 -167 ± 67[4]
PMCA3 -274 ± 40[4]

Table 1: Inhibition constants (Ki) of this compound for different PMCA isoforms. Data are presented as mean ± standard error.

Biological Consequences of PMCA4 Inhibition by this compound

The inhibition of PMCA4 by this compound leads to a cascade of downstream effects, primarily stemming from the disruption of intracellular calcium homeostasis and the modulation of PMCA4-dependent signaling pathways.

Alteration of Intracellular Calcium Dynamics

By inhibiting the primary mechanism for Ca2+ extrusion in certain cell types, this compound leads to an increase in cytosolic calcium concentration ([Ca2+]i). This effect is more pronounced in cells that predominantly express PMCA4. For instance, in cultured arterial smooth muscle cells, which have high levels of PMCA4, this compound causes a greater increase in [Ca2+]i compared to endothelial cells, which mainly express PMCA1.[4]

Modulation of Vascular Smooth Muscle Contraction

The elevation of intracellular calcium in vascular smooth muscle cells upon PMCA4 inhibition by this compound directly impacts their contractility. In de-endothelialized aortic rings, this compound has been shown to induce contraction. Furthermore, it can potentiate the contractile response to other vasoconstrictors like phenylephrine.

Impact on Signaling Pathways

PMCA4 is not merely a calcium pump but also acts as a signaling scaffold, interacting with and modulating the activity of various signaling proteins.[2] Inhibition of PMCA4 by this compound can therefore disrupt these interactions and their downstream signaling cascades.

  • Nitric Oxide Signaling: PMCA4 interacts with and inhibits neuronal nitric oxide synthase (nNOS).[2] By inhibiting PMCA4, this compound can lead to a localized increase in Ca2+, potentially activating nNOS and increasing nitric oxide (NO) production. This can have complex effects on vascular tone and other NO-dependent processes.

  • Calcineurin/NFAT Pathway: PMCA4 has been shown to suppress the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is involved in cellular processes like hypertrophy.[2] Inhibition of PMCA4 could therefore lead to the activation of this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological function of PMCA4 inhibition by this compound.

PMCA Ca2+-Mg2+-ATPase Activity Assay (NADH-Coupled Spectrophotometric Method)

This assay measures the rate of ATP hydrolysis by PMCA by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Membrane preparations enriched in PMCA4 (e.g., from erythrocyte ghosts or cells overexpressing PMCA4)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mM ATP, 0.2 mM NADH, 10 units/mL pyruvate kinase, 10 units/mL lactate dehydrogenase, 2 mM phosphoenolpyruvate.

  • Calmodulin (100 nM)

  • CaCl2 solutions to achieve desired free Ca2+ concentrations.

  • This compound stock solution.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare the assay buffer containing all components except CaCl2 and this compound.

  • Add the membrane preparation (e.g., 20-50 µg of protein) to the assay buffer in a cuvette.

  • Add this compound to the desired final concentration and incubate for 10-15 minutes at 37°C.

  • Add calmodulin to activate the PMCA.

  • Initiate the reaction by adding CaCl2 to achieve a final free Ca2+ concentration in the activating range (e.g., 1-10 µM).

  • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time at 37°C.

  • The rate of NADH oxidation is proportional to the ATPase activity. Calculate the specific activity as µmol of ATP hydrolyzed per mg of protein per minute.

  • To determine the Ki, measure the ATPase activity at various concentrations of this compound and a fixed substrate (ATP, Ca2+) concentration.

Measurement of Intracellular Calcium Concentration ([Ca2+]i) using Fura-2 AM

This ratiometric fluorescence method allows for the quantification of [Ca2+]i in living cells.

Materials:

  • Cultured cells (e.g., vascular smooth muscle cells, endothelial cells) on glass coverslips.

  • Fura-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

  • Pluronic F-127 (optional, to aid in dye loading).

  • This compound stock solution.

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

Procedure:

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM in HBSS. Pluronic F-127 (0.02%) can be added to improve solubility.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20 minutes.

  • Imaging:

    • Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.

    • Perfuse the cells with HBSS.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

    • Introduce this compound into the perfusion solution at the desired concentration.

    • Continuously record the fluorescence changes over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

    • The ratio is proportional to the intracellular calcium concentration. The Grynkiewicz equation can be used for absolute quantification if calibration is performed.

Phage Display for this compound Discovery

This technique was used to identify peptides that bind to a specific target, in this case, an extracellular domain of PMCA4.

Workflow:

  • Library Construction: A library of bacteriophages is genetically engineered to display a vast diversity of random peptides on their surface.

  • Biopanning (Affinity Selection):

    • The target, a synthetic peptide corresponding to an extracellular domain of PMCA4, is immobilized on a solid support (e.g., a microtiter plate or magnetic beads).

    • The phage display library is incubated with the immobilized target.

    • Non-binding phages are washed away.

    • Bound phages are eluted.

  • Amplification: The eluted phages are used to infect E. coli to amplify the population of binding phages.

  • Iterative Rounds: The steps of biopanning and amplification are repeated several times to enrich for phages that bind with high affinity and specificity to the target.

  • Sequencing and Peptide Synthesis: The DNA of the enriched phage clones is sequenced to identify the amino acid sequence of the displayed peptide. The identified peptide (this compound) is then chemically synthesized for further characterization.

Co-Immunoprecipitation (Co-IP) of PMCA4 and Interacting Proteins

This method is used to identify proteins that interact with PMCA4 in their native cellular environment.

Materials:

  • Cell lysate containing PMCA4 and its potential binding partners.

  • Antibody specific to PMCA4.

  • Protein A/G-coupled agarose or magnetic beads.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • Western blotting reagents.

Procedure:

  • Cell Lysis: Lyse cells expressing PMCA4 with a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing (optional): Incubate the cell lysate with Protein A/G beads to remove proteins that non-specifically bind to the beads.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-PMCA4 antibody for several hours to overnight at 4°C with gentle rotation.

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins (e.g., nNOS, calcineurin).

Vascular Smooth Muscle Contraction Assay

This assay measures the effect of this compound on the contractility of isolated blood vessels.

Materials:

  • Isolated arterial rings (e.g., from rat aorta).

  • Organ bath system with force transducers.

  • Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2.

  • This compound stock solution.

  • Vasoactive agents (e.g., phenylephrine, KCl).

Procedure:

  • Tissue Preparation: Dissect arterial rings and mount them in the organ baths filled with Krebs-Henseleit solution maintained at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.

  • Viability Check: Contract the tissues with a high concentration of KCl to ensure their viability.

  • Experimental Protocol:

    • After a washout period, add this compound to the organ bath at the desired concentration and record any changes in basal tone.

    • Alternatively, pre-incubate the tissues with this compound and then generate a cumulative concentration-response curve to a vasoconstrictor like phenylephrine to assess for potentiation of contraction.

  • Data Analysis: Measure the changes in isometric force and express them as a percentage of the maximal contraction induced by KCl.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of PMCA4 Inhibition

PMCA4_Inhibition_Pathway cluster_inhibition Effect of Inhibition Caloxin1b1 This compound PMCA4 PMCA4 Caloxin1b1->PMCA4 inhibits Ca_out Ca²⁺ (out) PMCA4->Ca_out pumps Ca_increase ↑ [Ca²⁺]i Ca_in Ca²⁺ (in) Ca_in->PMCA4 nNOS_active nNOS (active) Ca_increase->nNOS_active activates Contraction Vascular Smooth Muscle Contraction Ca_increase->Contraction stimulates Calcineurin_active Calcineurin (active) Ca_increase->Calcineurin_active activates nNOS_inactive nNOS (inactive) NO ↑ NO nNOS_active->NO Transcription Gene Transcription (e.g., Hypertrophy) Calcineurin_inactive Calcineurin (inactive) NFAT NFAT Calcineurin_active->NFAT dephosphorylates NFAT_p NFAT-P NFAT->Transcription Caloxin1b1_Discovery_Workflow start Start library Phage Display Peptide Library start->library panning Biopanning (Affinity Selection) library->panning target Immobilized PMCA4 Extracellular Domain target->panning wash Wash to Remove Non-binders panning->wash elute Elute Bound Phages wash->elute amplify Amplify in E. coli elute->amplify repeat Repeat 3-4 Rounds amplify->repeat repeat->panning Enriched Library sequencing DNA Sequencing of Enriched Phages repeat->sequencing synthesis Peptide Synthesis (this compound) sequencing->synthesis characterization Functional Characterization synthesis->characterization end End characterization->end PMCA4_Function_Logic cluster_normal Normal PMCA4 Function cluster_inhibition PMCA4 Inhibition by this compound PMCA4_active Active PMCA4 Ca_extrusion Ca²⁺ Extrusion PMCA4_active->Ca_extrusion nNOS_inhibited nNOS Inhibition PMCA4_active->nNOS_inhibited interacts with Calcineurin_inhibited Calcineurin Inhibition PMCA4_active->Calcineurin_inhibited interacts with PMCA4_inhibited Inhibited PMCA4 Low_Ca Low Basal [Ca²⁺]i Ca_extrusion->Low_Ca Ca_retention Ca²⁺ Retention PMCA4_inhibited->Ca_retention High_Ca Elevated [Ca²⁺]i Ca_retention->High_Ca nNOS_activated nNOS Activation High_Ca->nNOS_activated Calcineurin_activated Calcineurin Activation High_Ca->Calcineurin_activated Caloxin1b1 This compound Caloxin1b1->PMCA4_inhibited causes

References

Caloxin 1b1: A High-Affinity Tool for Probing Plasma Membrane Ca2+ Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium (Ca2+) is a ubiquitous second messenger crucial for a myriad of cellular processes, from muscle contraction to gene transcription. The precise control of intracellular Ca2+ concentration ([Ca2+]i) is paramount for normal cellular function, and its dysregulation is implicated in numerous pathologies. A key player in maintaining Ca2+ homeostasis is the Plasma Membrane Ca2+-ATPase (PMCA), a high-affinity pump responsible for extruding Ca2+ from the cytoplasm. Caloxin 1b1, a synthetic peptide, has emerged as a potent and selective inhibitor of PMCA, offering researchers a valuable tool to investigate the nuanced roles of this pump in cellular physiology and disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory properties, detailed experimental protocols for its application, and visualizations of its interaction with cellular signaling pathways.

Introduction to this compound

This compound is a bioactive peptide identified through phage display screening for its ability to bind to the first extracellular domain of PMCA isoform 4 (PMCA4).[1] This extracellular binding site allows for its direct application to cells and tissues in experimental settings.[2] Functionally, this compound acts as an allosteric inhibitor of PMCA, meaning it binds to a site distinct from the enzyme's active site to modulate its activity.[3] This property contributes to its specificity, as it does not inhibit other ATPases such as SERCA (Sarco/endoplasmic reticulum Ca2+-ATPase) or Na+/K+-ATPase.[4][5]

A significant advantage of this compound is its isoform selectivity, exhibiting a higher affinity for PMCA4 compared to other PMCA isoforms.[3][4][6] This makes it a particularly useful tool for dissecting the specific physiological and pathophysiological roles of PMCA4 in various cell types and tissues.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme. The following tables summarize the reported Ki values for this compound against different PMCA isoforms.

Table 1: Inhibition Constants (Ki) of this compound for PMCA Isoforms

PMCA IsoformKi (µmol/L)Source
PMCA1105 ± 11[3][4]
PMCA2167 ± 67[3]
PMCA3274 ± 40[3]
PMCA446 ± 5[3][4][6]

Table 2: Comparison of this compound with other Caloxins

CaloxinTarget PMCA IsoformKi (µmol/L)Source
This compoundPMCA446 ± 5[3][4][6]
Caloxin 2a1General PMCA~400[3]
Caloxin 1c2PMCA42-5[3]
Caloxin 1b3PMCA117 ± 2[3]

Signaling Pathways and Experimental Logic

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.

Caloxin1b1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Caloxin1b1 This compound Ex_Domain Extracellular Domain 1 Caloxin1b1->Ex_Domain Binds to PMCA PMCA (Plasma Membrane Ca2+-ATPase) Ca_out Extracellular Ca2+ PMCA->Ca_out ADP ADP + Pi Ex_Domain->PMCA Inhibits (Allosteric) Ca_in Intracellular Ca2+ [Ca2+]i Ca_in->PMCA ATP ATP ATP->PMCA Hydrolysis

Figure 1: Mechanism of this compound Action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_measure Measurement cluster_analysis Data Analysis A1 Prepare this compound Stock Solution B1 Incubate Sample with this compound (or vehicle control) A1->B1 A2 Prepare Biological Sample (e.g., Isolated Tissues, Cultured Cells) A2->B1 B2 Apply Stimulus (if required, e.g., phenylephrine) B1->B2 C1 Measure Ca2+-Mg2+-ATPase Activity B2->C1 C2 Measure Intracellular Ca2+ Concentration (e.g., using Fura-2 AM) B2->C2 C3 Measure Physiological Response (e.g., Arterial Ring Contraction) B2->C3 D1 Quantify and Compare (this compound vs. Control) C1->D1 C2->D1 C3->D1

References

Caloxins as Plasma Membrane Ca2+-ATPase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the landscape of caloxins, a novel class of peptide-based inhibitors of the Plasma Membrane Ca2+-ATPase (PMCA). Discovered through phage display technology, these agents offer unprecedented specificity for PMCA isoforms, opening new avenues for research into Ca2+ signaling and providing potential therapeutic leads for a range of diseases.

Introduction to PMCA and the Rationale for Caloxin Development

The Plasma Membrane Ca2+-ATPase (PMCA) is a crucial high-affinity transport system responsible for the ejection of Ca2+ from the cytoplasm of all eukaryotic cells.[1][2] This activity is fundamental for maintaining low intracellular Ca2+ concentrations and for shaping the spatial and temporal dynamics of Ca2+ signals that govern a myriad of cellular processes. Four distinct PMCA isoforms (PMCA1-4) are encoded by separate genes, exhibiting tissue-specific expression patterns and playing unique roles in cellular physiology and pathophysiology.[3]

Prior to the development of caloxins, the study of PMCA function was hampered by a lack of specific inhibitors. Compounds like vanadate and eosin, while capable of inhibiting PMCA, are non-specific and affect other ATPases, complicating the interpretation of experimental results.[1] Caloxins were engineered to overcome this limitation by targeting the extracellular domains of PMCA, which are unique to this family of pumps.[1][2] This strategy has yielded a portfolio of isoform-selective inhibitors that are invaluable tools for dissecting the specific functions of each PMCA isoform.

Quantitative Overview of Caloxin Inhibition

The inhibitory potency of various caloxins has been determined against different PMCA isoforms. The data, primarily presented as inhibition constants (Ki) or IC50 values, highlight the isoform selectivity achieved through peptide engineering.

CaloxinTarget PMCA IsoformKi (µM)IC50 (µM)Source MaterialComments
Caloxin 2a1 Pan-PMCA529[2]400 ± 100[1]Human erythrocyte ghostsThe first-generation caloxin, selective for PMCA over other ATPases but not isoform-specific.[1][2]
Caloxin 1b1 PMCA446 ± 5[1]Leaky erythrocyte ghosts (mainly PMCA4)Shows preference for PMCA4 over other isoforms.[1]
PMCA1105 ± 11[1]
PMCA2167 ± 67[1]
PMCA3274 ± 40[1]
Caloxin 1c2 PMCA42-5[1], 2.3[4]Erythrocyte ghostsA higher affinity and more selective PMCA4 inhibitor developed from this compound.[1][2]
PMCA121[4][5]
PMCA240 ± 10[5]
PMCA367 ± 8[5]
Caloxin 1b3 PMCA117 ± 2[6]Rabbit duodenal mucosa (mainly PMCA1)The first known PMCA1-selective inhibitor.[6]
PMCA445 ± 4[6]Human erythrocyte ghosts (mainly PMCA4)

Mechanism of Action

Caloxins function as allosteric inhibitors, binding to the extracellular domains of PMCA.[1] This binding event induces a conformational change in the pump that inhibits its Ca2+-transporting activity without competing with ATP, Ca2+, or calmodulin at their respective binding sites.[1][7]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Caloxin Caloxin Exdom PMCA Extracellular Domain Caloxin->Exdom Binds PMCA_inactive PMCA (Inactive) Exdom->PMCA_inactive Induces Conformational Change PMCA_active PMCA (Active) PMCA_active->PMCA_inactive Inhibited by Caloxin Binding Ca_out Ca2+ PMCA_active->Ca_out Transports ADP ADP + Pi PMCA_active->ADP Releases Ca_in Ca2+ Ca_in->PMCA_active Binds ATP ATP ATP->PMCA_active Hydrolyzed

Figure 1. Allosteric inhibition of PMCA by caloxin.

Experimental Protocols

The characterization of caloxins and their effects on PMCA activity relies on a set of key experimental procedures.

PMCA Ca2+-Mg2+-ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by PMCA, which is coupled to Ca2+ transport.

Principle: The ATPase activity of PMCA is dependent on the presence of both Ca2+ and Mg2+. By measuring the difference in ATP hydrolysis in the presence and absence of Ca2+, the specific activity of PMCA can be determined.

Materials:

  • Membrane preparations enriched in PMCA (e.g., erythrocyte ghosts, microsomes from cells overexpressing a specific PMCA isoform).[1][8]

  • Assay Buffer: Typically contains MOPS or HEPES buffer, MgCl2, KCl, and EGTA to control Ca2+ concentration.

  • ATP

  • Inhibitors of other ATPases (e.g., ouabain for Na+/K+-ATPase, thapsigargin for SERCA, azide for mitochondrial F1F0-ATPase).[5]

  • Malachite green reagent for phosphate detection.

Procedure:

  • Prepare reaction mixtures containing the assay buffer, inhibitors for other ATPases, and the membrane preparation.

  • Add caloxin at various concentrations to the experimental tubes.

  • Pre-incubate the mixtures at 37°C.

  • Initiate the reaction by adding ATP.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., SDS).

  • Measure the amount of inorganic phosphate (Pi) released using the malachite green assay.

  • Calculate the PMCA-specific activity by subtracting the activity in the absence of Ca2+ from the activity in the presence of Ca2+.

  • Determine Ki or IC50 values by fitting the data to appropriate inhibition models.

Start Prepare Reaction Mixtures Add_Caloxin Add Caloxin Start->Add_Caloxin Preincubate Pre-incubate (37°C) Add_Caloxin->Preincubate Add_ATP Initiate with ATP Preincubate->Add_ATP Incubate Incubate (37°C) Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Pi Measure Inorganic Phosphate (Pi) Stop_Reaction->Measure_Pi Calculate Calculate PMCA Specific Activity Measure_Pi->Calculate

Figure 2. Workflow for PMCA Ca2+-Mg2+-ATPase activity assay.

Measurement of Intracellular Ca2+ Dynamics

The effect of caloxins on cellular Ca2+ handling can be assessed by monitoring changes in intracellular Ca2+ concentration ([Ca2+]i) in live cells.

Principle: Ca2+-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4) are loaded into cells. Changes in fluorescence intensity or ratio upon Ca2+ binding are measured to quantify [Ca2+]i. Inhibition of PMCA by caloxins is expected to impair Ca2+ extrusion, leading to an elevation of basal [Ca2+]i or a slower decay of Ca2+ transients.[6][9]

Procedure:

  • Culture cells on coverslips suitable for microscopy.

  • Load cells with a Ca2+-sensitive fluorescent dye.

  • Mount the coverslip in a perfusion chamber on a fluorescence microscope.

  • Record baseline fluorescence.

  • Apply caloxin to the perfusion medium.

  • Monitor changes in fluorescence over time.

  • Optionally, stimulate cells with an agonist to induce a Ca2+ transient and measure the decay rate in the presence and absence of caloxin.

PMCA in Signaling Pathways and the Impact of Caloxins

PMCA is not merely a Ca2+ pump but also a key regulator of Ca2+-dependent signaling pathways.[3][10] By creating localized microdomains of low Ca2+ near the plasma membrane, PMCA can modulate the activity of Ca2+-sensitive enzymes and signaling proteins.[3][10]

One well-established example is the interaction between PMCA4 and neuronal nitric oxide synthase (nNOS). PMCA4 binds to and inhibits nNOS activity.[11] Inhibition of PMCA4 by caloxin 1c2 would disrupt this interaction, leading to increased nNOS activity and NO production.

cluster_membrane Plasma Membrane PMCA4 PMCA4 nNOS nNOS PMCA4->nNOS Binds & Inhibits NO Nitric Oxide (NO) nNOS->NO Produces Caloxin Caloxin 1c2 Caloxin->PMCA4 Inhibits CaM Ca2+/Calmodulin CaM->nNOS Activates Downstream Downstream Signaling NO->Downstream

Figure 3. PMCA4-nNOS signaling and its modulation by caloxin.

Future Directions and Therapeutic Potential

The development of isoform-selective caloxins has provided powerful tools to investigate the specific roles of PMCA isoforms in health and disease. These inhibitors are being used to explore the involvement of PMCA in a variety of physiological processes, including cardiovascular function, neuronal signaling, and fertility.[1][12] Furthermore, the potential of caloxins as therapeutic agents is being actively investigated for conditions such as cardiovascular diseases, neurological disorders, cancer, and for contraceptive purposes.[1][2][12] The continued refinement of caloxin peptides to improve their affinity, selectivity, and pharmacokinetic properties will be a key focus of future research.

References

Methodological & Application

Application Notes and Protocols for Caloxin 1b1 in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caloxin 1b1 is a selective peptide inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), a crucial enzyme for maintaining low intracellular calcium concentrations by actively pumping Ca2+ out of the cell. This compound exhibits a preferential inhibitory effect on the PMCA4 isoform, making it a valuable tool for investigating the specific roles of this isoform in cellular signaling and calcium homeostasis.[1][2] This document provides detailed application notes and protocols for the use of this compound in cultured cells.

Mechanism of Action

This compound functions by binding to an extracellular domain of the PMCA pump, thereby inhibiting its Ca2+-extruding activity.[3][4] This inhibition leads to an increase in intracellular calcium levels ([Ca2+]i), particularly in cells where PMCA4 is the predominant isoform responsible for calcium clearance.[1] The resulting elevation in cytosolic calcium can trigger a cascade of downstream signaling events, making this compound a potent modulator of calcium-dependent cellular processes.

Data Presentation

Table 1: Inhibition Constants (Ki) of this compound for PMCA Isoforms
PMCA IsoformInhibition Constant (Ki) in µMSource
PMCA1105 ± 11[5]
PMCA2167 ± 67[5]
PMCA3274 ± 40[5]
PMCA445 ± 4[5]
Table 2: Recommended Working Concentrations for this compound in Cultured Cells
ApplicationRecommended Concentration RangeIncubation TimeNotes
Intracellular Ca2+ Measurement50 - 200 µMAcute (minutes)The optimal concentration may vary depending on the cell type and the expression level of PMCA4.[1] A dose-response curve is recommended.
Functional Assays (e.g., contraction)~100 µMVaries (minutes to hours)As demonstrated in isolated arterial preparations.[1]
Cytotoxicity and Apoptosis AssaysTo be determined empirically (e.g., 10 - 500 µM)24 - 72 hoursNo specific data is available in the reviewed literature. A concentration range should be tested to determine the EC50.

Experimental Protocols

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol describes how to measure changes in intracellular calcium levels in cultured cells upon treatment with this compound using a fluorescent calcium indicator.

Materials:

  • Cultured cells seeded on glass-bottom dishes or black-walled, clear-bottom 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO or water)

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Cell Preparation: Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement: Acquire a baseline fluorescence reading before adding this compound.

  • This compound Treatment:

    • Prepare the desired concentration of this compound in HBSS.

    • Add the this compound solution to the cells.

  • Data Acquisition: Immediately start recording the fluorescence signal over time. The temporal resolution will depend on the expected kinetics of the calcium response.

  • Data Analysis: Calculate the change in fluorescence intensity relative to the baseline to determine the effect of this compound on intracellular calcium levels.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to assess the effect of this compound on cell viability. It is recommended to perform a dose-response and time-course experiment.

Materials:

  • Cultured cells

  • This compound

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the untreated control to determine the effect of this compound on cell viability.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cultured cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualization

Caloxin1b1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Caloxin1b1 This compound PMCA4 PMCA4 Caloxin1b1->PMCA4 Binds and Inhibits Ca_out Ca²⁺ Extrusion PMCA4->Ca_out Mediates Ca_in Increased Intracellular Ca²⁺ PMCA4->Ca_in Inhibition leads to Signaling Downstream Signaling Ca_in->Signaling Activates

Caption: Mechanism of this compound action on PMCA4.

Experimental_Workflow_Calcium_Imaging A Seed Cells B Load with Calcium Indicator A->B C Wash Cells B->C D Acquire Baseline Fluorescence C->D E Add this compound D->E F Record Fluorescence Signal E->F G Analyze Data F->G

Caption: Workflow for intracellular calcium imaging.

Apoptosis_Assay_Workflow A Seed and Treat Cells with this compound B Harvest Cells A->B C Wash with PBS B->C D Stain with Annexin V-FITC & PI C->D E Incubate D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Populations F->G

Caption: Workflow for apoptosis detection by flow cytometry.

References

Determining the Optimal Concentration of Caloxin 1b1 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caloxin 1b1 is a peptide-based inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), with a notable selectivity for the PMCA4 isoform.[1] PMCA pumps are crucial for maintaining low intracellular calcium concentrations by actively extruding Ca2+ from the cell. By inhibiting PMCA4, this compound can modulate intracellular calcium levels and downstream signaling pathways, making it a valuable tool for studying the physiological and pathological roles of PMCA4. This document provides a detailed guide for determining the optimal concentration of this compound for your specific experimental needs, ensuring robust and reproducible results.

Data Presentation

Table 1: Inhibitory Constants (Ki) of this compound for PMCA Isoforms

PMCA IsoformKi (μM)Source
PMCA1105 ± 11[1][2]
PMCA2167 ± 67[2]
PMCA3274 ± 40[2]
PMCA445 ± 4[2]
PMCA4 (in erythrocyte ghosts)46 ± 5[1]

Table 2: Effective Concentrations of this compound in Cellular Assays

Cell TypeAssayEffective Concentration (μM)Observed EffectSource
Arterial Smooth Muscle CellsIntracellular Ca2+ measurement50 - 200Increased intracellular Ca2+[3][4]
Endothelial CellsIntracellular Ca2+ measurement50 - 200Slight increase in intracellular Ca2+[3][4]
De-endothelialized Aortic RingsContraction Assay200Produced contraction and increased force of phenylephrine-induced contraction[1][4]

Experimental Protocols

Determining the optimal concentration of this compound requires a systematic approach, starting with a broad range and narrowing down to the effective, non-toxic concentration for your specific cell type and experimental endpoint.

1. Cell Viability Assay to Determine Cytotoxicity

It is crucial to first establish the concentration range of this compound that is not toxic to your cells. This can be achieved using standard cell viability assays.

a. MTT Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 1 µM to 500 µM. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

b. Calcein-AM Assay Protocol

This fluorescence-based assay measures the activity of intracellular esterases in live cells.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • Calcein-AM stock solution (e.g., 1 mM in DMSO)

    • Phosphate-buffered saline (PBS)

    • 96-well black-walled, clear-bottom plates

    • Fluorescence microplate reader

  • Procedure:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the incubation period, wash the cells twice with PBS.

    • Prepare a working solution of Calcein-AM (e.g., 1-2 µM) in PBS.

    • Add 100 µL of the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

    • Measure fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Dose-Response Curve to Determine IC50/EC50

Once the non-toxic concentration range is established, a dose-response experiment should be performed to determine the concentration of this compound that produces 50% of the maximal inhibitory (IC50) or effective (EC50) response.

a. Protocol for Measuring PMCA Activity

A direct way to determine the IC50 is to measure the inhibition of PMCA4 activity. This can be done using isolated membranes or in a whole-cell format. A common method is a coupled enzyme assay that measures ATP hydrolysis.

  • Materials:

    • Cell or tissue homogenates/microsomes expressing PMCA4

    • This compound dilutions

    • Assay buffer (e.g., containing HEPES, KCl, MgCl2, NaN3)

    • Coupled enzyme system (pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, NADH, ATP)

    • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare microsomal fractions from cells or tissues that predominantly express PMCA4 (e.g., erythrocyte ghosts or specific cell lines).

    • In a 96-well plate, add the microsomal preparation to the assay buffer containing the coupled enzyme system.

    • Add different concentrations of this compound to the wells.

    • Initiate the reaction by adding ATP.

    • Monitor the decrease in NADH absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by PMCA.

    • Plot the percentage of PMCA inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

b. Protocol for Measuring Intracellular Calcium

An indirect but physiologically relevant method to determine the EC50 is to measure the increase in intracellular calcium concentration following PMCA4 inhibition.

  • Materials:

    • Cells of interest plated on glass-bottom dishes or black-walled, clear-bottom 96-well plates

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

    • Pluronic F-127 (for aiding dye loading)

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

    • This compound dilutions

    • Fluorescence microscope or plate reader with kinetic reading capabilities

  • Procedure:

    • Load cells with a calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells to remove extracellular dye.

    • Establish a baseline fluorescence reading.

    • Add different concentrations of this compound and monitor the change in fluorescence over time.

    • The increase in fluorescence corresponds to an increase in intracellular calcium.

    • Plot the peak or steady-state change in fluorescence against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_dose_response Dose-Response Analysis cluster_validation Mechanism of Action Validation cluster_final Optimal Concentration prep_cells Prepare Target Cells viability_assay Cell Viability Assay (e.g., MTT, Calcein-AM) prep_cells->viability_assay prep_caloxin Prepare this compound Stock prep_caloxin->viability_assay functional_assay Functional Assay (e.g., PMCA activity, Intracellular Ca2+) prep_caloxin->functional_assay determine_ntc Determine Non-Toxic Concentration Range viability_assay->determine_ntc determine_ntc->functional_assay generate_curve Generate Dose-Response Curve functional_assay->generate_curve determine_ic50 Determine IC50 / EC50 generate_curve->determine_ic50 downstream_analysis Downstream Pathway Analysis (e.g., Western Blot, Reporter Assay) determine_ic50->downstream_analysis confirm_moa Confirm Mechanism of Action downstream_analysis->confirm_moa optimal_conc Optimal Concentration for Experiment confirm_moa->optimal_conc

Caption: Experimental workflow for determining the optimal concentration of this compound.

pmca4_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PMCA4 PMCA4 Ca2_high High Intracellular Ca2+ PMCA4->Ca2_high Reduces Caloxin1b1 This compound Caloxin1b1->PMCA4 Inhibits nNOS_active nNOS (active) Ca2_high->nNOS_active Activates Calcineurin_active Calcineurin (active) Ca2_high->Calcineurin_active Activates NO Nitric Oxide nNOS_active->NO Produces NFAT_p NFAT (phosphorylated) Calcineurin_active->NFAT_p Dephosphorylates NFAT_dephospho NFAT (dephosphorylated) NFAT_p->NFAT_dephospho Translocates Gene_expression Gene Expression NFAT_dephospho->Gene_expression Regulates

Caption: Simplified signaling pathways modulated by PMCA4 and inhibited by this compound.

References

Application Notes and Protocols for Caloxin 1b1 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the dissolution and storage of Caloxin 1b1, a synthetic peptide inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA) with selectivity for the PMCA4 isoform.[1][2] Proper handling is critical to ensure the peptide's stability, solubility, and biological activity in research applications. These guidelines are intended for researchers, scientists, and drug development professionals working with this compound.

Application Notes

Properties of this compound

This compound is a 17-amino acid peptide designed to inhibit PMCA4 by binding to its first extracellular domain.[2][3] Its solubility and stability are dictated by its primary sequence.

PropertyValueReference
Unique Sequence TAWSEVLHLLSR[2]
Full Sequence TAWSEVLHLLSRGGGSKN/A
Molecular Weight ~1800 - 2000 g/mol (Calculated)N/A
Amino Acid Composition Contains one Tryptophan (W) and one Glutamic Acid (E)[2]
Charge at Neutral pH The net charge is approximately neutral.
Solubility Profile Predicted to be hydrophobic or neutral.[4]

Note: The full sequence can vary depending on the synthesis strategy (e.g., inclusion of a conserved domain for library screening). The unique inhibitory sequence is TAWSEVLHLLSR. The charge and solubility profile suggest that aqueous buffers alone may be insufficient for dissolution.

Recommended Solvents for Reconstitution

Due to its neutral-to-hydrophobic nature, a stepwise approach to solvent selection is recommended.[5][6] Always test solubility with a small portion of the peptide before dissolving the entire sample.[4][6][7]

Solvent TierSolventRecommendation & Use Case
Primary Sterile, deionized waterAttempt first. If the peptide is basic or acidic enough, it may dissolve.[8]
Secondary (for Basic Peptides) 0.1% Acetic Acid in sterile waterNot recommended as the primary approach for this compound due to its neutral charge.[5][9]
Secondary (for Acidic Peptides) 0.1% Ammonium HydroxideNot recommended as the primary approach for this compound due to its neutral charge.[5][9]
Tertiary (Recommended) Dimethyl sulfoxide (DMSO)For hydrophobic peptides, dissolve completely in a small volume of 100% DMSO, then slowly add dropwise to your aqueous buffer with constant stirring.[4] The final DMSO concentration should be kept low (typically <1%) for cell-based assays.[4]
Alternative Organic Solvents Acetonitrile (ACN), Dimethylformamide (DMF)Use if DMSO is incompatible with the assay. Dissolve first in the organic solvent, then dilute into an aqueous buffer.[4][8]
Stability and Storage Recommendations

Proper storage is essential to prevent degradation from hydrolysis, oxidation, and repeated freeze-thaw cycles.[10] this compound contains Tryptophan, which is susceptible to oxidation.[8][9]

FormTemperatureDurationKey Considerations
Lyophilized Powder -80°CYearsOptimal for long-term storage. [4][7][10] Store in a tightly sealed vial with a desiccant in a dark, dry place.[9][11]
-20°CMonths to YearsSuitable for long-term storage.[4][7][8]
4°CWeeksFor short-term storage only.[6][7][9][12]
In Solution -80°CMonthsRecommended for storing aliquots. Avoid freeze-thaw cycles.[7][12]
-20°CWeeks to MonthsSuitable for storing aliquots. Avoid frost-free freezers.[5][13]
4°CDaysFor working solutions only; very limited stability.[11][12]

Experimental Protocols

Protocol: Reconstitution of Lyophilized this compound

This protocol outlines the steps to dissolve lyophilized this compound peptide to create a stock solution.

Materials:

  • Vial of lyophilized this compound peptide

  • Recommended solvent (e.g., high-purity DMSO)

  • Sterile aqueous buffer (e.g., PBS, HEPES, pH 5-7)[5][7][12]

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Microcentrifuge

  • Vortex mixer and/or sonicator water bath

Procedure:

  • Equilibrate Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator (approx. 20-30 minutes). This prevents condensation and moisture absorption, which can degrade the peptide.[6][8][9]

  • Centrifuge: Briefly centrifuge the vial at low speed (e.g., 12,000 x g for 20 seconds) to ensure the entire peptide powder is collected at the bottom.[4][14]

  • Initial Dissolution (Organic Solvent):

    • Carefully open the vial.

    • Add a small, precise volume of 100% DMSO (e.g., 20-50 µL) to the peptide.[4]

    • Gently vortex or sonicate the vial for several minutes until the peptide is fully dissolved.[4][8][9] Visually inspect the solution against a light source to ensure no particulates remain.[15]

  • Dilution into Aqueous Buffer:

    • Place the desired volume of your final aqueous buffer into a sterile polypropylene tube.

    • While gently stirring or vortexing the aqueous buffer, slowly add the peptide-DMSO stock solution drop-by-drop.[4]

    • This technique prevents localized high concentrations of the peptide, which can cause it to precipitate out of solution.

  • Final Concentration Check:

    • If the solution becomes cloudy or shows turbidity, you have exceeded the peptide's solubility limit in that buffer.[4]

    • The final concentration of DMSO should be kept as low as possible, ideally below 1%, to avoid cytotoxicity in downstream applications.[4]

Protocol: Aliquoting and Storage of this compound Solution

To preserve the peptide's integrity, avoid repeated freeze-thaw cycles.

Procedure:

  • Prepare Aliquots: Once the stock solution is prepared, immediately divide it into single-use aliquots in sterile, low-protein-binding polypropylene tubes.[4][7][16]

  • Volume: Aliquot volumes should be based on the amount needed for a single experiment. Avoid volumes less than 20 µL to minimize the effects of evaporation and adsorption to the tube walls.[14]

  • Flash Freeze: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

  • Long-Term Storage: Transfer the frozen aliquots to an -80°C freezer for long-term storage.[7][10] For shorter periods, -20°C is acceptable.[8]

  • Thawing: When ready to use, thaw an aliquot rapidly at room temperature or in a cool water bath. Use it immediately and discard any unused portion of the thawed aliquot. Do not re-freeze.[13]

Visualizations

Signaling Pathway of this compound

Caloxin1b1_Signaling_Pathway cluster_membrane Cell Membrane PMCA4 PMCA4 Ca_out Extracellular Ca²⁺ PMCA4->Ca_out Ca²⁺ Efflux Caloxin This compound (Extracellular) Caloxin->PMCA4 Inhibits Ca_in Intracellular Ca²⁺ Ca_in->PMCA4

Caption: this compound inhibits the PMCA4 pump, blocking Ca²⁺ efflux and raising intracellular Ca²⁺.

Workflow for Solvent Selection

Caption: Decision workflow for selecting an appropriate solvent for this compound peptide.

Peptide Handling and Storage Workflow

Caption: Standard workflow for handling, reconstituting, and storing this compound peptide.

References

Application Notes and Protocols for Caloxin 1b1 in Smooth Muscle Contractility Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caloxin 1b1 is a novel peptide inhibitor that provides a valuable tool for investigating the role of the plasma membrane Ca2+-ATPase (PMCA) in smooth muscle physiology and pathophysiology.[1][2] PMCA is a crucial component of cellular calcium homeostasis, actively extruding Ca2+ from the cell to maintain low intracellular calcium concentrations ([Ca2+]i).[3] Smooth muscle cells predominantly express the PMCA1 and PMCA4 isoforms, with PMCA4 being the more abundant isoform in vascular smooth muscle.[1][2] this compound was identified through screening for binding to the first extracellular domain of PMCA4 and has been shown to be a selective inhibitor of this isoform.[1][2] Its ability to act extracellularly makes it particularly useful for studies on intact cells and tissues.[1][4] These application notes provide detailed protocols for utilizing this compound to study its effects on smooth muscle contractility and intracellular calcium dynamics.

Mechanism of Action

This compound functions as an allosteric inhibitor of the plasma membrane Ca2+-ATPase, with a higher affinity for the PMCA4 isoform.[5][6] By inhibiting PMCA4, this compound reduces the extrusion of Ca2+ from smooth muscle cells. This leads to an elevation in cytosolic [Ca2+]i, which in turn enhances the contractile response of the smooth muscle.[1][4] This mechanism makes this compound a valuable pharmacological tool to probe the specific contribution of PMCA4 to smooth muscle tone and reactivity.

Data Presentation

Table 1: Inhibitory Constants (Ki) of this compound for PMCA Isoforms
PMCA IsoformKi (μmol/L)Source Tissue/Cell for PMCAReference
PMCA446 ± 5Leaky erythrocyte ghosts (mainly PMCA4)[1]
PMCA1105 ± 11Human embryonic kidney-293 (HEK-293) cells[1]
PMCA2167 ± 67-[5]
PMCA3274 ± 40-[5]
Table 2: Effects of this compound on Smooth Muscle Contractility and Intracellular Ca2+
Experimental ModelThis compound ConcentrationObserved EffectReference
De-endothelialized rat aortic rings200 µMProduced a contraction[1][4]
De-endothelialized rat aortic rings200 µMIncreased the force of contraction produced by a submaximum concentration of phenylephrine[1][4]
Cultured arterial smooth muscle cells50 µM and 200 µMIncreased cytosolic [Ca2+]i[7]
Cultured arterial smooth muscle cells200 µMPotentiated the increase in [Ca2+]i induced by a Ca2+ ionophore[7]

Experimental Protocols

Protocol 1: Investigation of this compound Effects on Isometric Contraction of Isolated Aortic Rings

This protocol describes the methodology for assessing the impact of this compound on the contractility of isolated arterial smooth muscle.

1. Materials and Reagents:

  • Thoracic aorta from a suitable animal model (e.g., rat, mouse)

  • Krebs-Henseleit solution: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose.

  • Carbogen gas (95% O2, 5% CO2)

  • Phenylephrine (vasoconstrictor)

  • This compound

  • Isometric force transducer system (myograph)

  • Dissection tools (forceps, scissors)

2. Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Under a dissecting microscope, remove adherent connective and adipose tissue.

    • To study the direct effect on smooth muscle, gently remove the endothelium by rubbing the intimal surface with a fine wire or wooden stick.

    • Cut the aorta into rings of approximately 2-3 mm in length.

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ bath of a myograph system, containing Krebs-Henseleit solution continuously bubbled with carbogen gas and maintained at 37°C.

    • Apply a resting tension of approximately 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes. Replace the Krebs-Henseleit solution every 15-20 minutes.

  • Experimental Protocol:

    • After equilibration, elicit a reference contraction by adding a high concentration of KCl (e.g., 60 mM) to the bath.

    • Wash the rings with fresh Krebs-Henseleit solution and allow them to return to baseline tension.

    • To assess the direct effect of this compound, add it to the bath at the desired concentration (e.g., 200 µM) and record any changes in tension.

    • To investigate the potentiation of agonist-induced contraction, first pre-contract the rings with a submaximal concentration of phenylephrine. Once a stable contraction is achieved, add this compound (e.g., 200 µM) and record the subsequent change in force.

  • Data Analysis:

    • Record the isometric tension generated by the aortic rings.

    • Express the contractile responses as a percentage of the reference contraction induced by KCl.

    • Compare the force of contraction before and after the addition of this compound.

Protocol 2: Measurement of Intracellular Ca2+ Concentration ([Ca2+]i) in Cultured Vascular Smooth Muscle Cells

This protocol details the method for determining the effect of this compound on [Ca2+]i in cultured vascular smooth muscle cells (VSMCs).

1. Materials and Reagents:

  • Primary cultured vascular smooth muscle cells or a suitable cell line (e.g., A7r5)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Physiological salt solution (PSS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4.

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • This compound

  • Fluorescence microscopy system equipped for ratiometric imaging

2. Procedure:

  • Cell Culture and Dye Loading:

    • Culture VSMCs on glass coverslips until they reach the desired confluency.

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in PSS).

    • Wash the cells with PSS and incubate them with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • After loading, wash the cells with PSS to remove extracellular dye and allow for de-esterification for at least 30 minutes.

  • Fluorescence Measurement:

    • Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.

    • Perfuse the cells with PSS at 37°C.

    • Record baseline [Ca2+]i by alternately exciting the cells at 340 nm and 380 nm and measuring the fluorescence emission at 510 nm.

    • To determine the effect of this compound, perfuse the cells with PSS containing the desired concentration of this compound (e.g., 50 µM or 200 µM) and continue recording the fluorescence ratio.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

    • Calibrate the Fura-2 signals to obtain absolute [Ca2+]i values using the Grynkiewicz equation, if required.

    • Plot the change in [Ca2+]i over time to visualize the effect of this compound.

    • Compare the baseline [Ca2+]i with the [Ca2+]i after the application of this compound.

Visualizations

Caloxin1b1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Caloxin1b1 This compound PMCA4 PMCA4 Caloxin1b1->PMCA4 Inhibits Ca_out Ca2+ Extrusion PMCA4->Ca_out Mediates Ca_in Increased [Ca2+]i Ca_out->Ca_in Reduced Calmodulin Calmodulin Ca_in->Calmodulin Activates MLCK MLCK Calmodulin->MLCK Activates MyosinLC Myosin Light Chain MLCK->MyosinLC Phosphorylates pMyosinLC Phosphorylated Myosin Light Chain Contraction Smooth Muscle Contraction pMyosinLC->Contraction Leads to

Caption: Signaling pathway of this compound in smooth muscle.

Aortic_Ring_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Excise Thoracic Aorta A2 Clean and De-endothelialize A1->A2 A3 Cut into 2-3 mm Rings A2->A3 B1 Mount in Myograph A3->B1 B2 Equilibrate (60 min) B1->B2 B3 Reference Contraction (KCl) B2->B3 B4 Wash and Return to Baseline B3->B4 B5 Add this compound or Vehicle B4->B5 B6 Record Tension B5->B6 C1 Measure Change in Tension B6->C1 C2 Normalize to KCl Contraction C1->C2 C3 Compare Treatment vs. Control C2->C3

Caption: Experimental workflow for aortic ring contractility.

Calcium_Imaging_Workflow cluster_cell_prep Cell Preparation cluster_imaging Fluorescence Imaging cluster_data_analysis Data Analysis D1 Culture VSMCs on Coverslips D2 Load with Fura-2 AM D1->D2 D3 Wash and De-esterify D2->D3 E1 Mount on Microscope D3->E1 E2 Record Baseline [Ca2+]i E1->E2 E3 Perfuse with this compound E2->E3 E4 Record [Ca2+]i Changes E3->E4 F1 Calculate F340/F380 Ratio E4->F1 F2 Plot [Ca2+]i vs. Time F1->F2 F3 Compare Pre- and Post-Treatment F2->F3

Caption: Workflow for intracellular calcium imaging.

References

Using Caloxin 1b1 to Investigate Endothelial Cell Calcium Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a multitude of physiological processes in endothelial cells, including vasodilation, permeability, angiogenesis, and inflammation.[1] The precise spatial and temporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore critical for maintaining vascular homeostasis. Endothelial cells maintain a low resting [Ca²⁺]i through the action of pumps and transporters that actively remove Ca²⁺ from the cytosol. One of the key players in this process is the Plasma Membrane Ca²⁺-ATPase (PMCA), a high-affinity pump that extrudes Ca²⁺ from the cell.

Caloxin 1b1 is a peptide-based, extracellular inhibitor of PMCA.[2][3] It exhibits isoform selectivity, with a higher affinity for PMCA4 over PMCA1.[2][3][4] As endothelial cells predominantly express the PMCA1 isoform, this compound provides a valuable pharmacological tool to investigate the specific role of PMCA1 in shaping endothelial Ca²⁺ signals.[2][3] By inhibiting Ca²⁺ extrusion, this compound allows for the study of Ca²⁺ influx pathways and the downstream consequences of elevated intracellular calcium in endothelial cell function and pathophysiology.

These application notes provide detailed protocols and data for utilizing this compound to investigate endothelial cell calcium signaling, aiding researchers in academic and industrial settings in their exploration of vascular biology and drug discovery.

Data Presentation

Quantitative Data on this compound Inhibition

The following tables summarize the inhibitory constants (Ki) of this compound for different PMCA isoforms and its observed effect on intracellular Ca²⁺ concentration in endothelial cells.

PMCA IsoformPredominant Cell TypeThis compound Kᵢ (µM)Reference
PMCA1Endothelial Cells105 ± 11[2][3]
PMCA4Smooth Muscle Cells, Erythrocytes46 ± 5[2][3]

Table 1: Inhibitory Constants (Kᵢ) of this compound for PMCA Isoforms. This table illustrates the higher affinity of this compound for the PMCA4 isoform compared to the PMCA1 isoform, which is predominantly expressed in endothelial cells.

Cell TypePMCA Isoform(s)This compound Concentration (µM)Observed Effect on [Ca²⁺]iReference
Endothelial CellsPredominantly PMCA150Slight increase[5]
Endothelial CellsPredominantly PMCA1200Moderate increase[5]
Arterial Smooth Muscle CellsPMCA4 and PMCA150Significant increase[5]
Arterial Smooth Muscle CellsPMCA4 and PMCA1200Pronounced increase[5]

Table 2: Effect of this compound on Intracellular Ca²⁺ Concentration ([Ca²⁺]i). This table demonstrates the differential effect of this compound on [Ca²⁺]i in endothelial cells versus smooth muscle cells, consistent with its PMCA isoform selectivity.

Signaling Pathways and Experimental Workflows

Endothelial Cell Calcium Signaling Pathway

The following diagram illustrates the key components of the endothelial cell calcium signaling pathway, highlighting the role of PMCA and the inhibitory action of this compound.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Histamine, Thrombin) GPCR GPCR Agonist->GPCR Binds Caloxin1b1 This compound PMCA PMCA1 Caloxin1b1->PMCA Inhibits PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 Ca_channel Ca²⁺ Channel (e.g., TRP, SOCE) Ca_cytosol [Ca²⁺]i ↑ Ca_channel->Ca_cytosol Ca²⁺ Influx PMCA->Ca_cytosol Ca²⁺ Extrusion IP3R IP₃R IP3->IP3R Binds Downstream Downstream Effects (e.g., eNOS activation, Gene expression) Ca_cytosol->Downstream Activates Ca_ER Ca²⁺ Store IP3R->Ca_ER Releases Ca²⁺

Caption: Endothelial Ca²⁺ signaling and the inhibitory effect of this compound.

Experimental Workflow for Calcium Imaging

This diagram outlines the general workflow for investigating the effect of this compound on endothelial cell calcium signaling using fluorescence microscopy.

G A 1. Culture Endothelial Cells on coverslips B 2. Load cells with a Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM) A->B C 3. Acquire baseline fluorescence measurement B->C D 4. Add this compound (experimental group) C->D E 5. Add vehicle control (control group) C->E F 6. Stimulate with agonist (e.g., histamine) D->F E->F G 7. Record fluorescence changes over time F->G H 8. Data Analysis: Calculate [Ca²⁺]i or ΔF/F₀ G->H

Caption: Workflow for measuring [Ca²⁺]i changes in response to this compound.

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium [Ca²⁺]i in Cultured Endothelial Cells using Fura-2 AM

Objective: To quantify the effect of this compound on basal and agonist-stimulated intracellular calcium concentration in endothelial cells using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line

  • Endothelial Cell Growth Medium (EGM)

  • 24-well glass-bottom plates or coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺

  • This compound (stock solution in a suitable solvent, e.g., water or DMSO)

  • Agonist of choice (e.g., Histamine, Thrombin, Bradykinin)

  • Ionomycin

  • EGTA

  • Fluorescence microscope equipped with a ratiometric imaging system (excitation at 340 nm and 380 nm, emission at 510 nm) and environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Culture:

    • Seed endothelial cells onto 24-well glass-bottom plates or coverslips and culture until they reach 80-90% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution: 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺ and Mg²⁺.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Incubate the cells in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Calcium Imaging:

    • Place the plate or coverslip on the stage of the fluorescence microscope within the environmental chamber.

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.

    • To study the effect on basal [Ca²⁺]i:

      • Add this compound at the desired final concentration (e.g., 50-200 µM) or vehicle control.

      • Record the fluorescence ratio (F340/F380) over time for 5-10 minutes.

    • To study the effect on agonist-stimulated [Ca²⁺]i:

      • Pre-incubate a separate set of wells with this compound (e.g., 50-200 µM) or vehicle control for 10-15 minutes.

      • Acquire a new baseline fluorescence.

      • Add the agonist of choice at a predetermined concentration.

      • Record the fluorescence ratio (F340/F380) over time until the signal returns to baseline.

  • Calibration (Optional but Recommended for absolute [Ca²⁺]i quantification):

    • At the end of each experiment, determine the maximum fluorescence ratio (R_max) by adding a saturating concentration of a Ca²⁺ ionophore like Ionomycin (e.g., 5-10 µM) in the presence of extracellular Ca²⁺.

    • Determine the minimum fluorescence ratio (R_min) by subsequently adding a Ca²⁺ chelator like EGTA (e.g., 10 mM) to the same wells.

    • Calculate [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - R_min) / (R_max - R)] * (F_380max / F_380min), where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).

  • Data Analysis:

    • For each cell or region of interest, calculate the 340/380 nm fluorescence ratio.

    • Plot the change in ratio over time.

    • Quantify parameters such as peak amplitude, duration, and area under the curve of the Ca²⁺ transient.

    • Compare the results between the this compound-treated and control groups.

Protocol 2: High-Throughput Screening of PMCA1 Inhibition using a Fluorescence Plate Reader

Objective: To assess the inhibitory effect of this compound or other potential PMCA1 modulators on endothelial cell calcium extrusion in a high-throughput format.

Materials:

  • Endothelial cells

  • 96-well black, clear-bottom plates

  • Fluo-4 AM or other single-wavelength Ca²⁺ indicator

  • Pluronic F-127

  • HBSS with and without Ca²⁺/Mg²⁺

  • This compound and other test compounds

  • Agonist (e.g., ATP)

  • Fluorescence plate reader with automated injection capabilities and kinetic read mode (Excitation ~490 nm, Emission ~520 nm for Fluo-4)

Procedure:

  • Cell Plating:

    • Seed endothelial cells into a 96-well black, clear-bottom plate and culture to confluency.

  • Dye Loading:

    • Prepare a loading buffer containing 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in HBSS with Ca²⁺ and Mg²⁺.

    • Wash cells with HBSS.

    • Add the loading buffer to each well and incubate for 1 hour at 37°C.

    • Wash the cells twice with HBSS.

  • Compound Incubation:

    • Add HBSS containing various concentrations of this compound or other test compounds to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate for 15-30 minutes at 37°C.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader, pre-warmed to 37°C.

    • Set the instrument to perform a kinetic read, measuring fluorescence intensity every 1-2 seconds.

    • Record a baseline fluorescence for 15-30 seconds.

    • Use the plate reader's injector to add a Ca²⁺-mobilizing agonist (e.g., ATP) to all wells simultaneously.

    • Continue recording the fluorescence for 2-5 minutes.

  • Data Analysis:

    • For each well, normalize the fluorescence data by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to obtain ΔF/F₀.

    • Determine the peak ΔF/F₀ and the rate of fluorescence decay (indicative of Ca²⁺ extrusion).

    • Compare the decay rates between control and this compound-treated wells. A slower decay rate in the presence of this compound indicates inhibition of PMCA-mediated Ca²⁺ extrusion.

    • Generate dose-response curves for this compound and calculate the IC₅₀ value.

Conclusion

This compound serves as a specific and valuable tool for dissecting the role of PMCA1 in the intricate regulation of endothelial cell calcium signaling. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the physiological and pathological implications of PMCA1 activity in the vasculature. This knowledge can contribute to the identification of novel therapeutic targets for a range of cardiovascular diseases.

References

Application Notes and Protocols for Measuring Caloxin 1b1 Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caloxin 1b1 is a peptide inhibitor of the Plasma Membrane Ca²⁺ Pump (PMCA), a critical enzyme responsible for extruding calcium (Ca²⁺) from the cytoplasm to the extracellular space, thereby maintaining low intracellular Ca²⁺ concentrations. As an allosteric inhibitor, this compound selectively targets the extracellular domains of PMCA, with a notable preference for the PMCA4 isoform.[1][2][3] This makes it a valuable tool for investigating the physiological roles of PMCA4 in various cellular processes and a potential lead compound in drug discovery programs targeting calcium signaling pathways.

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on PMCA. The described methods include both biochemical assays to directly measure PMCA ATPase activity and cell-based assays to assess the functional consequences of PMCA inhibition.

Biochemical Assays for Measuring PMCA ATPase Activity

The primary mechanism of this compound is the inhibition of the Ca²⁺-Mg²⁺-ATPase activity of PMCA.[1] The following protocols describe two common methods to quantify this inhibition.

Coupled Enzyme Assay

This spectrophotometric assay continuously measures ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.

Principle: The assay mixture contains pyruvate kinase (PK) and lactate dehydrogenase (LDH). PK converts the ADP produced by PMCA back to ATP using phosphoenolpyruvate (PEP) as a phosphate donor, generating pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The rate of NADH disappearance, monitored as a decrease in absorbance at 340 nm, is directly proportional to the rate of ATP hydrolysis by PMCA.

Experimental Protocol:

  • Prepare Leaky Erythrocyte Ghosts (Source of PMCA4):

    • Human erythrocyte ghosts are a common source of PMCA, predominantly expressing the PMCA4 isoform.[1]

    • Prepare leaky ghosts by washing packed red blood cells with a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4) to induce hemolysis and remove calmodulin.

    • Resuspend the ghosts in a storage buffer (e.g., 130 mM KCl, 20 mM HEPES, 0.5 mM MgCl₂, 0.05 mM CaCl₂, 2 mM DTT, pH 7.4) and store at -80°C.[2]

  • Assay Mixture Preparation (per well of a 96-well plate):

    • Assay Buffer: 120 mM KCl, 30 mM HEPES, 3 mM MgCl₂, 1 mM NaN₃, 0.2 mM EGTA, pH 7.2.

    • Coupled Enzyme System: 1 mM PEP, 0.4 mg/ml NADH, 10 IU/ml PK, 10 IU/ml LDH.

    • ATP: 1 mM.

    • CaCl₂: to achieve the desired free Ca²⁺ concentration (typically in the µM range, calculated using a Ca²⁺-EGTA buffer program).

    • Leaky Erythrocyte Ghosts: 5-10 µg of protein.

    • This compound: desired concentrations (e.g., 0-500 µM). A randomized peptide (RP1b1) can be used as a negative control.[4]

  • Procedure:

    • Add all components except ATP to the microplate wells.

    • Incubate for 5 minutes at 37°C to allow temperature equilibration.

    • Initiate the reaction by adding ATP.

    • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.

    • The Ca²⁺-dependent ATPase activity is calculated as the difference between the activity in the presence and absence of Ca²⁺.

    • Determine the inhibitory effect of this compound by comparing the activity in the presence of the peptide to the control (no peptide).

Radiometric [γ-³²P]ATP Hydrolysis Assay

This assay directly measures the hydrolysis of radioactively labeled ATP.

Principle: PMCA hydrolyzes [γ-³²P]ATP, releasing inorganic phosphate (³²Pi). The amount of released ³²Pi, which is proportional to the enzyme activity, is quantified by separating it from the unhydrolyzed ATP and measuring its radioactivity.

Experimental Protocol:

  • Prepare Enzyme Source:

    • Use leaky erythrocyte ghosts or membranes from cell lines (e.g., HEK-293) overexpressing specific PMCA isoforms.[2]

  • Reaction Mixture:

    • Assay Buffer: As described for the coupled enzyme assay.

    • [γ-³²P]ATP: 1 mM (spiked with a known amount of radioactive ATP).

    • Enzyme preparation (e.g., 5-10 µg of membrane protein).

    • This compound: desired concentrations.

  • Procedure:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an acidic solution of ammonium molybdate and extracting the phosphomolybdate complex with an organic solvent (e.g., isobutanol/toluene).

    • Measure the radioactivity of the ³²Pi in the organic phase using a scintillation counter.

    • Calculate the specific activity (nmol Pi/mg protein/min) and determine the percent inhibition by this compound.

Cell-Based Assays for Measuring this compound Activity

Cell-based assays are crucial for understanding the effects of this compound in a more physiological context.

Intracellular Calcium ([Ca²⁺]i) Measurement

Principle: Inhibition of PMCA by this compound is expected to impair Ca²⁺ extrusion, leading to an increase in cytosolic Ca²⁺ levels, especially following a Ca²⁺ stimulus. This change can be monitored using fluorescent Ca²⁺ indicators.

Experimental Protocol:

  • Cell Culture and Loading:

    • Culture cells of interest (e.g., smooth muscle cells, endothelial cells) on glass coverslips.[1]

    • Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.

  • Fluorescence Measurement:

    • Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope.

    • Excite the cells at the appropriate wavelengths for the chosen dye (e.g., 340 nm and 380 nm for Fura-2) and record the emission fluorescence.

    • The ratio of fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular Ca²⁺ concentration.

  • Experimental Procedure:

    • Perfuse the cells with a physiological salt solution.

    • Add this compound to the perfusion solution at the desired concentration.

    • Stimulate the cells to induce a Ca²⁺ influx (e.g., with an agonist like phenylephrine for smooth muscle cells).

    • Monitor the changes in [Ca²⁺]i in the presence and absence of this compound. An elevated and/or prolonged Ca²⁺ transient in the presence of this compound indicates inhibition of PMCA-mediated Ca²⁺ extrusion.

Smooth Muscle Contraction Assay

Principle: In vascular smooth muscle, PMCA4 plays a role in regulating contractility. Inhibition of PMCA4 by this compound can lead to an increase in smooth muscle tone or potentiate agonist-induced contractions.[2]

Experimental Protocol:

  • Tissue Preparation:

    • Dissect arterial rings (e.g., de-endothelialized rat aorta) and mount them in an organ bath containing a physiological salt solution, gassed with 95% O₂/5% CO₂ at 37°C.[1]

  • Isometric Tension Recording:

    • Connect the arterial rings to an isometric force transducer to record changes in tension.

    • Allow the tissues to equilibrate under a resting tension.

  • Experimental Procedure:

    • Add this compound to the organ bath at various concentrations and record any changes in basal tone.

    • Alternatively, pre-incubate the tissues with this compound and then generate a cumulative concentration-response curve to a contractile agonist (e.g., phenylephrine).

    • An increase in basal tone or a leftward shift in the agonist's concentration-response curve in the presence of this compound indicates an inhibitory effect on PMCA.

Data Presentation

The inhibitory potency of this compound is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀).

Table 1: Inhibitory Constants (Ki) of this compound for Different PMCA Isoforms

PMCA IsoformSourceAssay MethodKi (µM)Reference
PMCA4Leaky Erythrocyte GhostsCoupled Enzyme Assay46 ± 5[1]
PMCA4Leaky Erythrocyte Ghosts[γ-³²P]ATP Hydrolysis48 ± 4[5]
PMCA1Overexpressed in HEK-293 cellsCoupled Enzyme Assay105 ± 11[2]
PMCA2Overexpressed in HEK-293 cellsCoupled Enzyme Assay167 ± 67[1]
PMCA3Overexpressed in HEK-293 cellsCoupled Enzyme Assay274 ± 40[1]

Specificity of this compound

It is essential to confirm that the observed effects are specific to PMCA inhibition. Control experiments should be performed to test the effect of this compound on other ATPases. Studies have shown that this compound does not significantly inhibit:

  • Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA)

  • Na⁺-K⁺-ATPase

  • Basal Mg²⁺-ATPase[5]

Visualizations

Caloxin1b1_Signaling_Pathway cluster_cytosol Cytosol Caloxin1b1 This compound PMCA4 PMCA4 Caloxin1b1->PMCA4 Ca_in Ca²⁺ ADP_Pi ADP + Pi PMCA4->ADP_Pi Ca_in->PMCA4 Extrusion ATP ATP ATP->PMCA4 Hydrolysis

Caption: Mechanism of this compound inhibition of PMCA4-mediated Ca²⁺ extrusion.

Coupled_Enzyme_Assay_Workflow PMCA PMCA ADP ADP PMCA->ADP produces ATP ATP ATP->PMCA PK Pyruvate Kinase ADP->PK PEP PEP PEP->PK Pyruvate Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH NADH->LDH Absorbance Measure Absorbance at 340 nm NADH->Absorbance NAD NAD⁺ PK->Pyruvate produces LDH->NAD produces

References

Application Notes and Protocols for Caloxin 1b1 in Fluorescence Microscopy for Ca²+ Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caloxin 1b1 is a valuable pharmacological tool for investigating the role of the Plasma Membrane Ca²⁺-ATPase (PMCA) in cellular calcium homeostasis. It is not a fluorescent dye itself, but rather a selective peptide inhibitor of PMCA, with a preference for the PMCA4 isoform.[1][2] By inhibiting the primary mechanism of high-affinity Ca²⁺ extrusion from the cell, this compound allows researchers to study the consequences of impaired Ca²⁺ clearance on intracellular Ca²⁺ signaling pathways.[3][4] In fluorescence microscopy, this compound is used in conjunction with fluorescent Ca²⁺ indicators (e.g., Fluo-3, Fura-2, or genetically encoded indicators) to visualize and quantify the changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) that result from PMCA inhibition.[1] These application notes provide a comprehensive guide to using this compound for this purpose.

Mechanism of Action

This compound is an extracellular inhibitor that binds to an allosteric site on the first extracellular domain of PMCA4.[1][2] This binding non-competitively inhibits the ATPase activity of the pump, preventing the ATP-dependent transport of Ca²⁺ out of the cell.[2] This leads to an elevation of the resting [Ca²⁺]i and can potentiate Ca²⁺ signals elicited by other stimuli.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

Table 1: Inhibitory Constants (Ki) of this compound for PMCA Isoforms

PMCA IsoformTarget Organism/TissueKi (µmol/L)Reference(s)
PMCA4Human Erythrocyte Ghosts46 ± 5[1][2]
PMCA1Human Embryonic Kidney (HEK-293) Cells105 ± 11[1][2]
PMCA2Not specified167 ± 67[2]
PMCA3Not specified274 ± 40[2]

Table 2: Recommended Working Concentrations for Cellular Assays

Cell TypeConcentration Range (µM)Observed EffectReference(s)
Arterial Smooth Muscle Cells50 - 200Slight increase in basal [Ca²⁺]i[1][5]
Arterial Endothelial Cells50 - 200Lesser increase in basal [Ca²⁺]i compared to smooth muscle cells[1][5]
Ameloblasts100Delay in Ca²⁺ clearance after induced [Ca²⁺]i rise[6]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of PMCA in maintaining Ca²⁺ homeostasis and the inhibitory effect of this compound.

Caloxin1b1_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ PMCA PMCA4 PMCA->Ca2+_ext Ca²⁺ Efflux ADP ADP + Pi PMCA->ADP Ca2+_int Ca²⁺ Ca2+_int->PMCA Binds to intracellular domain ATP ATP ATP->PMCA Hydrolysis Caloxin1b1 This compound Caloxin1b1->PMCA Inhibits

Mechanism of this compound inhibition of PMCA4-mediated Ca²⁺ efflux.

Experimental Protocols

This section provides a detailed protocol for imaging changes in intracellular Ca²⁺ concentration in cultured cells using a fluorescent Ca²⁺ indicator in combination with this compound. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials

  • Cultured cells on coverslips or in an imaging-compatible plate

  • This compound peptide

  • Fluo-3, AM ester (or other suitable Ca²⁺ indicator)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Pluronic® F-127

  • HEPES-buffered saline solution (HBSS) or other physiological buffer

  • Probenecid (optional, to prevent dye leakage)

  • Fluorescence microscope with appropriate filters for the chosen Ca²⁺ indicator and a camera for image acquisition.

Protocol

  • Reagent Preparation

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer) at a concentration of 1-10 mM. Aliquot and store at -20°C or -80°C.

    • Fluo-3 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.[7] Store desiccated at -20°C, protected from light.

    • Pluronic® F-127 Solution: Prepare a 20% (w/v) solution of Pluronic® F-127 in anhydrous DMSO.

    • Loading Buffer: Prepare a working solution of Fluo-3 AM by diluting the stock solution into HBSS to a final concentration of 1-5 µM. To aid in dye solubilization, first mix the Fluo-3 AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting in HBSS.[7] If dye leakage is an issue, supplement the buffer with 1-2.5 mM probenecid.

  • Cell Loading with Fluorescent Ca²⁺ Indicator

    • Wash cultured cells once with pre-warmed HBSS.

    • Add the Fluo-3 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. Incubation at room temperature may reduce dye compartmentalization in organelles.[7]

    • After incubation, wash the cells two to three times with pre-warmed HBSS to remove excess dye.

    • Incubate the cells for an additional 30 minutes in dye-free HBSS to allow for complete de-esterification of the AM ester.

  • Fluorescence Microscopy and this compound Application

    • Mount the coverslip with the loaded cells onto the microscope stage.

    • Acquire a baseline fluorescence signal for a few minutes to ensure a stable signal before adding the inhibitor.

    • To study the effect of this compound, add the desired concentration (e.g., 50-200 µM) to the imaging buffer.[1]

    • Continuously record the fluorescence intensity over time to monitor the changes in [Ca²⁺]i.

  • Data Analysis

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the average fluorescence intensity within each ROI for each time point.

    • Normalize the fluorescence signal to the baseline fluorescence (F/F₀) to represent the relative change in [Ca²⁺]i.

Experimental Workflow

The following diagram outlines the general workflow for a Ca²⁺ imaging experiment using this compound.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Culture cells on coverslips B 2. Prepare this compound and Fluo-3 AM stock solutions C 3. Load cells with Fluo-3 AM D 4. Wash to remove excess dye C->D E 5. De-esterification D->E F 6. Acquire baseline fluorescence E->F G 7. Add this compound F->G H 8. Record fluorescence changes G->H I 9. Select Regions of Interest (ROIs) H->I J 10. Quantify fluorescence intensity over time I->J K 11. Normalize data (F/F₀) J->K

Workflow for Ca²⁺ imaging with this compound and a fluorescent indicator.

Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and should be adapted and optimized for specific experimental needs. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for Studying PMCA4 Function with Caloxin 1b1

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying the function of the Plasma Membrane Ca2+-ATPase isoform 4 (PMCA4) using the specific inhibitor, Caloxin 1b1.

Introduction

The Plasma Membrane Ca2+-ATPase (PMCA) is a crucial enzyme responsible for ejecting calcium (Ca2+) from the cytoplasm to the extracellular space, thereby maintaining low intracellular Ca2+ concentrations.[1][2] There are four main isoforms of PMCA (PMCA1-4), with PMCA4 being ubiquitously expressed and implicated as a key regulator in various cellular signaling pathways.[3][4] PMCA4 has been shown to modulate nitric oxide synthase (nNOS) activity and the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling cascade.[5][6][7]

This compound is a peptide-based extracellular inhibitor of PMCA.[8] It exhibits selectivity for PMCA4, making it a valuable tool for investigating the specific roles of this isoform.[8][9] This document outlines detailed protocols for utilizing this compound to study PMCA4 function in various cellular contexts.

Data Presentation

Table 1: Inhibitory Potency (Ki) of this compound against PMCA Isoforms
PMCA IsoformKi (µM)Source
PMCA1105 ± 11[8]
PMCA2167 ± 67[9]
PMCA3274 ± 40[9]
PMCA446 ± 5[8][9]

This table summarizes the half-maximal inhibitory constant (Ki) values of this compound for different PMCA isoforms, highlighting its higher affinity for PMCA4.

Mandatory Visualizations

PMCA4_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PMCA4 PMCA4 Ca_out Ca2+ (out) PMCA4->Ca_out Pumps Calcineurin Calcineurin PMCA4->Calcineurin Inhibits nNOS nNOS PMCA4->nNOS Inhibits Ca_in Ca2+ (in) Ca_in->PMCA4 Activates Ca_in->Calcineurin Activates Ca_in->nNOS Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene Gene Transcription NFAT->Gene Activates NO NO nNOS->NO Produces Caloxin1b1 This compound Caloxin1b1->PMCA4 Inhibits

Caption: PMCA4 Signaling Pathways and this compound Inhibition.

Experimental_Workflow_PMCA_Activity start Start: Prepare Microsomal Membranes step1 Incubate membranes with coupled enzyme assay mix start->step1 step2 Add this compound (Test) or Vehicle (Control) step1->step2 step3 Initiate reaction with Ca2+ and Calmodulin step2->step3 step4 Monitor NADH absorbance at 340 nm step3->step4 end Calculate PMCA Activity step4->end

Caption: Workflow for Measuring PMCA4 Activity.

Experimental_Workflow_Calcium_Imaging start Start: Culture and load cells with Ca2+ indicator dye step1 Acquire baseline fluorescence start->step1 step2 Add this compound (Test) or Vehicle (Control) step1->step2 step3 Stimulate cells to induce Ca2+ influx step2->step3 step4 Record fluorescence changes over time step3->step4 end Analyze intracellular Ca2+ dynamics step4->end

Caption: Workflow for Intracellular Calcium Imaging.

Experimental Protocols

Protocol 1: Measurement of PMCA Activity using a Coupled-Enzyme Assay

This protocol is adapted from methods described for measuring PMCA activity in microsomal preparations.[2][10][11] The assay indirectly measures the rate of ATP hydrolysis by PMCA by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Cells or tissue expressing PMCA4

  • Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Coupled-enzyme assay reaction mixture:

    • 50 mM HEPES-KOH, pH 7.2

    • 100 mM KCl

    • 5 mM MgCl2

    • 1 mM ATP

    • 10 mM phosphoenolpyruvate

    • 0.2 mM NADH

    • 50 µg/ml pyruvate kinase

    • 50 µg/ml lactate dehydrogenase

  • Calmodulin (1 µg/µl)

  • CaCl2 solution (to achieve desired free Ca2+ concentrations)

  • EGTA solution (2 mM)

  • This compound

  • Vehicle control (e.g., DMSO or buffer used to dissolve this compound)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Microsomal Membranes: a. Homogenize cells or tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris. c. Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal membranes. d. Resuspend the pellet in a suitable buffer and determine the protein concentration.

  • ATPase Assay: a. To a cuvette or well of a microplate, add the coupled-enzyme assay reaction mixture. b. Add a known amount of microsomal protein (e.g., 20-50 µg). c. Add this compound to the desired final concentration or the equivalent volume of vehicle for the control. Incubate for a specified time (e.g., 10-15 minutes) at 37°C. d. Establish a baseline reading of NADH absorbance at 340 nm. e. Initiate the PMCA-specific reaction by adding CaCl2 to achieve a final free Ca2+ concentration in the nanomolar to low micromolar range, followed by the addition of calmodulin (e.g., 1 µg/ml). f. Monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the rate of ATP hydrolysis. g. To determine the Ca2+-independent ATPase activity, add EGTA to chelate the free Ca2+.

  • Data Analysis: a. Calculate the rate of NADH oxidation from the slope of the absorbance versus time plot. b. The Ca2+/calmodulin-dependent ATPase activity is the difference between the rate in the presence of Ca2+ and calmodulin and the rate in the presence of EGTA. c. Compare the activity in the presence of this compound to the vehicle control to determine the percent inhibition.

Protocol 2: Intracellular Calcium Imaging

This protocol allows for the real-time visualization of changes in intracellular Ca2+ concentration ([Ca2+]i) in response to PMCA4 inhibition by this compound.[12]

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound

  • Vehicle control

  • Agonist to stimulate Ca2+ entry (e.g., ATP, thapsigargin)

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Cell Loading with Ca2+ Indicator: a. Prepare a loading solution of the Ca2+ indicator dye in HBSS (e.g., 1-5 µM Fluo-4 AM) with a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization. b. Wash the cultured cells with HBSS. c. Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark. d. Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.

  • Calcium Imaging: a. Mount the coverslip or dish on the microscope stage. b. Acquire a baseline fluorescence recording from the cells. c. Perfuse the cells with HBSS containing this compound at the desired concentration or the vehicle control. d. After a pre-incubation period with this compound, stimulate the cells with an agonist to induce a rise in [Ca2+]i. e. Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at 510 nm. For single-wavelength dyes like Fluo-4, use the appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 520 nm emission).

  • Data Analysis: a. Quantify the fluorescence intensity of individual cells or regions of interest over time. b. For ratiometric dyes, calculate the ratio of fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the [Ca2+]i. c. For single-wavelength dyes, express the change in fluorescence as a ratio over the baseline fluorescence (F/F0). d. Compare the amplitude, duration, and decay rate of the Ca2+ transient in this compound-treated cells versus control cells. An inhibition of PMCA4 is expected to prolong the decay phase of the Ca2+ signal.

Protocol 3: Western Blotting for PMCA4 Expression and Signaling Pathway Components

This protocol is used to assess the protein levels of PMCA4 and downstream signaling molecules that may be affected by PMCA4 inhibition.[13]

Materials:

  • Cell lysates from control and this compound-treated cells

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PMCA4, anti-phospho-NFAT, anti-nNOS)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Protein Extraction and Quantification: a. Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST.

  • Detection and Analysis: a. Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. b. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). c. Compare the protein levels or phosphorylation status of target proteins between control and this compound-treated samples.

Protocol 4: Cell Migration (Wound Healing) Assay

This assay assesses the effect of PMCA4 inhibition on cell migration, a process in which PMCA4 has been implicated.[3][14]

Materials:

  • Cells cultured to confluence in a multi-well plate

  • Pipette tip or a specialized wound-making tool

  • Culture medium with and without this compound

  • Microscope with a camera

Procedure:

  • Creating the Wound: a. Grow cells to a confluent monolayer. b. Create a "scratch" or "wound" in the monolayer using a sterile pipette tip. c. Wash the cells gently with PBS to remove dislodged cells.

  • Treatment and Imaging: a. Replace the medium with fresh culture medium containing either this compound at the desired concentration or vehicle control. b. Capture an image of the wound at time zero. c. Incubate the cells and capture images of the same wound area at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

  • Data Analysis: a. Measure the area of the wound at each time point using image analysis software. b. Calculate the rate of wound closure for both control and this compound-treated cells. c. Compare the migration rates to determine the effect of PMCA4 inhibition.

These protocols provide a solid foundation for investigating the multifaceted roles of PMCA4 using the selective inhibitor this compound. Researchers can adapt these methods to their specific cell types and experimental questions.

References

Application Notes and Protocols for In Vivo Studies with Caloxin 1b1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caloxin 1b1 is a peptide-based inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), with a notable selectivity for the PMCA4 isoform.[1] As an extracellularly acting agent, it offers a valuable tool for investigating the physiological and pathological roles of PMCA4. This document provides detailed application notes and generalized protocols for the in vivo use of this compound, addressing the current landscape of its application and offering guidance for experimental design. While specific in vivo delivery protocols for this compound are not extensively documented in peer-reviewed literature, this guide furnishes researchers with the necessary information to develop their own study designs based on established methodologies for peptide delivery and data from in vivo studies of other PMCA4 inhibitors.

Introduction to this compound

This compound is a synthetic peptide designed to selectively inhibit the PMCA4 isoform, a crucial regulator of intracellular calcium homeostasis.[1] By binding to an extracellular domain of the pump, this compound allosterically inhibits its function, leading to an increase in intracellular calcium levels.[1] This targeted action makes it a promising tool for dissecting the specific roles of PMCA4 in various physiological processes, including cardiovascular function and cellular signaling.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory constant (Ki) is a measure of the potency of an inhibitor. A lower Ki value indicates a higher binding affinity and more potent inhibition. The table below summarizes the reported Ki values for this compound against different human PMCA isoforms, highlighting its selectivity for PMCA4.

PMCA IsoformInhibition Constant (Ki) in µmol/LReference
PMCA1105 ± 11[1]
PMCA2167 ± 67[1]
PMCA3274 ± 40[1]
PMCA446 ± 5[1]

PMCA4 Signaling Pathway

The following diagram illustrates the role of PMCA4 in cellular calcium signaling and the mechanism of its inhibition by this compound. PMCA4 actively extrudes Ca2+ from the cytoplasm, maintaining low intracellular calcium concentrations. This compound binds to an extracellular loop of PMCA4, inhibiting this pumping action and leading to an accumulation of intracellular Ca2+. This, in turn, can modulate various downstream signaling pathways.

PMCA4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Caloxin_1b1 This compound PMCA4 PMCA4 Caloxin_1b1->PMCA4 Inhibits Ca2_out Extracellular Ca2+ PMCA4->Ca2_out Ca2+ Efflux Ca2_in Intracellular Ca2+ Ca2_in->PMCA4 Binds to intracellular domain Signaling Downstream Signaling Pathways Ca2_in->Signaling Activates

Caption: PMCA4-mediated Ca2+ extrusion and its inhibition by this compound.

In Vivo Delivery of this compound: Current Landscape

A thorough review of the scientific literature reveals a notable lack of detailed, validated protocols for the in vivo administration of this compound in animal models. While its efficacy has been demonstrated in ex vivo tissue preparations, specific information regarding dosages, administration routes (e.g., intravenous, intraperitoneal), suitable vehicles, and pharmacokinetic profiles in living organisms has not been extensively published.

Researchers planning in vivo studies with this compound should, therefore, consider the following sections, which provide generalized protocols for peptide delivery. These protocols are based on standard laboratory procedures and should be optimized for the specific animal model and experimental goals.

General Protocols for In Vivo Peptide Delivery

The following protocols are intended as a starting point for the development of a specific in vivo administration regimen for this compound.

Vehicle Selection and Formulation

The choice of vehicle is critical for the stability and bioavailability of peptide inhibitors.

  • Saline: Sterile, isotonic (0.9%) saline is the most common vehicle for water-soluble peptides.

  • Phosphate-Buffered Saline (PBS): PBS is another widely used isotonic vehicle that helps maintain a stable pH.

  • DMSO (Dimethyl Sulfoxide): For peptides with limited aqueous solubility, DMSO can be used as a co-solvent. However, the final concentration of DMSO should be kept low (typically <10%) to avoid toxicity. A common vehicle for PMCA inhibitors has been reported as a 1:1 mixture of DMSO and sterile water.[2]

  • Formulation Preparation:

    • Allow the lyophilized this compound peptide to equilibrate to room temperature before reconstitution.

    • Reconstitute the peptide in a small amount of sterile, nuclease-free water or a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

    • Further dilute the stock solution with the chosen sterile vehicle (e.g., saline, PBS) to the final desired concentration for injection.

    • Ensure the final formulation is clear and free of precipitates. If necessary, gentle vortexing or sonication can be used to aid dissolution.

    • Prepare the formulation fresh on the day of the experiment to ensure peptide stability.

Intraperitoneal (IP) Injection Protocol (Rodents)

IP injection is a common route for systemic administration of therapeutic agents in small animals.

Materials:

  • This compound formulation

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol for disinfection

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint: Properly restrain the animal (mouse or rat) to expose the abdominal area. For a right-handed injection, hold the animal with your left hand, securing the head and forelimbs, and gently tilt the animal's head downwards.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Disinfection: Swab the injection site with 70% ethanol.

  • Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the abdominal wall.

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Injection: Slowly and steadily inject the this compound formulation. The maximum recommended injection volume for a mouse is typically 10 mL/kg and for a rat is 10 mL/kg.

  • Needle Withdrawal: Withdraw the needle smoothly and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.

Intravenous (IV) Injection Protocol (Rodents - Tail Vein)

IV injection provides rapid and complete bioavailability of the administered compound.

Materials:

  • This compound formulation

  • Sterile syringes (1 mL insulin syringe with a fixed needle is often preferred)

  • Sterile needles (27-30 gauge)

  • 70% ethanol for disinfection

  • A warming device (e.g., heat lamp or warming pad) to dilate the tail veins

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint and Vein Dilation: Place the animal in a restraint device, leaving the tail accessible. Warm the tail using a heat lamp or warming pad to induce vasodilation, making the lateral tail veins more visible and easier to access.

  • Vein Identification: Identify one of the two lateral tail veins.

  • Disinfection: Clean the tail with 70% ethanol.

  • Needle Insertion: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 10-15 degrees).

  • Confirmation of Placement: A successful insertion is often indicated by a small amount of blood entering the hub of the needle.

  • Injection: Inject the this compound formulation slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and attempt the injection in a more proximal location or the other lateral vein.

  • Needle Withdrawal and Hemostasis: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Monitoring: Return the animal to its cage and monitor for any adverse effects.

Example of In Vivo PMCA4 Inhibition: Aurintricarboxylic Acid (ATA)

While not a peptide, the small molecule aurintricarboxylic acid (ATA) has been used in vivo to inhibit PMCA4. A study in mice provides a valuable reference for the design of in vivo experiments targeting this pump.[2]

  • Compound: Aurintricarboxylic acid (ATA)

  • Animal Model: Wild-type and PMCA4 knockout mice

  • Dosage: 5 mg/kg bodyweight

  • Administration Route: Intraperitoneal (IP) injection

  • Vehicle: 50% DMSO, 50% sterile water (v/v)

  • Key Finding: Acute inhibition of PMCA4 with ATA resulted in a significant reduction in blood pressure in wild-type mice.[2]

This example demonstrates the feasibility of systemic PMCA4 inhibition in a living animal and provides a starting point for dose-response studies with this compound.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo study investigating the effects of a PMCA inhibitor like this compound.

InVivo_Workflow Start Study Design and Animal Model Selection Formulation This compound Formulation (Vehicle Selection and Preparation) Start->Formulation Dosing Dose-Response Pilot Study (Determine optimal dose and frequency) Formulation->Dosing Administration In Vivo Administration (e.g., IP or IV injection) Dosing->Administration Monitoring Physiological and Behavioral Monitoring Administration->Monitoring Endpoint Endpoint Analysis (e.g., blood pressure, tissue collection, biochemical assays) Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

References

Application Notes and Protocols: Investigating Ca2+ Signaling by Combining Caloxin 1b1 with Other Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals engaged in studying calcium (Ca2+) signaling pathways and developing therapeutic agents targeting these pathways.

Introduction: Calcium ions (Ca2+) are ubiquitous second messengers that regulate a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and apoptosis. The precise spatial and temporal control of intracellular Ca2+ concentration ([Ca2+]i) is maintained by a coordinated network of channels, pumps, and exchangers. The Plasma Membrane Ca2+-ATPase (PMCA) is a high-affinity pump crucial for extruding Ca2+ from the cytoplasm, playing a key role in restoring basal [Ca2+]i levels following signaling events.[1]

Caloxin 1b1 is a peptide-based, extracellularly acting inhibitor of PMCA.[2][3] It exhibits preferential inhibition of the PMCA4 isoform, making it a valuable tool for dissecting the specific roles of this pump in cellular physiology.[1][2][3] Combining this compound with inhibitors of other Ca2+ handling proteins, such as the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps or Ca2+ channels, allows researchers to isolate specific Ca2+ fluxes and elucidate the compensatory mechanisms within the cell's Ca2+ signaling toolkit. These application notes provide a framework and detailed protocols for utilizing this compound in combination with other common Ca2+ signaling inhibitors.

Quantitative Data Summary

Table 1: Inhibitory Profile of this compound

This table summarizes the reported inhibition constant (Ki) values of this compound for different human PMCA isoforms. This compound shows a higher affinity for PMCA4 compared to other isoforms.[1][4]

InhibitorTarget IsoformKi (Inhibition Constant)Key Characteristics
This compound PMCA1105 ± 11 µMLower affinity
PMCA2167 ± 67 µMLower affinity
PMCA3274 ± 40 µMLowest affinity
PMCA4 46 ± 5 µM Preferential Target [1][3]
Table 2: Conceptual Outcomes of Combining this compound with Other Ca2+ Signaling Inhibitors

This table outlines the expected effects on cytosolic Ca2+ levels when this compound is used in conjunction with other inhibitors under conditions of cellular stimulation that would normally cause a transient Ca2+ increase.

Inhibitor Combination Primary Target of Co-inhibitor Experimental Rationale Expected Effect on Cytosolic Ca2+ ([Ca2+]i)
This compound + Thapsigargin SERCA Pump[1]To block the two primary Ca2+ clearance pumps (extrusion and sequestration), thereby isolating Ca2+ influx mechanisms.[5]Sustained and significantly elevated [Ca2+]i.
This compound + 2-APB IP3 Receptors & some TRP channelsTo investigate the role of PMCA in clearing Ca2+ released from internal stores or entering via store-operated channels.Attenuated initial Ca2+ peak, but a slower decay rate of the remaining [Ca2+]i due to PMCA inhibition.
This compound + Nifedipine L-type Voltage-Gated Ca2+ ChannelsTo determine the contribution of PMCA in extruding Ca2+ that enters through voltage-gated channels in excitable cells.Reduced Ca2+ influx, with a slower return to baseline for the Ca2+ that does enter.
This compound + BAPTA-AM Intracellular free Ca2+ (Chelator)To confirm that the cellular responses observed with this compound are dependent on a rise in [Ca2+]i.Abolished or severely blunted Ca2+ signal and downstream effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key Ca2+ handling mechanisms and a general workflow for investigating the effects of combined inhibitor treatments.

Calcium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) EC_Ca High [Ca2+] Channels Ca2+ Channels (VGCC, SOCE, etc.) EC_Ca->Channels CYTO_Ca Low [Ca2+] PMCA PMCA Pump CYTO_Ca->PMCA Extrusion SERCA SERCA Pump CYTO_Ca->SERCA Sequestration PMCA->EC_Ca ER_Ca High [Ca2+] (Internal Store) SERCA->ER_Ca Channels->CYTO_Ca Influx IP3R IP3 Receptor ER_Ca->IP3R IP3R->CYTO_Ca Release Caloxin This compound Caloxin->PMCA Inhibits Thapsigargin Thapsigargin Thapsigargin->SERCA Inhibits

Caption: Cellular Ca2+ homeostasis pathways and points of inhibition.

Experimental_Workflow start 1. Cell Culture (Plate cells on coverslips) load 2. Dye Loading (e.g., Fura-2 AM) start->load wash 3. Wash & De-esterification load->wash mount 4. Mount on Microscope wash->mount baseline 5. Record Baseline [Ca2+]i mount->baseline inhibitor1 6. Add First Inhibitor (e.g., Thapsigargin) baseline->inhibitor1 record1 7. Record [Ca2+]i Response inhibitor1->record1 inhibitor2 8. Add this compound record1->inhibitor2 record2 9. Record Combined [Ca2+]i Response inhibitor2->record2 analysis 10. Data Analysis (Ratio, Peak, Decay Rate) record2->analysis end 11. Conclusion analysis->end

Caption: General experimental workflow for dual inhibitor calcium imaging.

Detailed Experimental Protocols

Protocol 1: Measurement of Cytosolic Ca2+ Dynamics with Fura-2 AM

This protocol describes how to measure changes in [Ca2+]i in cultured cells using the ratiometric Ca2+ indicator Fura-2 AM, following the application of this compound in combination with another inhibitor like thapsigargin.

Materials:

  • Adherent cells cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • High-purity DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, with and without Ca2+

  • This compound

  • Co-inhibitor (e.g., Thapsigargin)

  • Fluorescence imaging system capable of excitation at 340 nm and 380 nm and recording emission at ~510 nm

Procedure:

  • Fura-2 AM Loading Solution Preparation:

    • Prepare a 1 mM Fura-2 AM stock solution by dissolving 50 µg of Fura-2 AM in 50 µL of high-purity DMSO.[6][7]

    • For cell loading, dilute the Fura-2 AM stock to a final concentration of 1-5 µM in serum-free medium or HBSS.

    • To aid dispersion, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock before diluting it in the buffer.[8]

  • Cell Loading:

    • Wash cultured cells once with pre-warmed HBSS.

    • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[7][9][10] The optimal time and concentration should be determined empirically for each cell type.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • De-esterification:

    • Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete hydrolysis of the AM ester by intracellular esterases, trapping the Fura-2 dye inside the cells.[9]

  • Imaging and Data Acquisition:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.[7][9]

    • Begin perfusion with HBSS and allow the cells to equilibrate.

    • Acquire baseline ratiometric images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.[8] The 340/380 ratio is proportional to the [Ca2+]i.[9]

    • After establishing a stable baseline, introduce the first inhibitor (e.g., 2 µM Thapsigargin) into the perfusion buffer and record the cellular response.

    • Once the effect of the first inhibitor has reached a plateau or a desired state, introduce this compound (e.g., 50-200 µM) in combination with the first inhibitor and continue recording.

    • At the end of the experiment, perform calibration (optional) to convert ratio values to absolute Ca2+ concentrations using ionomycin in Ca2+-free (with EGTA) and Ca2+-saturating solutions.[9]

  • Data Analysis:

    • Select regions of interest (ROIs) over individual cells to calculate the average 340/380 ratio for each cell over time.

    • Analyze parameters such as baseline [Ca2+]i, peak amplitude of the Ca2+ transient, and the rate of Ca2+ decay. Compare these parameters between control, single-inhibitor, and dual-inhibitor conditions.

Protocol 2: Cell Viability Assessment with MTT Assay

This protocol is for assessing the cytotoxicity resulting from prolonged dysregulation of Ca2+ homeostasis induced by the combined action of this compound and other inhibitors.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][12]

  • Solubilization solution (e.g., SDS-HCl or DMSO)[13]

  • Plate reader capable of measuring absorbance at 570-590 nm[11]

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment.[13][14]

    • Allow cells to adhere overnight.

    • Treat cells with vehicle control, this compound alone, the co-inhibitor alone, and the combination of both inhibitors at desired concentrations.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]

    • Incubate the plate for 2-4 hours at 37°C.[13][15] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][12][14]

  • Formazan Solubilization:

    • Carefully remove the culture medium.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution.[11]

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to subtract background).[11]

    • The absorbance value is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Compare the effects of single versus combined inhibitor treatments on cell viability.

Protocol 3: Western Blot Analysis of Ca2+ Signaling Proteins

This protocol allows for the examination of protein expression levels of key Ca2+ handling proteins or downstream effectors of Ca2+ signaling after treatment with this compound and a co-inhibitor.

Materials:

  • Cells cultured and treated in 6-well or 10 cm plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[16]

  • Primary antibodies (e.g., anti-PMCA4, anti-SERCA2, anti-p-AMPK, anti-cleaved Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., film or digital imager)

Procedure:

  • Sample Preparation:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.[17] Scrape the cells and collect the lysate.[16]

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.[18]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[18]

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[16][17]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[16]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[18]

    • Capture the signal using X-ray film or a digital imaging system.

  • Data Analysis:

    • Perform densitometric analysis of the protein bands using imaging software.

    • Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

    • Compare the protein expression levels across different treatment conditions.

References

Troubleshooting & Optimization

Caloxin 1b1 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Caloxin 1b1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial reconstitution of lyophilized this compound?

A1: For initial reconstitution, we recommend using a small amount of high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or 10% ethanol.[1] this compound has a reported solubility of up to 100 mg/mL in DMSO, though achieving this concentration may require sonication.[2] For most applications, preparing a concentrated stock solution in DMSO is the most reliable method.

Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer (e.g., PBS or cell culture medium). How can I prevent this?

A2: This is a common issue known as "salting out" that occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous solution with salts. To mitigate this, we recommend the following strategies:

  • Step-wise Dilution: Instead of diluting the DMSO stock directly into your final buffer, first perform an intermediate dilution in sterile, deionized water. Subsequently, add this intermediate solution to your final buffer.

  • Slow Addition and Vortexing: Add the this compound stock solution drop-wise to the aqueous buffer while gently vortexing or stirring. This helps to avoid localized high concentrations that can lead to immediate precipitation.

  • Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experiment (typically well below 1%) as higher concentrations can be cytotoxic and may still cause precipitation of the peptide.

Q3: What is the stability of this compound in solution?

A3: Once dissolved, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store stock solutions at -20°C or -80°C.[3][4] Aqueous solutions are not recommended for storage for more than one day.[5]

Q4: Can I dissolve this compound directly in an aqueous buffer?

A4: Direct dissolution in aqueous buffers can be challenging due to the peptide's properties. If you must avoid organic solvents, you can attempt to dissolve it in a slightly acidic or basic aqueous solution, depending on the isoelectric point of the peptide. However, this may not be as effective as using an organic solvent for initial reconstitution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Lyophilized powder is difficult to dissolve. Insufficient solvent volume or inadequate mixing.Add a small, precise volume of the recommended organic solvent (e.g., DMSO) to the vial. Use sonication or gentle vortexing to aid dissolution. Ensure the solvent is anhydrous, as absorbed water can affect solubility.
Solution appears cloudy or contains visible particulates after reconstitution. Incomplete dissolution or aggregation.Briefly sonicate the solution in a water bath. If cloudiness persists, the solution may be supersaturated. Consider preparing a less concentrated stock solution.
Precipitation occurs over time in the stock solution at -20°C. Poor stability in the chosen solvent or freeze-thaw cycles.Ensure the stock solution is stored at -80°C for long-term stability. Prepare smaller, single-use aliquots to minimize freeze-thaw cycles.
Inconsistent experimental results. Inaccurate concentration due to incomplete solubilization or degradation.Always ensure the peptide is fully dissolved before use. Prepare fresh dilutions from a properly stored stock solution for each experiment.

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound.

Solvent Concentration Notes Source
DMSO100 mg/mLUltrasonic treatment may be required. Hygroscopic DMSO can negatively impact solubility.[2]
10% Ethanol25 mMUsed for preparing and storing aliquots.[1]
Water~1 mg/mL (for Caloxin 2A1)Aqueous solutions are not recommended for storage beyond one day. Data for a similar caloxin.[5]

Experimental Protocols

Protocol for Reconstituting this compound
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Add a precise volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex the vial to mix. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Dispense into single-use aliquots and store at -80°C.

Protocol for Preparing a Working Solution in Aqueous Buffer
  • Thaw a single-use aliquot of the this compound DMSO stock solution.

  • Perform a serial dilution to create an intermediate concentration in sterile deionized water.

  • Slowly add the intermediate dilution to your final experimental buffer (e.g., PBS or cell culture medium) while gently mixing to reach the desired final concentration.

  • Ensure the final concentration of DMSO is compatible with your experimental system.

Visualizations

Experimental Workflow for this compound Solubilization

G cluster_0 Preparation of this compound Stock Solution cluster_1 Preparation of Working Solution A Lyophilized this compound B Add Anhydrous DMSO A->B C Vortex / Sonicate B->C D Clear Stock Solution (e.g., 10 mM) C->D E Dilute Stock in Sterile Water (Intermediate) D->E Step-wise Dilution F Add to Aqueous Buffer (e.g., PBS) E->F Slow Addition G Final Working Solution F->G

Caption: A recommended workflow for reconstituting and diluting this compound.

Signaling Pathway of this compound Action

G cluster_0 Cell Membrane cluster_1 Intracellular Caloxin This compound PMCA4 PMCA4 Caloxin->PMCA4 Inhibits Ca_out Ca²⁺ (extracellular) PMCA4->Ca_out Ca²⁺ Efflux Ca_in Ca²⁺ (intracellular) ↑ PMCA4->Ca_in Inhibition of Efflux Leads to... Signaling Downstream Ca²⁺ Signaling Cascades Ca_in->Signaling

Caption: Mechanism of action of this compound on the PMCA4 signaling pathway.

References

Optimizing incubation time for Caloxin 1b1 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caloxin 1b1. The information is designed to address specific issues that may be encountered during experiments, with a focus on optimizing treatment incubation time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a bioactive peptide that functions as a selective inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), with a higher affinity for the PMCA4 isoform.[1][2][3][4][5][6][7][8][9] It binds to an extracellular domain of PMCA, allowing it to be used directly in cell and tissue experiments without requiring cell permeabilization.[2][3][4][5][6][9] By inhibiting PMCA4, this compound blocks the extrusion of Ca2+ from the cell, leading to an increase in intracellular calcium concentration ([Ca2+]i).[1][10]

Q2: What are the common research applications for this compound?

This compound is frequently used to investigate the physiological roles of PMCA4 in various cellular processes. Due to its effect on calcium homeostasis, it is a valuable tool for studying:

  • Smooth muscle contractility: this compound has been shown to induce contraction in de-endothelialized aortic rings and increase the force of contraction in response to other stimuli.[3][9]

  • Endothelial cell signaling: It can be used to study the role of PMCA1 and PMCA4 in endothelial cells and their impact on vascular tone.[3][9][10]

  • Calcium signaling pathways: By selectively inhibiting PMCA4, researchers can dissect its specific contribution to Ca2+ signaling cascades.[1]

  • Cardiovascular and neurological research: Dysregulation of PMCA activity has been implicated in various diseases, making this compound a relevant tool in these research areas.[1][11]

Q3: How should I reconstitute and store this compound?

For optimal stability, this compound is typically supplied as a lyophilized powder.[5] It is recommended to store the lyophilized peptide at -20°C.[5][6][12] For creating a stock solution, reconstitute the peptide in a suitable solvent, such as sterile water or a buffer appropriate for your experimental system. The safety data sheet recommends avoiding oxidizing agents.[12] Once reconstituted, it is advisable to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.[2] Short-term storage of the reconstituted peptide at -20°C for up to a month and long-term storage at -80°C for up to six months is generally acceptable.[2]

Troubleshooting Guide: Optimizing Incubation Time

Issue: I am not observing the expected biological effect after this compound treatment.

This is a common issue that can often be resolved by optimizing the incubation time. The ideal incubation period depends on several factors, including the cell type, the specific biological endpoint being measured, and the concentration of this compound.

Step 1: Verify Reagent and Experimental Setup
  • Peptide Integrity: Ensure that the this compound was properly stored and handled to maintain its activity.

  • Concentration: Confirm that the final concentration of this compound in your experiment is within the effective range. The reported Ki value for PMCA4 inhibition is approximately 46 ± 5 µmol/L.[1]

  • Cell Health: Verify that your cells are healthy and responsive.

Step 2: Perform a Time-Course Experiment

To empirically determine the optimal incubation time for your specific experimental system, a time-course experiment is highly recommended.

Experimental Protocol: Time-Course for this compound Activity

  • Cell Plating: Plate your cells at a suitable density in a multi-well plate to allow for multiple time points to be tested in parallel.

  • Treatment: Treat the cells with a predetermined, effective concentration of this compound. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for a range of time points. A suggested starting range is:

    • 15 minutes

    • 30 minutes

    • 1 hour

    • 2 hours

    • 4 hours

    • Longer time points (e.g., 8, 12, 24 hours) may be necessary for observing effects on gene expression or other long-term cellular processes.

  • Assay: At each time point, perform your desired assay to measure the biological response (e.g., measurement of intracellular calcium, assessment of smooth muscle contraction, or analysis of downstream signaling events).

  • Data Analysis: Plot the measured response as a function of incubation time to identify the point at which the maximal effect is observed.

Step 3: Consider the Nature of the Downstream Effect

The expected time to observe an effect will vary depending on the biological process being studied:

  • Rapid Effects (Minutes): Changes in intracellular calcium concentration are expected to occur rapidly, within minutes of this compound addition.

  • Intermediate Effects (Minutes to Hours): Cellular responses that are a direct consequence of elevated intracellular calcium, such as smooth muscle contraction or activation of calcium-dependent signaling pathways, will likely be observed in this timeframe. For instance, a 30-minute incubation has been used to assess the impact of PMCA inhibition on NOS activity.

  • Long-Term Effects (Hours): Effects that require changes in gene expression or protein synthesis will necessitate longer incubation times.

Data Presentation: Example Time-Course Experiment
Incubation TimeIntracellular Ca2+ Level (Normalized to Control)
0 min1.0
15 min1.5
30 min2.2
1 hr2.1
2 hr1.9
4 hr1.7

Note: This is example data and will vary by cell type and experimental conditions.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Optimizing Incubation Time

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay and Analysis prep_cells Prepare and Plate Cells add_treatment Add this compound and Vehicle Control prep_cells->add_treatment prep_reagents Reconstitute this compound and Prepare Reagents prep_reagents->add_treatment time_points Incubate for a Range of Time Points add_treatment->time_points perform_assay Perform Biological Assay time_points->perform_assay analyze_data Analyze Data and Determine Optimal Time perform_assay->analyze_data

Caption: Workflow for a time-course experiment to optimize this compound incubation.

Signaling Pathway: this compound Inhibition of PMCA4

G cluster_membrane Plasma Membrane PMCA4 PMCA4 Ca_out Ca2+ (Extracellular) PMCA4->Ca_out Ca2+ Efflux Ca_in Ca2+ (Intracellular) Ca_in->PMCA4 Downstream Downstream Ca2+-dependent Signaling Pathways Ca_in->Downstream Activates Caloxin1b1 This compound Caloxin1b1->PMCA4 Inhibits

Caption: this compound inhibits PMCA4-mediated Ca2+ extrusion, increasing intracellular Ca2+.

Logical Relationship: Troubleshooting Flowchart

G start No/Low Effect Observed check_reagents Verify Reagent Integrity and Concentration start->check_reagents check_cells Confirm Cell Health and Responsiveness check_reagents->check_cells Reagents OK fail Still No Effect: Consult Further check_reagents->fail Reagents Faulty time_course Perform Time-Course Experiment check_cells->time_course Cells Healthy check_cells->fail Cells Unhealthy consider_endpoint Consider the Nature of the Biological Endpoint time_course->consider_endpoint Time-Course Complete time_course->fail No Effect at any Time success Effect Observed consider_endpoint->success Endpoint Appropriate

Caption: A troubleshooting flowchart for experiments where this compound shows low efficacy.

References

Potential off-target effects of Caloxin 1b1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Caloxin 1b1. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a peptide inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), a critical enzyme for maintaining low intracellular calcium concentrations by actively pumping Ca2+ out of the cell.[1][2] It exhibits selectivity for the PMCA4 isoform.[1][3][4]

Q2: What are the known inhibitory constants (Ki) of this compound for its primary targets?

A2: this compound has been shown to inhibit different PMCA isoforms with varying affinities. The inhibitory constants are summarized in the table below.

Q3: We are observing effects on cell proliferation that seem inconsistent with PMCA inhibition alone. Could this be an off-target effect?

A3: While the primary target of this compound is PMCA, unexpected cellular phenotypes, such as altered proliferation or apoptosis, could indicate either complex downstream consequences of disrupting Ca2+ homeostasis or potential off-target effects on other signaling pathways. It is crucial to validate that the observed effect is not due to off-target activities.

Q4: How can we test for potential off-target effects of this compound in our experimental system?

A4: A systematic approach is recommended. This can include performing a broad-panel kinase screen to identify potential off-target kinases, employing a rescue experiment by overexpressing the intended target (PMCA4), and using a structurally unrelated PMCA inhibitor to see if the phenotype is replicated.

Troubleshooting Guide

Issue 1: Unexpected changes in phosphorylation of a key signaling protein.

  • Possible Cause: this compound may have an off-target inhibitory effect on an upstream kinase, leading to reduced phosphorylation of its substrate.

  • Troubleshooting Steps:

    • Validate the observation: Repeat the experiment using a fresh dilution of this compound.

    • Perform an in vitro kinase assay: Test the effect of this compound directly on the kinase suspected to be the off-target.

    • Use a control peptide: Employ a scrambled or inactive version of the this compound peptide to ensure the effect is not due to non-specific peptide interactions.

Issue 2: Cell viability is significantly lower than expected.

  • Possible Cause: The observed cytotoxicity might be due to the inhibition of a critical survival pathway, potentially as an off-target effect, or it could be an extreme consequence of disrupting Ca2+ homeostasis in your specific cell type.

  • Troubleshooting Steps:

    • Determine the EC50 for cytotoxicity: Perform a dose-response experiment to quantify the cytotoxic effects.

    • Measure markers of apoptosis: Use assays for caspase activation or Annexin V staining to determine if the cell death is programmed.

    • Compare with other PMCA inhibitors: Use a different class of PMCA inhibitor to see if the same level of cytotoxicity is observed.

Data Presentation

Table 1: Inhibitory Constants (Ki) of this compound for PMCA Isoforms

IsoformKi (μM)Reference
PMCA1105 ± 11[1][3]
PMCA2167 ± 67[1]
PMCA3274 ± 40[1]
PMCA446 ± 5[1][3][4]

Experimental Protocols

1. Protocol: In Vitro PMCA Inhibition Assay

  • Objective: To confirm the inhibitory activity of this compound on PMCA in your experimental system.

  • Methodology:

    • Isolate cell membranes from your target cells or use purified PMCA.

    • Incubate the membranes with a range of this compound concentrations.

    • Initiate the reaction by adding ATP and a calcium buffer.

    • Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate.

    • Calculate the Ki of this compound for PMCA.

2. Protocol: Western Blot for Phospho-Protein Analysis

  • Objective: To investigate the potential off-target effects of this compound on a specific signaling pathway.

  • Methodology:

    • Treat cells with this compound at various concentrations and time points.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the protein of interest.

    • Incubate with a secondary antibody and visualize the protein bands.

    • Quantify the band intensities to determine the change in phosphorylation.

Visualizations

On-Target Pathway: PMCA Inhibition Caloxin This compound PMCA4 PMCA4 Caloxin->PMCA4 Inhibits Ca_out Extracellular Ca2+ PMCA4->Ca_out Pumps Ca_in Intracellular Ca2+ Ca_in->PMCA4 Signaling Ca2+-dependent Signaling Ca_in->Signaling Activates Hypothetical Off-Target Pathway Caloxin This compound KinaseA Kinase A (Off-Target) Caloxin->KinaseA Inhibits pSubstrate Phosphorylated Substrate KinaseA->pSubstrate Phosphorylates Substrate Substrate Protein Substrate->KinaseA Response Cellular Response (e.g., Proliferation) pSubstrate->Response Leads to Troubleshooting Workflow Start Unexpected Experimental Result Validate Validate On-Target Activity (PMCA Assay) Start->Validate Control Use Scrambled Peptide Control Start->Control Orthogonal Use Orthogonal PMCA Inhibitor Validate->Orthogonal Control->Orthogonal Screen Broad-Panel Off-Target Screen Orthogonal->Screen Conclusion Conclusion Screen->Conclusion

References

How to address Caloxin 1b1 peptide degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Caloxin 1b1 peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to the stability and degradation of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic peptide inhibitor of the plasma membrane Ca2+-pump (PMCA), with a degree of selectivity for the PMCA4 isoform. It was originally identified by screening a random peptide phage display library. Its primary application is in research to study the role of PMCA in calcium signaling and homeostasis. By selectively inhibiting PMCA4, researchers can investigate the specific functions of this isoform in various cell types and disease models.

Q2: My this compound peptide appears to be losing activity over time in solution. What are the common causes?

Peptide degradation in solution is a common issue and can be attributed to several factors:

  • Proteolytic Degradation: If your experimental system contains proteases, such as in cell culture media with serum or in tissue homogenates, the peptide can be cleaved and inactivated.

  • Oxidation: Peptides containing amino acid residues like methionine, cysteine, tryptophan, or tyrosine are susceptible to oxidation, which can alter their structure and function.

  • Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation, a chemical modification that can impact peptide stability and activity.

  • Physical Instability: Peptides can aggregate or adsorb to container surfaces, reducing the effective concentration in your solution.

  • Improper Storage: Repeated freeze-thaw cycles and storage at inappropriate temperatures or pH can accelerate degradation.

Q3: How should I properly store and handle my lyophilized and reconstituted this compound peptide?

Proper storage and handling are critical for maintaining the integrity of your this compound peptide.

ConditionLyophilized PeptidePeptide in Solution
Short-term Storage Store at -20°C, desiccated and protected from light.Store at 4°C for a few days. For longer periods, freezing is recommended.
Long-term Storage Store at -80°C for maximum stability.Aliquot into single-use volumes and store at -20°C or -80°C.
Handling Allow the vial to warm to room temperature before opening to prevent condensation.Use sterile, nuclease-free buffers for reconstitution, preferably at a slightly acidic pH (5-6) to minimize deamidation.
Freeze-Thaw Cycles Minimize opening and closing the vial.Avoid repeated freeze-thaw cycles as they can degrade the peptide.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

This is a frequent challenge that can stem from peptide degradation or experimental variability.

Possible Causes and Solutions:

CauseRecommended Solution
Proteolytic degradation in serum-containing media 1. Prepare fresh solutions of this compound for each experiment.2. Reduce the concentration of serum in your media if possible.3. Consider using protease-free serum or a serum-free media formulation.4. Perform a time-course experiment to determine the stability of the peptide in your specific media.
Oxidation of susceptible amino acids 1. Prepare solutions using degassed, oxygen-free buffers.2. Store aliquots under an inert gas like argon or nitrogen.3. Avoid exposure to light and atmospheric oxygen.
Peptide adsorption to plasticware 1. Use low-protein-binding microplates and pipette tips.2. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to your buffer to prevent adsorption, but test for compatibility with your assay.
Incorrect peptide concentration 1. Ensure complete solubilization of the lyophilized peptide. Sonication may help for hydrophobic peptides.2. Verify the net peptide content provided by the manufacturer and adjust your calculations accordingly.

Experimental Protocol: Assessing Peptide Stability in Cell Culture Media

This protocol helps determine the half-life of this compound in your specific experimental conditions.

  • Preparation: Reconstitute this compound in a recommended sterile buffer to a stock concentration of 1 mM.

  • Incubation: Dilute the this compound stock solution to your final working concentration in your cell culture medium (with and without serum).

  • Time Points: Incubate the peptide-media mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the concentration of intact this compound in each aliquot using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

  • Data Interpretation: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.

Workflow for Assessing Peptide Stability

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis & Interpretation prep1 Reconstitute this compound to 1 mM stock prep2 Dilute to working concentration in cell culture media prep1->prep2 inc1 Incubate at 37°C prep2->inc1 inc2 Collect aliquots at 0, 1, 2, 4, 8, 24 hours inc1->inc2 ana1 Analyze intact peptide concentration (HPLC/MS) inc2->ana1 ana2 Plot % intact peptide vs. time ana1->ana2 ana3 Determine degradation rate and half-life ana2->ana3 G cluster_pathways Degradation Pathways Intact Intact this compound (Mass = M) Oxidized Oxidized Peptide (Mass = M + 16n) Intact->Oxidized Oxidation Deamidated Deamidated Peptide (Mass = M + 1) Intact->Deamidated Deamidation Hydrolyzed Hydrolyzed Fragments (Mass < M) Intact->Hydrolyzed Hydrolysis

Troubleshooting unexpected results in Caloxin 1b1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating unexpected results during Caloxin 1b1 experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peptide inhibitor of the plasma membrane Ca2+ pump (PMCA).[1] It acts by binding to an extracellular domain of the PMCA, thereby inhibiting its function of extruding Ca2+ from the cell.[2][3] This leads to an increase in intracellular calcium levels. This compound exhibits selectivity for the PMCA4 isoform.[2][4][5]

Q2: I'm observing a smaller than expected increase in intracellular Ca2+ after applying this compound. What are the possible reasons?

Several factors could contribute to a blunted response:

  • Low PMCA4 Expression: The cell type you are using may express low levels of the PMCA4 isoform, for which this compound has the highest affinity.[4][5] Consider verifying the relative expression levels of PMCA isoforms in your experimental model.

  • Compensatory Mechanisms: Other calcium extrusion mechanisms, such as the sodium-calcium exchanger (NCX) or sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, might be compensating for the inhibition of PMCA.[6]

  • Peptide Degradation: Ensure the peptide has been stored and handled correctly to prevent degradation.

  • Incorrect Concentration: Verify the final concentration of this compound in your experiment. Refer to the dose-response data in the tables below.

Q3: this compound is causing an effect even in my PMCA4 knockout/knockdown model. Is this expected?

This is a documented observation that suggests this compound may have off-target effects or that its mechanism is more complex than simple PMCA4 inhibition.[6] One study noted that this compound increased the contractility of arteries from both wild-type and PMCA4 knockout mice, indicating that it can modulate contractility through pathways independent of PMCA4.[6] It is crucial to include appropriate controls to dissect the PMCA4-dependent and -independent effects in your experiments.

Q4: Both overexpression and inhibition of PMCA4 with this compound are reported to increase arterial contractility. How can this be explained?

This apparent contradiction is a subject of ongoing research.[6] One hypothesis is that PMCA4 is localized in specific subcellular compartments, such as caveolae, where it interacts with other signaling molecules like neuronal nitric oxide synthase (nNOS). Inhibition of PMCA4 in these microdomains could lead to localized Ca2+ changes that have different downstream consequences than a global increase in Ca2+. The net effect on arterial contractility may depend on the complex interplay of these localized signaling events.

Troubleshooting Unexpected Results

Issue: High variability between experimental replicates.

  • Possible Cause: Inconsistent cell health or density.

    • Solution: Ensure consistent cell seeding densities and monitor cell viability throughout the experiment.

  • Possible Cause: Inaccurate pipetting of this compound or other reagents.

    • Solution: Calibrate pipettes regularly and use appropriate pipetting techniques.

  • Possible Cause: Flctuations in temperature or pH of the experimental buffer.

    • Solution: Maintain stable environmental conditions throughout the experiment.

Issue: No effect of this compound is observed.

  • Possible Cause: The chosen concentration is too low.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your cell type and experimental conditions.

  • Possible Cause: The experimental endpoint is not sensitive to changes in PMCA activity.

    • Solution: Consider using a more direct measure of PMCA activity, such as a Ca2+-Mg2+-ATPase activity assay.

  • Possible Cause: The peptide has degraded.

    • Solution: Use a fresh aliquot of this compound and verify its activity in a positive control experiment.

Data Presentation

Table 1: Inhibitory Constants (Ki) of this compound for PMCA Isoforms

PMCA IsoformKi (µM)Source
PMCA1105 ± 11[2][4][5]
PMCA2167 ± 67[4][5]
PMCA3274 ± 40[4][5]
PMCA446 ± 5[2][4]

Table 2: Comparison of this compound with its derivative Caloxin 1c2

CaloxinKi (µM) for PMCA4Relative Affinity vs. This compoundSource
This compound45 ± 41x[5]
Caloxin 1c22.3 ± 0.3~20x higher[5]

Experimental Protocols

Protocol 1: Measurement of PMCA Ca2+-Mg2+-ATPase Activity

This protocol is adapted from studies investigating the inhibitory effect of this compound.[7]

  • Membrane Preparation: Prepare leaky human erythrocyte ghosts, which predominantly express PMCA4, as previously described.[7]

  • Assay Buffer: Prepare an assay buffer containing inhibitors for other ATPases, such as thapsigargin for SERCA, ouabain for Na+/K+-ATPase, and azide for mitochondrial ATPases.[5][7]

  • Reaction Mixture: The reaction mixture should contain the membrane preparation, assay buffer, and varying concentrations of this compound or a vehicle control.

  • Initiation of Reaction: Start the reaction by adding ATP. The hydrolysis of ATP can be measured using a coupled enzyme assay that monitors the oxidation of NADH.[7]

  • Data Analysis: The PMCA Ca2+-Mg2+-ATPase activity is defined as the difference in ATPase activity in the presence and absence of Ca2+. The inhibition by this compound can be calculated relative to the control, and the Ki value can be determined by fitting the data to an appropriate inhibition model.

Visualizations

Caloxin1b1_Signaling_Pathway cluster_intracellular Intracellular Space This compound This compound PMCA4 PMCA4 This compound->PMCA4 Ca_out Ca2+ Efflux PMCA4->Ca_out Pumps Ca_in Intracellular Ca2+ Ca_in->PMCA4 Downstream Downstream Signaling (e.g., Contraction) Ca_in->Downstream Activates Troubleshooting_Workflow start Unexpected Experimental Result q1 Is the effect smaller than expected? start->q1 q2 Is an effect seen in a PMCA4 KO/KD model? q1->q2 No a1 Check PMCA4 expression. Consider compensatory mechanisms. Verify peptide integrity and concentration. q1->a1 Yes q3 Is there high variability? q2->q3 No a2 Consider off-target effects. Include PMCA4-independent controls. q2->a2 Yes a3 Standardize cell culture conditions. Verify pipetting accuracy. Control environmental parameters. q3->a3 Yes end Refined Experiment q3->end No a1->end a2->end a3->end

References

Caloxin 1b1 stability at different temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Caloxin 1b1 at different temperatures, along with troubleshooting guides and frequently asked questions for optimal experimental outcomes.

This compound Stability and Storage

Proper storage and handling of this compound are critical for maintaining its biological activity and ensuring the reproducibility of experimental results.

Recommended Storage Conditions

This compound is supplied as a lyophilized powder and should be stored under specific conditions to ensure its stability. Reconstituted solutions of this compound are also sensitive to temperature and should be stored appropriately.

FormStorage TemperatureExpected Stability
Lyophilized Powder -80°CUp to 2 years[1][2]
-20°CUp to 1 year[1][2][3][4]
In Solvent -80°CUp to 6 months[1][2][5]
-20°CUp to 1 month[1][2][5]

Note: While this compound may be shipped at room temperature, it is recommended to store it at the specified temperatures immediately upon receipt to ensure long-term stability.[1][2]

Experimental Protocols

Protocol for Assessing this compound Stability

To determine the stability of this compound under specific experimental conditions, a functional assay is recommended. The following protocol outlines a general procedure for assessing the inhibitory activity of this compound on the Plasma Membrane Ca2+-ATPase (PMCA).

Objective: To evaluate the stability of this compound after incubation at various temperatures by measuring its ability to inhibit PMCA activity.

Materials:

  • This compound (lyophilized powder)

  • Appropriate solvent (e.g., DMSO, water)

  • Human erythrocyte ghosts (as a source of PMCA4)

  • Assay buffer (e.g., containing ATP, CaCl2, MgCl2, and a pH buffer)

  • Phosphate detection reagent (e.g., Malachite Green)

  • Temperature-controlled incubators or water baths

  • Spectrophotometer

Procedure:

  • Reconstitution: Reconstitute lyophilized this compound to a stock concentration (e.g., 1 mM) in the appropriate solvent. Aliquot the stock solution to avoid multiple freeze-thaw cycles.

  • Temperature Incubation:

    • Divide the this compound aliquots into different groups.

    • Incubate each group at a specific temperature (e.g., 4°C, 25°C, 37°C) for a defined period (e.g., 1, 4, 8, 24 hours).

    • Include a control group stored at -80°C.

  • PMCA Activity Assay:

    • Prepare reaction mixtures containing assay buffer and human erythrocyte ghosts.

    • Add the temperature-treated this compound samples to the reaction mixtures at a final concentration known to cause significant inhibition (e.g., 100 µM).[6]

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

    • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.

  • Data Analysis:

    • Calculate the percentage of PMCA inhibition for each temperature-treated sample relative to a no-inhibitor control.

    • Compare the inhibitory activity of the temperature-treated samples to the control sample stored at -80°C. A significant decrease in inhibition indicates degradation of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Temperature Incubation cluster_assay PMCA Activity Assay cluster_analysis Data Analysis Reconstitute Reconstitute this compound Aliquot Aliquot Stock Solution Reconstitute->Aliquot Temp_4C 4°C Temp_25C 25°C Temp_37C 37°C Control -80°C Control Add_Caloxin Add Treated this compound Temp_4C->Add_Caloxin Temp_25C->Add_Caloxin Temp_37C->Add_Caloxin Control->Add_Caloxin Prepare_Mix Prepare Reaction Mix Prepare_Mix->Add_Caloxin Start_Rxn Initiate with ATP Add_Caloxin->Start_Rxn Incubate_37C Incubate at 37°C Start_Rxn->Incubate_37C Measure_Pi Measure Phosphate Incubate_37C->Measure_Pi Calculate_Inhibition Calculate % Inhibition Measure_Pi->Calculate_Inhibition Compare_Activity Compare to Control Calculate_Inhibition->Compare_Activity

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting and FAQs

This section addresses common issues that researchers may encounter when working with this compound.

Q1: I am not observing the expected inhibition of PMCA. What could be the problem?

A1: Several factors could contribute to a lack of inhibitory activity:

  • Improper Storage: Verify that the lyophilized powder and reconstituted solutions have been stored at the recommended temperatures (-20°C or -80°C).[1][2][3][4] Multiple freeze-thaw cycles of reconstituted aliquots should be avoided.

  • Degradation: If the peptide has been stored at room temperature for an extended period or exposed to elevated temperatures during your experiment, it may have degraded. Consider performing a stability check as outlined in the protocol above.

  • Incorrect Concentration: Double-check the calculations for your dilutions and ensure the final concentration in your assay is sufficient to inhibit PMCA. The reported Ki value for this compound inhibition of PMCA4 is approximately 46 ± 5 µmol/L.[7]

  • Assay Conditions: Ensure your assay buffer components and pH are optimal for PMCA activity and this compound function.

troubleshooting_logic Start No PMCA Inhibition Observed Check_Storage Verify Storage Conditions (-20°C or -80°C) Start->Check_Storage Check_Concentration Confirm Final Concentration Start->Check_Concentration Check_Assay Review Assay Conditions Start->Check_Assay Perform_QC Perform Stability QC Assay Check_Storage->Perform_QC If storage was incorrect Adjust_Concentration Adjust Dilutions Check_Concentration->Adjust_Concentration If concentration is incorrect Optimize_Assay Optimize Assay Buffer/pH Check_Assay->Optimize_Assay If conditions are suboptimal New_Vial Use a New Vial of this compound Perform_QC->New_Vial If QC fails

Caption: Troubleshooting logic for lack of this compound activity.

Q2: How many times can I freeze-thaw my this compound aliquots?

A2: It is highly recommended to avoid multiple freeze-thaw cycles. When you first reconstitute the lyophilized powder, create small-volume aliquots that are sufficient for a single experiment. This will minimize degradation and ensure consistent performance.

Q3: Can I dissolve this compound in a solvent other than what is recommended on the data sheet?

A3: It is best to use the recommended solvent to ensure optimal solubility and stability. If you must use an alternative solvent, it is advisable to perform a small-scale solubility test and a functional assay to confirm that the peptide's activity is not compromised.

Q4: My experiment requires incubation at 37°C for several hours. Will this compound be stable?

A4: While short-term incubation at 37°C is generally acceptable for many experimental protocols, prolonged exposure can lead to degradation. The stability of this compound at 37°C will depend on the duration of the incubation and the composition of the solution. It is recommended to perform a pilot experiment to assess its stability under your specific experimental conditions, as described in the protocol above.

Signaling Pathway

This compound is an inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), which is a crucial transporter for maintaining low intracellular calcium concentrations. By inhibiting PMCA, this compound prevents the extrusion of Ca2+ from the cell, leading to an increase in cytosolic Ca2+ levels. This can subsequently modulate various Ca2+-dependent signaling pathways. This compound shows a higher affinity for PMCA4 over other isoforms.[7]

signaling_pathway cluster_membrane Plasma Membrane PMCA PMCA4 Ca_out Ca2+ (Extracellular) PMCA->Ca_out Pumps out Caloxin1b1 This compound Caloxin1b1->PMCA Inhibits Ca_in Ca2+ (Cytosolic) Ca_in->PMCA Binds Downstream Downstream Ca2+-dependent Signaling Pathways Ca_in->Downstream Activates

Caption: Mechanism of action of this compound.

References

Caloxin 1b1 vehicle control for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Caloxin 1b1 in in vitro experiments. The information is tailored for scientists and drug development professionals to ensure proper experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peptide inhibitor of the Plasma Membrane Ca²⁺-ATPase (PMCA), a crucial enzyme for extruding calcium ions from the cytoplasm. It functions by binding to an extracellular domain of PMCA, making it suitable for direct addition to cell culture media.[1][2][3][4] this compound exhibits selectivity for the PMCA4 isoform.[5][6] Inhibition of PMCA leads to a decrease in calcium efflux and a subsequent increase in intracellular calcium concentration.[5][6]

Q2: I was told to use "this compound vehicle control". What does this mean?

This phrasing can be a source of confusion. It is critical to distinguish between a "vehicle control" and a "negative peptide control".

  • Vehicle Control: This is the solvent used to dissolve the this compound peptide. For instance, if you dissolve this compound in a 10% ethanol solution and then dilute it in your culture medium, the vehicle control would be the same final concentration of 10% ethanol in the medium, without the peptide.[7] This control accounts for any effects the solvent itself might have on the cells.

  • Negative Peptide Control: Since this compound is a peptide with a specific amino acid sequence, a proper negative control is a peptide with a similar length and composition but a scrambled or randomized sequence that should not have biological activity. For this compound, the corresponding negative control peptide is often referred to as RP1b1 .[8] This control helps to ensure that the observed effects are due to the specific sequence of this compound and not just the presence of any peptide.

For robust experimental design, it is highly recommended to include both a vehicle control and a negative peptide control (like RP1b1).

Q3: What are the recommended working concentrations for this compound in cell culture?

The optimal concentration of this compound can vary depending on the cell type and the specific experimental goals. However, based on published studies, a common concentration range is between 50 µM and 200 µM.[5] It is always advisable to perform a dose-response experiment to determine the most effective concentration for your specific in vitro model.

Q4: How should I prepare and store this compound stock solutions?

This compound is a lyophilized peptide. For stock solutions, it is often dissolved in 10% ethanol to a high concentration (e.g., 25 mM).[7] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability. When preparing your working solution, the stock can be further diluted in your cell culture medium to the desired final concentration.

Troubleshooting Guide

Issue 1: I am not observing the expected increase in intracellular calcium after applying this compound.

  • Solution 1: Verify Peptide Activity. Ensure the this compound peptide has been stored correctly and has not degraded. If possible, test the activity of your current batch in a well-established positive control system.

  • Solution 2: Check PMCA Isoform Expression. this compound has a higher affinity for PMCA4.[5][6] Verify that your cell line expresses PMCA4 at a sufficient level. If your cells predominantly express other isoforms like PMCA1, the effect of this compound might be less pronounced.[9]

  • Solution 3: Optimize Concentration. Perform a dose-response curve to ensure you are using an effective concentration for your specific cell type.

  • Solution 4: Consider Experimental Timing. The increase in intracellular calcium may be transient. Ensure your measurement time points are appropriate to capture the expected change.

Issue 2: My vehicle control is showing a significant effect on the cells.

  • Solution 1: Lower Solvent Concentration. If you are using a solvent like ethanol or DMSO, try to use the lowest possible concentration to dissolve the peptide. High concentrations of these solvents can be toxic to cells.

  • Solution 2: Matched Vehicle Control. Ensure that the concentration of the solvent in your vehicle control is identical to the concentration in your this compound treated samples.

  • Solution 3: Alternative Solvents. If the solvent effects remain problematic, investigate if this compound can be dissolved in an alternative, more biocompatible solvent.

Issue 3: I am observing high variability between my experimental replicates.

  • Solution 1: Ensure Homogeneous Solution. After diluting the this compound stock solution into your culture medium, ensure it is thoroughly mixed before adding it to your cells.

  • Solution 2: Consistent Cell Seeding. Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure your cell seeding density is consistent across all wells and plates.

  • Solution 3: Aliquot Stock Solutions. To avoid degradation from multiple freeze-thaw cycles, use single-use aliquots of your this compound stock solution.

Quantitative Data Summary

Table 1: Inhibitory Constants (Ki) of this compound for PMCA Isoforms

PMCA IsoformCell Line/Source for AssayKi (µM)Reference
PMCA4Human Erythrocyte Ghosts46 ± 5[5][6]
PMCA1HEK-293 Cells105 ± 11[5][6]
PMCA2Not specified167 ± 67[6]
PMCA3Not specified274 ± 40[6]

Table 2: Example Concentrations of this compound Used in In Vitro Experiments

Cell/Tissue TypeExperimental AssayConcentration (µM)Observed EffectReference
Pig Coronary Artery Smooth Muscle CellsIntracellular Ca²⁺ Measurement50 - 200Increased [Ca²⁺]i[5]
Pig Coronary Artery Endothelial CellsIntracellular Ca²⁺ Measurement50 - 200Slight increase in [Ca²⁺]i[5]
De-endothelialized Rat Aortic RingsMuscle Contraction200Increased force of contraction[9]

Experimental Protocols

Protocol 1: General Protocol for Treating Cultured Cells with this compound

  • Cell Seeding: Seed your cells in the appropriate culture plates and allow them to adhere and reach the desired confluency.

  • Prepare this compound Working Solution:

    • Thaw a single-use aliquot of your this compound stock solution (e.g., 25 mM in 10% ethanol).

    • Dilute the stock solution in pre-warmed complete cell culture medium to achieve your desired final concentration (e.g., 100 µM). Vortex briefly to mix.

  • Prepare Control Solutions:

    • Vehicle Control: Prepare a solution with the same final concentration of the vehicle (e.g., 10% ethanol diluted to the same extent as the this compound solution) in complete cell culture medium.

    • Negative Peptide Control: Prepare a working solution of RP1b1 at the same molar concentration as your this compound solution.

  • Treatment:

    • Remove the existing medium from your cultured cells.

    • Add the prepared this compound, vehicle control, or negative peptide control solutions to the respective wells.

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Proceed with your planned downstream assays, such as calcium imaging, cell viability assays, or protein expression analysis.

Visualizations

Caloxin1b1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Caloxin1b1 This compound PMCA4 PMCA4 Caloxin1b1->PMCA4 Inhibits Ca_out Ca²⁺ Efflux PMCA4->Ca_out Mediates Ca_in Intracellular Ca²⁺ Ca_out->Ca_in Reduces

Caption: this compound inhibits PMCA4, reducing Ca²⁺ efflux and increasing intracellular Ca²⁺.

Experimental_Workflow A 1. Prepare Stock Solutions (this compound, RP1b1 in 10% Ethanol) C 3. Prepare Working Solutions - this compound in Medium - RP1b1 in Medium - Vehicle Control in Medium A->C B 2. Seed Cells and Culture D 4. Treat Cells B->D C->D E 5. Incubate for a Defined Period D->E F 6. Perform Downstream Assays (e.g., Calcium Imaging, Viability) E->F G 7. Data Analysis F->G

Caption: A typical experimental workflow for in vitro studies using this compound.

Troubleshooting_Logic Start Experiment Issue Q1 No effect observed with this compound? Start->Q1 A1_1 Check PMCA4 expression Q1->A1_1 Yes Q2 Effect observed in vehicle control? Q1->Q2 No A1_2 Perform dose-response A1_1->A1_2 A1_3 Verify peptide integrity A1_2->A1_3 A2_1 Lower solvent concentration Q2->A2_1 Yes Q3 High variability in results? Q2->Q3 No A2_2 Ensure matched concentrations A2_1->A2_2 A3_1 Ensure solution homogeneity Q3->A3_1 Yes A3_2 Use single-use aliquots A3_1->A3_2

Caption: A decision tree for troubleshooting common issues in this compound experiments.

References

Interpreting dose-response curves for Caloxin 1b1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caloxin 1b1. The focus is on the interpretation of dose-response curves and addressing specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a peptide-based, extracellular inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA).[1][2][3] Its primary mechanism is to bind to an extracellular domain of PMCA, thereby inhibiting its function of pumping Ca2+ out of the cell.[2] This inhibition leads to an increase in intracellular calcium concentration ([Ca2+]i).[1][4] this compound exhibits selectivity for different PMCA isoforms, showing a higher affinity for PMCA4 compared to PMCA1, PMCA2, and PMCA3.[1][5]

Q2: What is a dose-response curve and what are the key parameters to consider for this compound?

A2: A dose-response curve is a graph that visualizes the relationship between the concentration of a drug or inhibitor (like this compound) and the magnitude of its effect on a biological system.[6][7] For an inhibitor, the curve typically shows a sigmoidal (S-shaped) decline in activity as the inhibitor concentration increases.[6]

Key parameters to interpret from a this compound dose-response curve include:

  • IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the PMCA activity. A lower IC50 value indicates a higher potency.[8][9][10]

  • Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. It is a more absolute measure of potency than the IC50.[1][5]

  • Maximum Inhibition: The plateau of the curve at high concentrations of this compound, representing the maximum achievable inhibition of PMCA activity.

  • Hill Slope: Describes the steepness of the curve and can provide insights into the cooperativity of the inhibitor's binding.

Q3: What are the expected Ki values for this compound against different PMCA isoforms?

A3: this compound is known to be selective for PMCA4. The following table summarizes the reported inhibition constant (Ki) values for this compound against the four main PMCA isoforms.

PMCA IsoformCell/Membrane SystemKi Value (μM)Citations
PMCA4 Leaky Erythrocyte Ghosts46 ± 5[1]
Leaky Erythrocyte Ghosts45 ± 4[5]
PMCA1 HEK-293 Cells105 ± 11[1][2]
Recombinant105 ± 11[5]
PMCA2 Recombinant167 ± 67[1][5]
PMCA3 Recombinant274 ± 40[1][5]

These values highlight the approximately 2 to 6-fold higher affinity of this compound for PMCA4 over the other isoforms.

Troubleshooting Guide

Q4: I am not observing any inhibition of PMCA activity with this compound. What are the possible reasons?

A4: Several factors could contribute to a lack of observed inhibition. Consider the following troubleshooting steps:

  • Incorrect PMCA Isoform: Verify the predominant PMCA isoform expressed in your experimental system. This compound has significantly lower affinity for PMCA1, 2, and 3.[1][5] If your system primarily expresses these isoforms, you may need much higher concentrations of this compound to see an effect.

  • Peptide Integrity: Ensure the this compound peptide has been stored and handled correctly to prevent degradation. It is typically dissolved in 10% ethanol and stored at -80°C.[5]

  • Use of a Control Peptide: A randomized, inactive version of the peptide, such as RP1b1, should be used as a negative control to ensure the observed effects are sequence-specific.[5][11]

  • Assay Conditions: The PMCA activity assay should be optimized. Ensure that other ATPases, such as SERCA (sarco/endoplasmic reticulum Ca2+-ATPase) and Na+/K+-ATPase, are inhibited using specific blockers like thapsigargin and ouabain, respectively.[5]

Q5: My dose-response curve data shows high variability. How can I improve the consistency of my results?

A5: High variability can obscure the true dose-response relationship. To improve data consistency:

  • Replicates: Use both technical and biological replicates to ensure the reliability of your results.[8]

  • Consistent Cell/Membrane Preparations: Ensure that the preparation of your cells or membranes (e.g., erythrocyte ghosts) is consistent across experiments.[2]

  • Accurate Pipetting: Given the sigmoidal nature of the dose-response curve, small errors in concentration at the steep part of the curve can lead to large variations in the measured response.[12]

  • Sufficient Data Points: Use a sufficient number of concentrations, spanning a wide range (typically on a log scale), to accurately define the top and bottom plateaus of the curve.[12]

Experimental Protocols

Protocol: PMCA Ca2+-Mg2+-ATPase Activity Assay

This protocol describes a common method to determine the inhibitory effect of this compound on PMCA activity.

1. Preparation of Reagents:

  • Assay Buffer: (in mM) 130 KCl, 20 HEPES, 0.5 MgCl2, 0.05 CaCl2, 2 dithiothreitol, pH 7.4.
  • This compound Stock: Dissolve this compound in 10% ethanol to a stock concentration of 25 mM and store at -80°C.[5] Prepare serial dilutions in the assay buffer.
  • ATP: Prepare a stock solution of ATP.
  • Inhibitors: Prepare stock solutions of ouabain (to inhibit Na+/K+-ATPase), thapsigargin (to inhibit SERCA), and sodium azide (to inhibit mitochondrial Ca2+-ATPase).[5]

2. Membrane Preparation:

  • Prepare leaky human erythrocyte ghosts, which predominantly express PMCA4, as previously described.[2]
  • Alternatively, use membrane preparations from cells overexpressing a specific PMCA isoform.

3. ATPase Assay (Coupled Enzyme Assay):

  • The assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
  • In a 96-well plate, add the assay buffer, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.
  • Add the membrane preparation and the specific ATPase inhibitors (ouabain, thapsigargin, azide).[5]
  • Add varying concentrations of this compound or a control peptide (e.g., RP1b1).[5]
  • Initiate the reaction by adding ATP.
  • The Ca2+-dependent ATPase activity is calculated as the difference between the activity in the presence and absence of Ca2+.[5]

4. Data Analysis:

  • Plot the percentage of PMCA inhibition against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
  • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the inhibition is competitive, or by non-linear regression for non-competitive inhibition.[5]

Visualizations

Caloxin1b1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Caloxin This compound PMCA4 Extracellular Domain Transmembrane Domain Intracellular Domain Caloxin->PMCA4:f0 Binds & Inhibits Ca_out Ca2+ Pump PMCA4:f2->Ca_out Pumps Ca2+ out ADP ADP + Pi PMCA4:f2->ADP Ca_in Intracellular Ca2+ (High) Ca_out->Ca_in Inhibition leads to accumulation ATP ATP ATP->PMCA4:f2

Caption: Mechanism of this compound action on PMCA4.

Dose_Response_Workflow prep Prepare Reagents (this compound dilutions, Assay Buffer) assay Perform ATPase Assay (Varying [this compound]) prep->assay membrane Prepare Membranes (e.g., Erythrocyte Ghosts) membrane->assay measure Measure ATPase Activity (e.g., NADH absorbance) assay->measure plot Plot % Inhibition vs. log[this compound] measure->plot fit Fit Data to Sigmoidal Curve (4-parameter logistic) plot->fit calc Determine IC50 / Ki fit->calc

Caption: Experimental workflow for a dose-response curve.

Troubleshooting_Guide start Issue: No observed inhibition q1 Check PMCA Isoform Is it primarily PMCA4? start->q1 res1 Result: Low affinity is expected. Increase concentration or change model system. q1->res1 No q2 Check Peptide Integrity Stored correctly? Fresh dilution? q1->q2 Yes a1_yes Yes a1_no No res2 Result: Peptide may be degraded. Use a new aliquot. q2->res2 No q3 Check Assay Conditions Are other ATPases inhibited? q2->q3 Yes a2_yes Yes a2_no No res3 Result: Background ATPase activity may mask inhibition. Add specific inhibitors. q3->res3 No q4 Control Peptide Used? Is RP1b1 inactive? q3->q4 Yes a3_yes Yes a3_no No res4 Contact Technical Support q4->res4 Yes a4_yes Yes

Caption: Troubleshooting logic for lack of this compound effect.

References

Validation & Comparative

Validating the Inhibitory Effect of Caloxin 1b1 on PMCA Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Caloxin 1b1, a selective peptide inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), with other alternative inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies on Ca2+ homeostasis and signaling.

Introduction to PMCA and its Inhibition

The Plasma Membrane Ca2+-ATPase (PMCA) is a crucial P-type ATPase responsible for the fine-tuning of intracellular Ca2+ concentrations by actively extruding Ca2+ from the cytoplasm. Its activity is vital for maintaining low resting Ca2+ levels and for the termination of Ca2+ signals. Given its physiological importance, the modulation of PMCA activity through specific inhibitors is a key area of research. Caloxins are a class of peptide-based allosteric inhibitors that target the extracellular domains of PMCA, offering a promising avenue for isoform-specific inhibition. This compound, in particular, has been identified as a selective inhibitor of PMCA4.

Comparative Analysis of PMCA Inhibitors

The following table summarizes the quantitative data on the inhibitory potency of this compound and other PMCA inhibitors. The data is primarily presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

InhibitorTypeTarget PMCA Isoform(s)Ki / IC50 (µM)Key Characteristics
This compound Peptide (Caloxin)PMCA4 > PMCA1 > PMCA2 > PMCA3PMCA4: 45 ± 4 [1], PMCA1: 105 ± 11[1], PMCA2: 167 ± 67[1], PMCA3: 274 ± 40[1]Allosteric inhibitor targeting an extracellular domain; isoform-selective for PMCA4.
Caloxin 1c2 Peptide (Caloxin)PMCA4 >> PMCA1, PMCA2, PMCA3PMCA4: 2.3 ± 0.3 [1]A derivative of this compound with significantly higher affinity and selectivity for PMCA4.[1]
Caloxin 2a1 Peptide (Caloxin)Pan-PMCA~500One of the first discovered Caloxins; lower affinity compared to 1b1 and 1c2.
Caloxin 1b3 Peptide (Caloxin)PMCA117 ± 2 (for PMCA1)Shows selectivity for PMCA1.
Aurintricarboxylic Acid (ATA) Small MoleculePMCA4~0.150 (IC50) [2]A non-peptide inhibitor with high potency for PMCA4.[2]
Vanadate Phosphate analogPan-P-type ATPases~3 (K1/2 for Ca2+ efflux)[3], 1.5 ± 0.1 (KI)[4]Non-specific inhibitor of P-type ATPases, including PMCA, by acting as a phosphate analog.[5]
Eosin Y Fluorescein derivativePan-PMCA0.8 (Ki)[6]Non-specific inhibitor that interferes with the ATP binding site.[5][6]

Experimental Protocols

Measurement of PMCA Ca2+-Mg2+-ATPase Activity

This protocol is adapted from methods used to characterize Caloxin inhibitors and is suitable for measuring PMCA activity in preparations like erythrocyte ghosts, which are a rich source of PMCA4.

1. Preparation of Erythrocyte Ghosts: a. Obtain fresh human blood collected in an anticoagulant. b. Wash erythrocytes three times with a buffered saline solution (e.g., 150 mM NaCl, 10 mM Tris-HCl, pH 7.4) by centrifugation and removal of the supernatant and buffy coat. c. Lyse the packed erythrocytes by hypotonic shock in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA). d. Wash the resulting erythrocyte ghosts multiple times with the lysis buffer until they are white, indicating the removal of hemoglobin. e. Resuspend the final ghost pellet in a storage buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM KCl, 1 mM MgCl2, 0.5 mM DTT) and store at -80°C.

2. Ca2+-Mg2+-ATPase Activity Assay (Coupled Enzyme Assay): a. Principle: The hydrolysis of ATP by PMCA is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm. The assay mixture contains enzymes and substrates that link ADP production to NADH oxidation. b. Reagents:

  • Assay Buffer: 50 mM HEPES-KOH (pH 7.2), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA.
  • ATP regenerating system and coupling enzymes: 5 mM ATP, 10 mM phosphocreatine, 10 units/mL creatine phosphokinase, 0.4 mM NADH, 10 units/mL lactate dehydrogenase, 10 units/mL pyruvate kinase.
  • CaCl2 solution to achieve desired free Ca2+ concentrations (calculated using a Ca-EGTA buffer program).
  • Calmodulin (saturating concentration, e.g., 1 µg/mL).
  • Inhibitors (e.g., this compound, vanadate) at various concentrations. c. Procedure: i. Pre-warm the assay buffer and other reagents to 37°C. ii. In a cuvette, mix the assay buffer, ATP regenerating system, coupling enzymes, and calmodulin. iii. Add the erythrocyte ghost preparation (e.g., 50 µg protein). iv. To determine Ca2+-independent ATPase activity, measure the basal rate of NADH oxidation. v. Initiate the Ca2+-dependent ATPase activity by adding a calculated amount of CaCl2 to achieve a saturating free Ca2+ concentration (e.g., 10 µM). vi. Monitor the decrease in absorbance at 340 nm over time. The rate of this decrease is proportional to the PMCA activity. vii. To test the effect of an inhibitor, pre-incubate the erythrocyte ghosts with the inhibitor for a defined period before initiating the reaction with Ca2+. viii. The Ca2+-Mg2+-ATPase activity is calculated as the difference between the rate in the presence and absence of Ca2+.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PMCA_Inhibition_Mechanism cluster_membrane Plasma Membrane cluster_key Legend PMCA PMCA Pump Extracellular Side Intracellular Side ADP_Pi ADP + Pi PMCA:s->ADP_Pi Ca_in Ca²⁺ (in) PMCA:s->Ca_in Binds Ca_out Ca²⁺ (out) PMCA:n->Ca_out Extrusion Caloxin1b1 This compound Caloxin1b1->PMCA:n Binds to Extracellular Domain Inhibition Allosteric Inhibition ATP ATP ATP->PMCA:s Hydrolysis key_nodes Molecule/Ion key_process Process key_inhibition Inhibition

Caption: Mechanism of PMCA inhibition by this compound.

PMCA_Assay_Workflow cluster_prep Sample Preparation cluster_assay Ca²⁺-Mg²⁺-ATPase Assay cluster_inhibition Inhibitor Testing start Start: Fresh Blood Sample wash_rbc Wash Erythrocytes start->wash_rbc lyse_rbc Hypotonic Lysis wash_rbc->lyse_rbc wash_ghosts Wash Erythrocyte Ghosts lyse_rbc->wash_ghosts store_ghosts Store at -80°C wash_ghosts->store_ghosts add_ghosts Add Erythrocyte Ghosts store_ghosts->add_ghosts Use Prepared Sample prepare_mix Prepare Assay Mix (Buffer, ATP Regen System, Enzymes) prepare_mix->add_ghosts measure_basal Measure Basal Rate (Absorbance at 340 nm) add_ghosts->measure_basal pre_incubate Pre-incubate Ghosts with Inhibitor (e.g., this compound) add_ghosts->pre_incubate add_ca Add CaCl₂ to Initiate Ca²⁺-dependent Activity measure_basal->add_ca measure_activity Monitor Decrease in Absorbance add_ca->measure_activity calculate Calculate Ca²⁺-Mg²⁺-ATPase Activity measure_activity->calculate pre_incubate->measure_basal Proceed with Assay Steps

Caption: Experimental workflow for measuring PMCA activity.

References

A Comparative Analysis of Caloxin 1b1 and Caloxin 2a1 Potency in PMCA Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the inhibitory potency of two peptide-based inhibitors of the Plasma Membrane Ca2+-ATPase (PMCA), Caloxin 1b1 and Caloxin 2a1. This document is intended for researchers, scientists, and drug development professionals working in fields where the modulation of intracellular calcium signaling is critical.

The following sections present a detailed analysis of their respective potencies, isoform selectivities, and the experimental methodologies used to determine these properties.

Executive Summary

This compound and Caloxin 2a1 are both valuable tools for studying the physiological roles of PMCA. However, experimental data clearly demonstrates that This compound is a significantly more potent and selective inhibitor of PMCA, particularly for the PMCA4 isoform, when compared to Caloxin 2a1. This enhanced potency and selectivity make this compound a more suitable candidate for studies requiring precise targeting of PMCA4-mediated calcium extrusion.

Data Presentation: Quantitative Comparison of Inhibitory Potency

The inhibitory potency of this compound and Caloxin 2a1 is typically determined by measuring their effect on the Ca2+-Mg2+-ATPase activity of PMCA. The key metric for comparison is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme's activity. A lower Ki value indicates a higher potency.

InhibitorTarget PMCA IsoformExperimental SystemInhibition Constant (Ki)Reference
This compound PMCA4Leaky Human Erythrocyte Ghosts46 ± 5 µM[1][2]
PMCA1Human Embryonic Kidney (HEK-293) Cells105 ± 11 µM[1][2]
PMCA2Not specified167 ± 67 µM[3]
PMCA3Not specified274 ± 40 µM[3]
Caloxin 2a1 PMCA (predominantly PMCA4)Leaky Human Erythrocyte Ghosts~400 - 529 µM[4][5]

Key Findings from the Data:

  • This compound exhibits a nearly 10-fold higher potency for PMCA4 compared to Caloxin 2a1.[1][2]

  • This compound demonstrates clear isoform selectivity , with a significantly higher affinity for PMCA4 over PMCA1, PMCA2, and PMCA3.[1][2][3]

  • Caloxin 2a1 is a less potent and non-isoform-selective inhibitor of PMCA.[4][5]

Experimental Protocols

The following is a generalized protocol for determining the inhibitory potency of Caloxins on PMCA activity, based on methodologies cited in the literature.

Measurement of PMCA Ca2+-Mg2+-ATPase Activity

This assay measures the rate of ATP hydrolysis by PMCA in the presence of calcium and magnesium, and how this rate is affected by the presence of an inhibitor.

1. Preparation of PMCA-Enriched Membranes:

  • Human Erythrocyte Ghosts: Leaky human erythrocyte ghosts are a common source of PMCA, with PMCA4 being the predominant isoform.[2] These are prepared by hypotonic lysis of red blood cells to remove hemoglobin, followed by washing steps to obtain the cell membranes.

  • Tissue Homogenates: Tissues of interest are homogenized in a suitable buffer on ice. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the membrane fraction is collected for analysis.

  • Cultured Cells (e.g., HEK-293): Cells overexpressing a specific PMCA isoform are harvested and lysed. The membrane fraction is then isolated through differential centrifugation.

2. ATPase Assay Reaction:

  • The reaction is typically carried out in a temperature-controlled microplate reader or water bath (e.g., 37°C).

  • The reaction mixture contains:

    • PMCA-enriched membranes

    • Assay Buffer (containing components like KCl, HEPES, MgCl2, and CaCl2 at a defined pH, typically 7.4)

    • ATP (the substrate for the ATPase)

    • Inhibitors of other ATPases to ensure specificity (e.g., ouabain to inhibit Na+/K+-ATPase and azide to inhibit mitochondrial F1F0-ATPase).

    • Varying concentrations of the Caloxin inhibitor (or vehicle control).

  • The reaction is initiated by the addition of ATP.

3. Measurement of ATP Hydrolysis:

  • The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released.

  • A common method is the colorimetric malachite green assay, where the released Pi forms a colored complex with malachite green and molybdate, which can be quantified spectrophotometrically.

4. Data Analysis:

  • The rate of Ca2+-Mg2+-ATPase activity is calculated as the difference between the ATPase activity in the presence and absence of calcium.

  • The percentage of inhibition at each Caloxin concentration is calculated relative to the control (no inhibitor).

  • The Ki value is determined by fitting the concentration-response data to a suitable inhibition model (e.g., the Michaelis-Menten equation for competitive inhibition or other models for non-competitive or uncompetitive inhibition). Caloxin 2a1 has been shown to be a non-competitive inhibitor with respect to Ca2+, ATP, and calmodulin.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of PMCA Inhibition by Caloxins

Both this compound and Caloxin 2a1 act as extracellular inhibitors of the Plasma Membrane Ca2+-ATPase. By binding to an extracellular domain of PMCA, they allosterically inhibit its function, which is to pump Ca2+ out of the cell. This inhibition leads to an increase in the intracellular calcium concentration ([Ca2+]i). The elevated [Ca2+]i can then trigger a variety of downstream cellular responses, depending on the cell type. For example, in smooth muscle cells, this can lead to contraction, while in endothelial cells, it can stimulate the production of nitric oxide (NO).

PMCA_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Caloxin This compound or 2a1 PMCA PMCA Caloxin->PMCA Inhibition Ca_in Intracellular Ca2+ PMCA->Ca_in Ca2+ Efflux (Blocked) Downstream Downstream Cellular Responses Ca_in->Downstream Activation

Caption: Signaling pathway of PMCA inhibition by Caloxins.

Experimental Workflow for Determining PMCA Inhibition

The following diagram illustrates the typical workflow for assessing the inhibitory effect of a compound like Caloxin on PMCA activity.

Experimental_Workflow A 1. Prepare PMCA-enriched membranes B 2. Set up reaction mixtures with varying inhibitor concentrations A->B C 3. Initiate reaction by adding ATP and incubate at 37°C B->C D 4. Stop reaction and measure inorganic phosphate (Pi) release C->D E 5. Calculate % inhibition and determine Ki value D->E

Caption: Experimental workflow for PMCA inhibition assay.

References

Caloxin 1c2 Outperforms Caloxin 1b1 as a Potent and Selective PMCA4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular signaling and drug development, the choice of a specific and potent inhibitor is critical. When targeting the Plasma Membrane Ca2+-ATPase isoform 4 (PMCA4), a key regulator of intracellular calcium, two peptide-based inhibitors, Caloxin 1b1 and its derivative Caloxin 1c2, are prominent options. This guide provides a detailed comparison of their inhibitory efficacy, supported by experimental data, to aid in the selection of the optimal tool for research applications.

Caloxin 1c2 has emerged as a superior inhibitor of PMCA4, demonstrating significantly higher affinity and greater selectivity compared to its predecessor, this compound. Developed through limited mutagenesis of this compound, Caloxin 1c2 offers researchers a more precise tool for dissecting the physiological and pathological roles of PMCA4.

Quantitative Comparison of Inhibitory Activity

Experimental data consistently shows that Caloxin 1c2 is a more potent and selective inhibitor of PMCA4. The inhibition constant (Ki), a measure of the inhibitor's affinity, is approximately 20 times lower for Caloxin 1c2 against PMCA4 than for this compound.[1][2] Furthermore, Caloxin 1c2 exhibits over 10-fold higher affinity for PMCA4 compared to other PMCA isoforms (PMCA1, 2, and 3), highlighting its enhanced selectivity.[1][2][3]

InhibitorTarget PMCA IsoformInhibition Constant (Ki) in µMReference
This compound PMCA446 ± 5[3]
PMCA1105 ± 11[3]
PMCA2167 ± 67[3]
PMCA3274 ± 40[3]
Caloxin 1c2 PMCA42.3 ± 0.3[1]
PMCA121 ± 6[1]
PMCA240 ± 10[1]
PMCA367 ± 8[1]

Mechanism of Action and Cellular Effects

Both this compound and Caloxin 1c2 are extracellular inhibitors that target the first extracellular domain of PMCA4.[4][5] By inhibiting PMCA4, these caloxins block the pump's ability to extrude Ca2+ from the cell, leading to an increase in intracellular calcium concentration ([Ca2+]i). This elevation in [Ca2+]i is a critical signaling event that can trigger various cellular responses, including smooth muscle contraction.

Experimental studies have demonstrated that both inhibitors increase the force of contraction in de-endothelialized aortic rings.[4] Notably, this compound has been shown to cause a more significant increase in [Ca2+]i in arterial smooth muscle cells, which predominantly express PMCA4, compared to endothelial cells that mainly express PMCA1.[4] This observation underscores the isoform-selective action of these inhibitors.

Signaling Pathway of PMCA4 Inhibition in Smooth Muscle

The inhibition of PMCA4 by caloxins has a significant impact on vascular smooth muscle signaling. PMCA4 is known to interact with and regulate the activity of neuronal nitric oxide synthase (nNOS). By maintaining a low local Ca2+ concentration, PMCA4 suppresses nNOS activity. When this compound or 1c2 inhibits PMCA4, the resulting increase in local [Ca2+]i activates nNOS, leading to the production of nitric oxide (NO). However, the primary effect of PMCA4 inhibition in smooth muscle is the elevation of global cytosolic Ca2+, which binds to calmodulin, activating myosin light chain kinase (MLCK) and ultimately leading to muscle contraction.

PMCA4_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Caloxin This compound / 1c2 PMCA4 PMCA4 Caloxin->PMCA4 Inhibits Ca_in Ca2+ (in) PMCA4->Ca_in Extrudes nNOS nNOS PMCA4->nNOS Regulates (Inhibits) Ca_channel Ca2+ Channel Ca_channel->Ca_in Influx Ca_in->nNOS Activates Calmodulin Calmodulin Ca_in->Calmodulin Binds MLCK MLCK Calmodulin->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin Light Chain

Caption: Signaling pathway of PMCA4 inhibition by Caloxins in smooth muscle cells.

Experimental Protocols

PMCA Ca2+-Mg2+-ATPase Activity Assay

This assay measures the enzymatic activity of PMCA by quantifying the rate of ATP hydrolysis. Leaky erythrocyte ghosts are a suitable model as they predominantly express the PMCA4 isoform.

Materials:

  • Leaky human erythrocyte ghosts

  • Assay Buffer: 120 mM KCl, 30 mM Imidazole-HCl (pH 7.1), 3 mM MgCl2, 1 mM EGTA, 1 mM NaN3, 1 µM Valinomycin.

  • CaCl2 solution to achieve desired free Ca2+ concentrations.

  • ATP solution (e.g., 2 mM).

  • This compound and Caloxin 1c2 stock solutions.

  • Malachite green reagent for phosphate detection.

  • Microplate reader.

Procedure:

  • Prepare the assay buffer containing all components except ATP and Caloxins.

  • Add erythrocyte ghost suspension to the wells of a microplate.

  • Add varying concentrations of this compound or Caloxin 1c2 to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at a wavelength of 620 nm to quantify the amount of inorganic phosphate released.

  • Calculate the percentage of inhibition for each Caloxin concentration and determine the Ki value.

ATPase_Assay_Workflow A Prepare Assay Buffer and Erythrocyte Ghost Suspension B Add Ghosts and Caloxins to Microplate Wells A->B C Pre-incubate at 37°C (10 min) B->C D Initiate Reaction with ATP C->D E Incubate at 37°C (30 min) D->E F Stop Reaction with Malachite Green Reagent E->F G Measure Absorbance at 620 nm F->G H Calculate % Inhibition and Ki G->H

Caption: Workflow for the PMCA Ca2+-Mg2+-ATPase activity assay.

Measurement of Cytosolic Ca2+ Concentration

This protocol uses the fluorescent Ca2+ indicator Fluo-3 AM to measure changes in intracellular Ca2+ concentration in vascular smooth muscle cells upon treatment with Caloxins.

Materials:

  • Cultured vascular smooth muscle cells on coverslips.

  • Hanks' Balanced Salt Solution (HBSS).

  • Fluo-3 AM stock solution (in DMSO).

  • Pluronic F-127.

  • This compound and Caloxin 1c2 stock solutions.

  • Fluorescence microscope or plate reader with appropriate filters for Fluo-3 (Excitation ~488 nm, Emission ~526 nm).

Procedure:

  • Culture vascular smooth muscle cells on glass coverslips until they reach the desired confluency.

  • Prepare a loading solution of 2-5 µM Fluo-3 AM in HBSS. The addition of 0.02% Pluronic F-127 can aid in dye loading.

  • Wash the cells once with HBSS.

  • Incubate the cells with the Fluo-3 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells three times with HBSS to remove excess dye.

  • Incubate the cells in fresh HBSS for a further 30 minutes to allow for complete de-esterification of the dye.

  • Mount the coverslip on a perfusion chamber on the microscope stage.

  • Obtain a baseline fluorescence reading.

  • Add the desired concentration of this compound or Caloxin 1c2 to the perfusion chamber.

  • Record the change in fluorescence intensity over time.

  • At the end of the experiment, calibrate the fluorescence signal using a Ca2+ ionophore (e.g., ionomycin) in the presence of high Ca2+ and a Ca2+ chelator (e.g., EGTA) to determine the maximum and minimum fluorescence, respectively. This allows for the conversion of fluorescence ratios to actual Ca2+ concentrations.

Calcium_Imaging_Workflow A Culture Vascular Smooth Muscle Cells on Coverslips B Load Cells with Fluo-3 AM (30-60 min at 37°C) A->B C Wash to Remove Excess Dye B->C D De-esterify Dye (30 min at 37°C) C->D E Acquire Baseline Fluorescence D->E F Add Caloxin Inhibitor E->F G Record Fluorescence Change F->G H Calibrate Signal with Ionomycin and EGTA G->H

Caption: Workflow for measuring cytosolic Ca2+ using Fluo-3 AM.

Conclusion

References

How does Caloxin 1b1 compare to non-specific PMCA inhibitors like vanadate?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a suitable inhibitor for the Plasma Membrane Ca2+-ATPase (PMCA) is critical for elucidating its role in cellular signaling and as a potential therapeutic target. This guide provides a detailed comparison of Caloxin 1b1, a peptide-based inhibitor, and vanadate, a non-specific chemical inhibitor, focusing on their inhibitory profiles, specificity, and impact on key signaling pathways.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of this compound and vanadate against PMCA and other ATPases varies significantly, highlighting their distinct mechanisms and specificities. The following table summarizes their reported inhibition constants (Ki).

InhibitorTargetKi (µM)Source(s)
This compound PMCA1105 ± 11[1][2]
PMCA2167 ± 67[1]
PMCA3274 ± 40[1]
PMCA446 ± 5[1][2][3]
SERCANo inhibition[4]
Na+/K+-ATPaseNo inhibition[3][4]
Vanadate PMCA~1.5 - 3[5][6]
Na+/K+-ATPasePotent inhibitor (low µM range)[7][8]
Myosin ATPasePotent inhibitor[9]
Protein Tyrosine Phosphatases (PTPs)Potent inhibitor (< 1 µM)[10]
Alkaline PhosphatasesPotent inhibitor (< 1 µM)[10]
K+-dependent phosphatasesPotent inhibitor (low µM range)[11]

Mechanism of Action and Specificity

This compound is a peptide inhibitor designed to specifically target an extracellular domain of PMCA.[1] This extracellular binding site confers a high degree of specificity for PMCA over other ATPases, such as the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) and the Na+/K+-ATPase, which are not inhibited by this compound.[3][4] Notably, this compound exhibits isoform preference, with a higher affinity for PMCA4 compared to other isoforms.[1][2][12] This makes it a valuable tool for studying the specific roles of PMCA4 in various cellular processes.

In contrast, vanadate acts as a non-specific phosphate analog. It inhibits P-type ATPases, including PMCA, by binding to the ATP-binding site and trapping the enzyme in a stable, inactive conformation.[5] Its lack of specificity is a significant drawback, as it potently inhibits a wide range of ATPases and phosphatases, leading to broad off-target effects.[7][8][9][10][11]

Impact on Cellular Signaling Pathways

PMCA plays a crucial role in regulating intracellular Ca2+ levels, which in turn modulates various signaling pathways. Both this compound and vanadate, by inhibiting PMCA, can indirectly influence these pathways.

One of the key pathways regulated by PMCA is the Calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade . PMCA co-localizes with and regulates the activity of calcineurin, a Ca2+/calmodulin-dependent phosphatase.[13][14] By maintaining low local Ca2+ concentrations, PMCA can attenuate calcineurin activation. Inhibition of PMCA leads to a localized increase in Ca2+, promoting calcineurin activity and the subsequent dephosphorylation and nuclear translocation of NFAT, which then regulates gene expression.[14][15][16][17][18]

cluster_cytoplasm Cytoplasm PMCA PMCA Ca_in Ca²⁺ (in) Ca_out Ca²⁺ (out) Ca_out->PMCA Extrusion Calcineurin Calcineurin Ca_in->Calcineurin Activates NFAT_P NFAT-P (cytoplasm) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (nucleus) NFAT_P->NFAT Translocation Gene Gene Expression NFAT->Gene Regulates cluster_cytoplasm Cytoplasm PMCA4 PMCA4 Ca_in Ca²⁺ (in) Ca_out Ca²⁺ (out) Ca_out->PMCA4 Extrusion nNOS nNOS Ca_in->nNOS Activates NO Nitric Oxide nNOS->NO Produces L_Arginine L-Arginine L_Arginine->nNOS Substrate cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixes (Buffer, Other ATPase Inhibitors) B Add Membrane Prep A->B C Add PMCA Inhibitor (this compound or Vanadate) B->C D Add Ca²⁺ (Stimulated Wells) C->D E Pre-incubate at 37°C D->E F Initiate with ATP E->F G Incubate at 37°C F->G H Stop with Malachite Green G->H I Read Absorbance (620 nm) H->I J Calculate PMCA Activity I->J K Determine Ki J->K

References

Caloxin 1b1: A Comparative Analysis of its Cross-reactivity with Other ATPases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caloxin 1b1 is a peptide-based inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), a crucial enzyme in maintaining cellular calcium homeostasis. Its selectivity for specific PMCA isoforms makes it a valuable tool for dissecting the physiological roles of these transport proteins. This guide provides a comparative analysis of this compound's cross-reactivity with other ATPases, supported by experimental data and detailed methodologies, to aid researchers in their experimental design and interpretation.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory constants (Ki) of this compound against various ATPases, demonstrating its selectivity for the PMCA4 isoform.

Target ATPaseHost/Source OrganismKi (μM)Reference
PMCA4 Human (Erythrocyte Ghosts)46 ± 5[1]
PMCA1 Human (HEK-293 cells)105 ± 11[1][2]
PMCA2 Not Specified167 ± 67[1]
PMCA3 Not Specified274 ± 40[1]
Na+/K+-ATPase Human (Erythrocyte Ghosts)No significant inhibition[3][4]
SERCA Rabbit (Skeletal Muscle)No significant inhibition[4]
Mg2+-ATPase Human (Erythrocyte Ghosts/HEK-293 cells)No significant inhibition[3][4]

Experimental Protocols

The determination of this compound's specificity involves robust ATPase activity assays. Below are the detailed methodologies for the key experiments cited.

PMCA Ca2+-Mg2+-ATPase Activity Assay (Coupled Enzyme Assay)

This assay measures the rate of ATP hydrolysis by PMCA by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Membrane Preparation: Leaky human erythrocyte ghosts (rich in PMCA4) or microsomal preparations from cells overexpressing specific PMCA isoforms (e.g., HEK-293 cells for PMCA1).

  • Assay Buffer (pH 7.4): 120 mM KCl, 30 mM HEPES, 2 mM MgCl₂, 1 mM EGTA, 1 mM NaN₃ (to inhibit mitochondrial ATPases), 1 µM thapsigargin (to inhibit SERCA), and 1 mM ouabain (to inhibit Na+/K+-ATPase).

  • Reaction Mixture: Assay buffer supplemented with 1 mM ATP, 0.2 mM NADH, 1 mM phosphoenolpyruvate, 10 IU/ml pyruvate kinase, and 10 IU/ml lactate dehydrogenase.

  • This compound: A range of concentrations to determine the Ki value.

  • CaCl₂: To achieve the desired free Ca²⁺ concentration.

Procedure:

  • Prepare the reaction mixture and equilibrate to 37°C.

  • Add the membrane preparation (containing the target ATPase) to the reaction mixture.

  • Add varying concentrations of this compound to different reaction wells.

  • Initiate the reaction by adding a specific concentration of CaCl₂ to achieve a defined free Ca²⁺ concentration.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

  • The PMCA-specific activity is calculated as the difference between the activity in the presence and absence of Ca²⁺.

  • The inhibition constant (Ki) is determined by fitting the data of enzyme activity versus inhibitor concentration to the appropriate inhibition model.

Cross-reactivity Assays for Other ATPases

To confirm the selectivity of this compound, its effect on other major cellular ATPases is assessed.

  • Na+/K+-ATPase Activity Assay: The experimental setup is similar to the PMCA assay, but the assay buffer contains Na⁺ and K⁺, and ouabain is omitted. The Na+/K+-ATPase activity is determined as the ouabain-sensitive portion of the total ATPase activity.[3][4]

  • SERCA Ca2+-ATPase Activity Assay: Microsomal preparations from tissues rich in SERCA (e.g., rabbit fast-twitch skeletal muscle) are used. The assay is performed in the absence of thapsigargin, and the SERCA-specific activity is determined as the thapsigargin-sensitive activity.[4]

  • Mg2+-ATPase Activity Assay: This assay measures the ATPase activity in the absence of Ca²⁺ and specific inhibitors of other cation-pumping ATPases.[3][4]

Visualizing a PMCA-Mediated Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate a key signaling pathway influenced by PMCA and a generalized workflow for assessing ATPase inhibitor specificity.

PMCA_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus PMCA4 PMCA4 Ca_out Ca²⁺ (out) PMCA4->Ca_out Efflux Ca_channel Ca²⁺ Channel Ca_in Ca²⁺ (in) Ca_channel->Ca_in Influx Ca_in->PMCA4 Binding Calcineurin_inactive Calcineurin (inactive) Ca_in->Calcineurin_inactive Activates Calcineurin_active Calcineurin (active) Calcineurin_inactive->Calcineurin_active NFAT_p NFAT (phosphorylated) Calcineurin_active->NFAT_p Dephosphorylates NFAT NFAT (dephosphorylated) NFAT_p->NFAT Gene_expression Gene Expression NFAT->Gene_expression Translocates & Activates

Caption: PMCA4 regulation of the Calcineurin-NFAT signaling pathway.

Experimental_Workflow start Start: Prepare Membrane Fractions assay_setup Set up ATPase Assay (Coupled Enzyme Method) start->assay_setup add_inhibitors Add Specific ATPase Inhibitors (e.g., Ouabain, Thapsigargin) assay_setup->add_inhibitors add_caloxin Add Varying Concentrations of this compound add_inhibitors->add_caloxin measure_activity Measure ATPase Activity (Spectrophotometry at 340 nm) add_caloxin->measure_activity data_analysis Analyze Data and Determine Ki measure_activity->data_analysis conclusion Conclusion on Specificity data_analysis->conclusion

Caption: General workflow for assessing ATPase inhibitor specificity.

References

A Researcher's Guide to Negative Controls in Caloxin 1b1 Studies: Ensuring Rigor in PMCA Inhibition Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular signaling and drug development, Caloxin 1b1 has emerged as a valuable tool for investigating the role of the Plasma Membrane Ca2+-ATPase (PMCA), particularly the PMCA4 isoform. Its ability to selectively inhibit this key calcium pump allows for the elucidation of its function in a multitude of physiological and pathological processes. However, the credibility of such studies hinges on the use of appropriate negative controls. This guide provides a comprehensive comparison of negative control strategies for this compound experiments, complete with experimental protocols and comparative data to ensure the generation of robust and reliable findings.

This compound is a peptide inhibitor that targets an extracellular domain of PMCA4, preventing the extrusion of calcium from the cell and leading to a measurable increase in intracellular calcium concentration. To confidently attribute observed effects to the specific inhibition of PMCA4 by this compound, it is imperative to employ negative controls that account for potential off-target or non-specific effects of introducing a peptide to a biological system.

Choosing the Right Negative Control: A Comparative Analysis

The ideal negative control for a peptide inhibitor like this compound is a structurally similar peptide that lacks the specific binding motif responsible for its inhibitory activity. This allows researchers to distinguish between the biological consequences of PMCA4 inhibition and any effects arising from the peptide's mere presence.

Key Negative Control Strategies:
  • Randomized Peptide (RP1b1): The most specific and recommended negative control for this compound is a peptide with the same amino acid composition but in a randomized or scrambled sequence. This control, often referred to as RP1b1 in the literature, is designed to be inactive against PMCA. Studies have shown that RP1b1 has no effect on PMCA Ca2+-Mg2+-ATPase activity, making it an excellent tool to control for non-specific peptide effects.[1] While the exact sequence of RP1b1 used in all published studies is not consistently reported, a common practice is to use a scrambled version of the active peptide's core binding sequence.

  • Vehicle Control: The simplest negative control is the vehicle solution used to dissolve this compound (e.g., DMSO or a specific buffer). This control is essential to ensure that the solvent itself does not elicit a biological response.

  • Non-specific P-type ATPase Inhibitors: While not a direct negative control for this compound's specific action, compounds like vanadate can be used to understand the broader effects of inhibiting P-type ATPases in the experimental system. Vanadate is a general inhibitor of P-type ATPases and is not specific for PMCA.[1]

Comparison of this compound and Alternative PMCA Inhibitors:

For comparative studies, it is useful to benchmark this compound against other available PMCA inhibitors. This provides context for its potency and selectivity.

InhibitorTargetKi (Inhibition Constant) for PMCA4Ki for other PMCA IsoformsNotes
This compound PMCA4 (selective)~46 µM[2][3]PMCA1: ~105 µM, PMCA2: ~167 µM, PMCA3: ~274 µM[2]A selective peptide inhibitor acting on an extracellular domain.
Caloxin 1c2 PMCA4 (highly selective)~2-5 µM[2]~10-fold higher selectivity for PMCA4 over other isoforms.[1]A higher affinity and more selective derivative of this compound.[2]
Caloxin 2a1 PMCA (non-isoform selective)~500 µMBroadly inhibits PMCA isoforms.One of the first-generation caloxins with lower affinity.
Carboxyeosin PMCA (non-selective)Varies by experimental conditionA non-peptidic, less specific inhibitor of PMCA.Can have off-target effects.

Experimental Protocols

To effectively utilize negative controls in this compound studies, a well-defined experimental protocol is crucial. Below is a detailed methodology for a common application: assessing the effect of this compound on intracellular calcium levels using fluorescence microscopy.

Protocol: Measuring Intracellular Calcium Dynamics in Response to this compound and Negative Controls

Objective: To determine the specific effect of this compound on intracellular calcium concentration ([Ca2+]i) compared to a randomized peptide negative control.

Materials:

  • This compound (Sequence: TAWSEVLHLLSR)

  • Randomized control peptide (RP1b1 - a scrambled version of the this compound sequence, e.g., LSTHLEVLARSW)

  • Vehicle (e.g., sterile, nuclease-free water or appropriate buffer)

  • Cultured cells of interest (e.g., HEK293 cells expressing PMCA4)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable imaging buffer

  • Fluorescence microscope with time-lapse imaging capabilities

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere overnight.

    • On the day of the experiment, wash the cells once with HBS.

  • Dye Loading:

    • Prepare a loading solution of your chosen calcium indicator (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBS).

    • Incubate cells with the loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells three times with HBS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Imaging Setup:

    • Mount the dish on the fluorescence microscope stage.

    • Identify a field of view with healthy, well-adhered cells.

    • Set up the microscope for time-lapse imaging, acquiring images at appropriate intervals (e.g., every 5-10 seconds).

  • Baseline and Treatment:

    • Acquire a stable baseline fluorescence reading for at least 2 minutes.

    • Carefully add the treatment solution to the dish. Prepare separate dishes for each condition:

      • Condition 1 (Vehicle): Add the same volume of vehicle as used for the peptides.

      • Condition 2 (Negative Control): Add RP1b1 to the final desired concentration (e.g., 50 µM).

      • Condition 3 (Active Compound): Add this compound to the final desired concentration (e.g., 50 µM).

    • Continue time-lapse imaging for a sufficient period to observe the full effect (e.g., 10-20 minutes).

  • Data Analysis:

    • Select individual cells as regions of interest (ROIs).

    • Measure the mean fluorescence intensity for each ROI over time.

    • Normalize the fluorescence data to the baseline (F/F0).

    • Plot the change in fluorescence over time for each condition.

    • Quantify key parameters such as the peak fluorescence increase and the area under the curve.

    • Perform statistical analysis to compare the response between this compound, RP1b1, and the vehicle control.

Expected Outcomes:
TreatmentExpected Change in Intracellular [Ca2+]Interpretation
Vehicle No significant changeThe solvent does not affect calcium levels.
RP1b1 (Randomized Peptide) No significant changeThe peptide backbone and random sequence do not cause non-specific changes in calcium.
This compound A sustained increase in intracellular calciumThe observed effect is due to the specific inhibition of PMCA4 by this compound.

Visualizing the Experimental Logic and Signaling Pathway

To further clarify the experimental design and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation & Dye Loading cluster_imaging Fluorescence Imaging cluster_treatments Treatment Groups cluster_analysis Data Analysis cell_culture Culture Cells dye_loading Load with Calcium Indicator cell_culture->dye_loading baseline Acquire Baseline treatment Add Treatment baseline->treatment timelapse Time-Lapse Imaging treatment->timelapse vehicle Vehicle treatment->vehicle rp1b1 RP1b1 (Negative Control) treatment->rp1b1 caloxin1b1 This compound treatment->caloxin1b1 roi Define ROIs timelapse->roi quantify Quantify Fluorescence roi->quantify compare Compare Responses quantify->compare Signaling_Pathway cluster_membrane Plasma Membrane PMCA4 PMCA4 Ca_out Extracellular Ca2+ PMCA4->Ca_out Ca2+ Extrusion Ca_in Intracellular Ca2+ Ca_in->PMCA4 Signaling Downstream Signaling Ca_in->Signaling Activates Caloxin1b1 This compound Caloxin1b1->PMCA4 Inhibition RP1b1 RP1b1 (Control) RP1b1->PMCA4 No Interaction

References

Assessing the Specificity of Caloxin 1b1 for PMCA4 Over Other Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Caloxin 1b1's inhibitory activity across the four main isoforms of the Plasma Membrane Ca²⁺-ATPase (PMCA). The data presented is compiled from peer-reviewed studies to assist researchers in evaluating the suitability of this compound as a selective inhibitor for PMCA4 in their experimental designs.

Overview of this compound

This compound is a peptide-based inhibitor of the Plasma Membrane Ca²⁺-ATPase (PMCA), an essential enzyme for maintaining low intracellular calcium concentrations. It was developed through a two-step screening process targeting the first extracellular domain (exdom 1) of PMCA4.[1] This targeted approach was designed to confer isoform specificity, a critical feature for dissecting the individual roles of the four PMCA isoforms (PMCA1-4) in cellular physiology and disease.

Comparative Inhibitory Activity of this compound

The primary measure of an inhibitor's potency is its inhibition constant (Ki), which represents the concentration of inhibitor required to produce 50% inhibition. A lower Ki value indicates a higher binding affinity and greater potency. Experimental data demonstrates that this compound exhibits a preferential affinity for PMCA4 over the other isoforms.[1][2]

PMCA IsoformInhibition Constant (Ki) in µMSource Cell/Membrane Preparation
PMCA1 105 ± 11Human Embryonic Kidney (HEK-293) cells
PMCA2 167 ± 67Insect cells overexpressing PMCA2
PMCA3 274 ± 40Insect cells overexpressing PMCA3
PMCA4 46 ± 5Human erythrocyte ghosts
Table 1: Comparison of this compound Inhibition Constants (Ki) across PMCA Isoforms. Data sourced from Pande et al., 2006 and Grover et al., 2011.[1][3][4]

As the data indicates, this compound is approximately 2.3-fold more potent for PMCA4 than for PMCA1, and its selectivity is even more pronounced when compared to PMCA2 and PMCA3.[1]

Experimental Protocols

The determination of this compound's isoform specificity relies on robust experimental methodologies. The following section details the key assays cited in the literature.

Ca²⁺-Mg²⁺-ATPase Activity Assay

This assay is the gold standard for measuring PMCA activity. It quantifies the rate of ATP hydrolysis that is dependent on the presence of both Ca²⁺ and Mg²⁺, which is a direct measure of PMCA's pumping function.

Objective: To determine the inhibition constant (Ki) of this compound for each PMCA isoform.

Materials:

  • Membrane preparations enriched with specific PMCA isoforms (e.g., human erythrocyte ghosts for PMCA4, plasma membranes from HEK-293 cells for PMCA1, or microsomes from insect cells overexpressing PMCA2 or PMCA3).[1][4]

  • Assay buffer containing inhibitors of other ATPases to ensure the measured activity is specific to PMCA (e.g., thapsigargin for SERCA pumps, ouabain for Na⁺/K⁺-ATPase, and azide for mitochondrial F₁F₀-ATPase).[2][3]

  • ATP (adenosine triphosphate) as the substrate.

  • This compound at varying concentrations.

  • A method to detect ATP hydrolysis, such as a coupled enzyme assay that measures the disappearance of NADH or a radioactive assay using [γ-³³P]ATP.[5]

Procedure:

  • Incubate the isoform-specific membrane preparation in the assay buffer.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding ATP.

  • Measure the rate of ATP hydrolysis. The difference in activity in the presence and absence of Ca²⁺ is taken as the PMCA-specific Ca²⁺-Mg²⁺-ATPase activity.[3][5]

  • Plot the percentage of inhibition against the concentration of this compound.

  • Calculate the Ki value using non-linear regression analysis, fitting the data to an equation for noncompetitive inhibition.[3]

Mechanism of Action and Signaling Context

This compound functions as an allosteric inhibitor, binding to the first extracellular domain of PMCA.[6] This binding event is thought to induce a conformational change that impedes the enzyme's catalytic cycle, thereby blocking the transport of Ca²⁺ out of the cell.

The selective inhibition of PMCA4 by this compound has significant implications for understanding its role in various signaling pathways. For instance, in vascular smooth muscle cells, which predominantly express PMCA4, inhibition by this compound leads to an increase in intracellular Ca²⁺, resulting in vasoconstriction.[3][7][8] In contrast, endothelial cells, which mainly express PMCA1, are less affected by this compound at concentrations that are effective on smooth muscle cells.[3][7][8]

PMCA4_Inhibition_Pathway cluster_intracellular Intracellular Space Caloxin1b1 This compound PMCA4 PMCA4 Caloxin1b1->PMCA4 Ca_out PMCA4->Ca_out Ca²⁺ Efflux ADP ADP + Pi Ca_in Ca²⁺ (in) Cellular_Response Cellular Response (e.g., Contraction) Ca_in->Cellular_Response Increased [Ca²⁺]i ATP ATP ATP->PMCA4 Powers pump

Caption: Mechanism of PMCA4 inhibition by this compound.

Experimental Workflow for Assessing Specificity

The logical flow for determining the isoform specificity of an inhibitor like this compound is a multi-step process that begins with the preparation of isoform-specific materials and culminates in a comparative analysis of inhibitory activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cluster_conclusion Conclusion prep_pmca1 Isolate PMCA1-rich membranes (HEK-293) assay Perform Ca²⁺-Mg²⁺-ATPase assay with varying [this compound] prep_pmca1->assay prep_pmca4 Isolate PMCA4-rich membranes (Erythrocytes) prep_pmca4->assay prep_other_pmcas Prepare other PMCA isoforms (overexpression) prep_other_pmcas->assay plot_data Plot % Inhibition vs. [this compound] assay->plot_data calc_ki Calculate Ki values for each isoform plot_data->calc_ki compare Compare Ki values to determine isoform specificity calc_ki->compare

Caption: Workflow for determining this compound's PMCA isoform specificity.

Conclusion

References

A Comparative Guide to PMCA Inhibition: Caloxin 1b1 vs. Carboxyeosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The plasma membrane Ca2+-ATPase (PMCA) is a crucial regulator of intracellular calcium homeostasis, making it a significant target for therapeutic intervention and physiological studies. The selection of an appropriate PMCA inhibitor is paramount for obtaining specific and reliable experimental results. This guide provides a detailed comparison of two commonly used PMCA inhibitors, the peptide-based Caloxin 1b1 and the small molecule carboxyeosin, focusing on their performance, specificity, and supporting experimental data.

Executive Summary

This compound emerges as a highly specific and isoform-selective inhibitor of PMCA, acting on an extracellular domain of the pump. In contrast, carboxyeosin, while an effective inhibitor, exhibits non-specific effects that can confound experimental outcomes. This guide will delve into the mechanistic differences, present quantitative data on their inhibitory actions, and provide detailed experimental protocols for their characterization.

Mechanism of Action

This compound: This peptide inhibitor functions by binding to a specific extracellular domain of the PMCA pump.[1] This extracellular site of action is a key advantage, as it allows for the direct application of this compound to intact cells and tissues to study its effects on PMCA function.[1][2]

Carboxyeosin: The precise mechanism of carboxyeosin's inhibition of PMCA is less defined. It is suggested to interfere with the binding of ATP to the enzyme, a mechanism that is not unique to PMCA and can lead to off-target effects on other ATPases.[3] This lack of specificity can result in broader cellular effects, such as alterations in intracellular calcium levels independent of direct PMCA inhibition.[3]

Performance and Specificity: A Quantitative Comparison

The inhibitory potency and selectivity of this compound and carboxyeosin have been evaluated in various experimental systems. The data clearly highlights the superior specificity of this compound.

InhibitorTargetAssay SystemInhibitory Constant (Ki) / IC50Reference
This compound PMCA4Leaky erythrocyte ghosts46 ± 5 µM (Ki)[1][3]
PMCA1HEK-293 cells105 ± 11 µM (Ki)[1][3]
PMCA2167 ± 67 µM (Ki)[3]
PMCA3274 ± 40 µM (Ki)[3]
Carboxyeosin PMCAHuman sperm~5.2 - 7.0 µM (IC50 for Ca2+ clearance)[4]
PMCAHeLa cells20 µM (used concentration)[5]
P-type ATPasesGeneralModerately specific[6]

Key Findings:

  • This compound demonstrates clear isoform selectivity , with a significantly higher affinity for PMCA4 over other isoforms.[1][3] This makes it an invaluable tool for dissecting the specific roles of PMCA4 in cellular physiology.

  • This compound is highly specific for PMCA , showing no inhibitory activity against other ATPases like SERCA or Na+/K+-ATPase.[1]

  • Carboxyeosin exhibits non-specific effects . Studies have shown that carboxyeosin can increase basal intracellular calcium levels, an effect attributed to its potential inhibition of other pumps like the sodium pump or SERCA.[3] This can complicate the interpretation of data, as the observed effects may not be solely due to PMCA inhibition.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Mechanism of PMCA Inhibition cluster_caloxin This compound cluster_carboxyeosin Carboxyeosin Caloxin This compound PMCA_ext Extracellular Domain of PMCA Caloxin->PMCA_ext Binds specifically PMCA_inhibition PMCA Inhibition PMCA_ext->PMCA_inhibition Leads to Carboxyeosin Carboxyeosin ATP_binding ATP Binding Site (PMCA & other ATPases) Carboxyeosin->ATP_binding Interferes with ATP_binding->PMCA_inhibition Leads to

Caption: Comparative mechanism of PMCA inhibition.

Experimental Workflow: PMCA ATPase Activity Assay start Start prep Prepare Leaky Erythrocyte Ghosts or Microsomes start->prep reaction Set up Reaction Mixture (Buffer, MgCl2, ATP, etc.) prep->reaction add_inhibitor Add Inhibitor (this compound or Carboxyeosin) reaction->add_inhibitor add_ca Initiate Reaction (Add CaCl2) add_inhibitor->add_ca measure Measure ATPase Activity (e.g., NADH fluorescence decrease) add_ca->measure analyze Analyze Data (Calculate Ki or IC50) measure->analyze end End analyze->end

Caption: Workflow for PMCA ATPase activity assay.

Experimental Protocols

PMCA Ca2+-Mg2+-ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by PMCA in the presence and absence of inhibitors.

Materials:

  • Leaky human erythrocyte ghosts or microsomal preparations from cells overexpressing a specific PMCA isoform.

  • Assay Buffer: 30 mM Imidazole-HCl (pH 7.0), 100 mM NaCl, 20 mM KCl, 6 mM MgCl2, 0.5 mM EGTA, 0.1 mM ouabain (to inhibit Na+/K+-ATPase).

  • Coupled Enzyme System: 0.6 mM NADH, 1 mM phosphoenolpyruvate, excess pyruvate kinase and lactate dehydrogenase.

  • ATP solution (100 mM).

  • CaCl2 solution (100 mM).

  • Inhibitors: this compound and carboxyeosin stock solutions.

Procedure:

  • Preparation of Reaction Mixture: In a microplate well or cuvette, combine the assay buffer, coupled enzyme system components, and the PMCA-containing membrane preparation.

  • Basal Mg2+-ATPase Activity: Measure the baseline rate of NADH disappearance (decrease in fluorescence or absorbance at 340 nm) to determine the basal Mg2+-ATPase activity.

  • Inhibitor Incubation: Add the desired concentration of this compound or carboxyeosin to the reaction mixture and incubate for a specified time (e.g., 10-15 minutes) at 37°C.

  • Initiation of PMCA Activity: Start the specific Ca2+-ATPase reaction by adding a known concentration of CaCl2 to achieve a defined free Ca2+ concentration.

  • Measurement: Monitor the rate of NADH disappearance. The difference between the rate in the presence and absence of Ca2+ represents the PMCA Ca2+-Mg2+-ATPase activity.

  • Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the Ki or IC50 value by fitting the data to an appropriate dose-response curve.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol allows for the real-time monitoring of changes in intracellular calcium levels in response to PMCA inhibition.

Materials:

  • Cultured cells of interest.

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Indo-1 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

  • Inhibitors: this compound and carboxyeosin stock solutions.

  • Fluorescence microscope or plate reader equipped for ratiometric imaging.

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or microplates suitable for fluorescence imaging.

  • Dye Loading: Incubate the cells with the Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with fresh HBSS to remove extracellular dye.

  • Baseline Measurement: Record the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) before adding any stimulants or inhibitors.

  • Inhibitor Application: Add the desired concentration of this compound or carboxyeosin to the cells and continue recording the fluorescence ratio.

  • Stimulation (Optional): To assess the effect of inhibitors on Ca2+ clearance, cells can be stimulated with an agonist (e.g., ATP, carbachol) to induce a transient increase in [Ca2+]i. The decay of the Ca2+ signal can then be monitored in the presence and absence of the PMCA inhibitor.

  • Data Analysis: The fluorescence ratio is proportional to the intracellular Ca2+ concentration. Analyze the changes in the ratio over time to determine the effect of the inhibitors on basal [Ca2+]i and Ca2+ clearance kinetics.

Conclusion

For researchers seeking a highly specific and selective tool to investigate the physiological roles of PMCA, particularly the PMCA4 isoform, This compound is the superior choice . Its extracellular mechanism of action and lack of off-target effects ensure that the observed results are directly attributable to PMCA inhibition. While carboxyeosin can be used as a general PMCA inhibitor, its non-specific effects necessitate careful experimental design and data interpretation . The use of appropriate controls and validation with more specific inhibitors like this compound is highly recommended when using carboxyeosin. This guide provides the necessary information for researchers to make an informed decision on the most suitable PMCA inhibitor for their specific research needs.

References

A Comparative Guide to Alternatives of Caloxin 1b1 for PMCA4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the plasma membrane Ca2+-ATPase 4 (PMCA4), identifying specific and potent inhibitors is crucial for elucidating its physiological roles and exploring its therapeutic potential. Caloxin 1b1 has been a notable peptide-based inhibitor of PMCA4. This guide provides a detailed comparison of this compound with its key alternatives, presenting quantitative data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Inhibitor Performance Comparison

The following tables summarize the quantitative data for this compound and its alternatives. Direct comparison of inhibitory constants is essential for evaluating the potency and selectivity of these compounds.

Table 1: Inhibitory Constants (Ki in µM) of Caloxins against PMCA Isoforms

InhibitorPMCA1PMCA2PMCA3PMCA4Selectivity for PMCA4Source
This compound105 ± 11167 ± 67274 ± 4046 ± 5Moderate[1][2][3]
Caloxin 1c221 ± 640 ± 1067 ± 82.3 ± 0.3High[4]

Lower Ki values indicate higher potency.

Table 2: Comparison of Small Molecule Inhibitors of PMCA4

InhibitorTypeTargetReported IC50 / KiMechanism of ActionSource
Aurintricarboxylic Acid (ATA)Small MoleculePMCA4Ki: ~65 nMAcompetitive with Ca2+ and Mg2+, non-competitive with ATP. Disrupts PMCA4-calcineurin interaction.[5][6][7]
ResveratrolNatural PolyphenolGeneral PMCAInduces PMCA inhibition at 50-100 µMIncreases intracellular Ca2+ by inhibiting PMCA.[8][9][10]

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are protocols for key experiments cited in the comparison of PMCA4 inhibitors.

Ca2+-Mg2+-ATPase Activity Assay

This assay measures the enzymatic activity of PMCA by quantifying ATP hydrolysis.

Objective: To determine the rate of ATP hydrolysis by PMCA in the presence and absence of inhibitors to calculate inhibitory constants (Ki).

Materials:

  • Microsomal preparations containing the PMCA isoform of interest (e.g., from erythrocyte ghosts, which are rich in PMCA4, or from cells overexpressing a specific isoform).

  • Assay Buffer: 120 mM KCl, 30 mM HEPES (pH 7.4), 3 mM MgCl2, 1 mM EGTA, 1 mM NaN3.

  • ATP solution (100 mM).

  • CaCl2 solution to achieve desired free Ca2+ concentrations.

  • Calmodulin (100 µg/mL).

  • Inhibitor stock solutions.

  • Malachite green reagent for phosphate detection.

Procedure:

  • Prepare the reaction mixture in the assay buffer containing MgCl2, EGTA, and varying concentrations of CaCl2 to establish a range of free Ca2+ concentrations.

  • Add the microsomal preparation (containing PMCA) to the reaction mixture.

  • To measure calmodulin-stimulated activity, add calmodulin to the reaction mixture.

  • Add the inhibitor at various concentrations to different reaction tubes. Include a control with no inhibitor.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., SDS).

  • Determine the amount of inorganic phosphate (Pi) released from ATP hydrolysis using the malachite green assay.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the specific activity of the ATPase (e.g., in nmol Pi/mg protein/min).

  • Determine the Ki value by fitting the data to appropriate enzyme inhibition models.

Intracellular Calcium Concentration Measurement

This method assesses the effect of PMCA inhibitors on the pump's ability to extrude Ca2+ from the cell, leading to changes in intracellular Ca2+ levels.

Objective: To measure changes in cytosolic free calcium concentration in response to PMCA inhibition.

Materials:

  • Cultured cells expressing PMCA4.

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM).

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+.

  • Thapsigargin (SERCA inhibitor).

  • PMCA inhibitor (e.g., this compound, ATA).

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities.

Procedure:

  • Seed cells on a suitable plate or coverslip and grow to the desired confluency.

  • Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS at 37°C for 30-60 minutes.

  • Wash the cells with HBSS to remove extracellular dye.

  • Initially, perfuse the cells with Ca2+-free HBSS containing a SERCA inhibitor like thapsigargin to prevent Ca2+ sequestration into the endoplasmic reticulum. This isolates the activity of plasma membrane pumps.

  • Establish a baseline fluorescence reading.

  • Add the PMCA inhibitor to the perfusion buffer and monitor the change in Fura-2 fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).

  • An increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular Ca2+ concentration, signifying inhibition of PMCA-mediated Ca2+ efflux.[8]

  • Data can be calibrated to obtain absolute Ca2+ concentrations.

Visualizations

Diagrams created using Graphviz to illustrate key concepts.

Signaling Pathway of PMCA4 Inhibition

The following diagram illustrates the role of PMCA4 in regulating the calcineurin-NFAT signaling pathway and how inhibitors like Aurintricarboxylic Acid (ATA) can modulate this pathway.

PMCA4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PMCA4 PMCA4 Calcineurin_inactive Calcineurin (inactive) PMCA4->Calcineurin_inactive Inhibits (maintains low local Ca2+) Ca_out Ca2+ (out) PMCA4->Ca_out Efflux Ca_channel Ca2+ Channel Ca_in Ca2+ (in) Ca_channel->Ca_in Ca_in->PMCA4 Ca_in->Calcineurin_inactive Activates Calcineurin_active Calcineurin (active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_expression Gene Expression NFAT->Gene_expression Nuclear translocation ATA ATA ATA->PMCA4 Inhibits

Caption: PMCA4-mediated Ca2+ efflux and its inhibition by ATA.

Experimental Workflow: Development of Caloxin 1c2

This diagram outlines the phage display workflow used to develop the more potent and selective PMCA4 inhibitor, Caloxin 1c2, from a library of this compound-like peptides.[4]

Phage_Display_Workflow cluster_workflow Phage Display Workflow for Caloxin 1c2 Development start Start: This compound-like Peptide Library panning Biopanning: Affinity chromatography with purified PMCA4 start->panning wash Washing: Remove non-specific and low-affinity binders panning->wash elution Elution: Recover high-affinity phage clones wash->elution amplification Amplification: Infect E. coli and amplify eluted phage elution->amplification amplification->panning Repeat panning (2-3 rounds) sequencing Sequencing & Analysis: Identify peptide sequences of high-affinity binders amplification->sequencing synthesis Peptide Synthesis: Synthesize identified peptide (Caloxin 1c2) sequencing->synthesis validation Functional Validation: Test inhibitory activity and selectivity (e.g., ATPase assay) synthesis->validation end End: Caloxin 1c2 (potent & selective PMCA4 inhibitor) validation->end

Caption: Workflow for developing Caloxin 1c2 via phage display.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Caloxin 1b1

Author: BenchChem Technical Support Team. Date: November 2025

Caloxin 1b1 is a synthetic peptide and a selective inhibitor of the plasma membrane Ca2+ pump (PMCA), with a higher affinity for the PMCA4 isoform.[1][2][3] As a crucial tool for researchers in cell signaling and drug development, its proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal, handling, and operational protocols for this compound.

I. Chemical and Safety Data

While a comprehensive hazard analysis of this compound has not been fully established, it is recommended to handle it with the caution accorded to all laboratory chemicals. The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C70H111N21O21Anaspec
Molecular Weight 1582.9 g/mol Anaspec
Appearance Lyophilized solidAnaspec
Purity ≥95% by HPLCAnaspec
Storage Temperature -20°CAnaspec
Ki for PMCA4 46 ± 5 µM[1][2][3]
Ki for PMCA1 105 ± 11 µM[1][2][3]
Ki for PMCA2 167 ± 67 µM[1]
Ki for PMCA3 274 ± 40 µM[1]

II. Proper Disposal Procedures

As legislation regarding chemical waste disposal varies by region, it is imperative to consult and adhere to all local, state, and federal regulations. The following is a step-by-step guide based on general best practices for peptide waste disposal.

Step 1: Inactivation (Optional but Recommended)

For larger quantities of unused this compound, chemical inactivation can provide an additional layer of safety. A common method for peptide inactivation is hydrolysis.

  • Procedure: Dissolve the this compound waste in a 1M sodium hydroxide (NaOH) solution and stir at room temperature for several hours. This process will break the peptide bonds, hydrolyzing the peptide into its constituent amino acids. Neutralize the solution with a suitable acid (e.g., hydrochloric acid) before proceeding to the next step.

Step 2: Collection of Waste

  • Solid Waste: Collect unused lyophilized this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all aqueous solutions containing this compound, including experimental waste and the neutralized solution from the inactivation step, in a separate, sealed, and clearly labeled hazardous liquid waste container.

Step 3: Waste Storage

  • Store the hazardous waste containers in a designated, secure area away from incompatible materials. Ensure the storage area is well-ventilated.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste by a licensed and certified chemical waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.

III. Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

1. Measurement of PMCA Ca2+-Mg2+-ATPase Activity

This assay determines the inhibitory effect of this compound on the enzymatic activity of the plasma membrane Ca2+ pump.

  • Materials: Leaky human erythrocyte ghosts (rich in PMCA4), HEK-293 cell plasma membrane enriched fraction (rich in PMCA1), this compound, assay buffer (containing inhibitors of other ATPases like thapsigargin for SERCA, ouabain for Na+/K+-ATPase, and azide for mitochondrial ATPase), and a coupled enzyme assay system or [γ-33P]ATP.

  • Procedure:

    • Prepare leaky human erythrocyte ghosts or HEK-293 cell membranes as previously described.[2]

    • Incubate the membrane preparations with varying concentrations of this compound in the assay buffer.

    • Initiate the reaction by adding ATP.

    • Measure the rate of ATP hydrolysis. This can be done using a coupled enzyme assay that monitors the oxidation of NADH or by measuring the release of inorganic phosphate from [γ-33P]ATP.[2][4]

    • The PMCA Ca2+-Mg2+-ATPase activity is calculated as the difference between the ATPase activity in the presence and absence of Ca2+.

    • Plot the percentage of inhibition against the concentration of this compound to determine the inhibition constant (Ki).[4]

2. Aortic Ring Contraction Assay

This experiment assesses the physiological effect of this compound on vascular smooth muscle contraction.

  • Materials: Rat aorta, Krebs solution, phenylephrine, this compound, organ bath setup with force transducers.

  • Procedure:

    • Dissect the rat aorta and cut it into rings. The endothelium can be removed if desired.[2]

    • Mount the aortic rings in an organ bath containing Krebs solution and allow them to equilibrate.

    • Pre-contract the rings with a submaximum concentration of phenylephrine.

    • Add this compound to the organ bath and record the changes in isometric tension. An increase in force indicates a contractile effect.[2][3]

3. Measurement of Cytosolic Ca2+ Concentration

This protocol measures the impact of this compound on intracellular calcium levels in cultured cells.

  • Materials: Cultured arterial smooth muscle cells or endothelial cells, a fluorescent Ca2+ indicator (e.g., Fura-2 AM), a fluorescence imaging system.

  • Procedure:

    • Load the cultured cells with a fluorescent Ca2+ indicator.

    • Place the cells on the stage of a fluorescence microscope.

    • Perfuse the cells with a buffer solution.

    • Add this compound to the perfusion solution and monitor the changes in intracellular Ca2+ concentration by measuring the fluorescence intensity. An increase in fluorescence indicates a rise in cytosolic Ca2+.[3][5]

IV. Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caloxin1b1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Caloxin1b1 This compound PMCA4 PMCA4 Caloxin1b1->PMCA4 Binds to extracellular domain Ca_out Ca2+ Efflux PMCA4->Ca_out Inhibits Ca_in Increased Intracellular Ca2+ PMCA4->Ca_in Blockage results in

Caption: Mechanism of this compound action on PMCA4.

Experimental_Workflow start Start prep_cells Prepare Cells/ Tissues start->prep_cells add_caloxin Add this compound prep_cells->add_caloxin measure_response Measure Physiological Response add_caloxin->measure_response analyze_data Analyze Data measure_response->analyze_data end End analyze_data->end

Caption: General experimental workflow for studying this compound effects.

References

Essential Safety and Operational Guide for Handling Caloxin 1b1

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of Caloxin 1b1, a selective inhibitor of the Plasma Membrane Ca2+-ATPase isoform 4 (PMCA4). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.

Immediate Safety and Handling Protocols

This compound is a bioactive peptide. While a comprehensive hazard profile has not been established, it is imperative to handle this compound with caution, assuming it to be potentially hazardous. The following procedures are mandatory for all personnel handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. However, the following minimum PPE is required:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact with the lyophilized powder and solutions.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne powder and accidental splashes of solutions.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection A properly fitted N95 or higher-rated respiratorMandatory when handling the lyophilized powder to prevent inhalation.

Engineering Controls

  • Ventilation: All handling of the lyophilized powder and preparation of stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower must be in the immediate vicinity of the handling area.

Emergency Procedures: First Aid

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Plans: Storage and Solution Preparation

Proper storage and preparation are critical for the stability and efficacy of this compound.

Storage of Lyophilized Powder

ParameterSpecification
Temperature -20°C
Conditions Store in a tightly sealed container, protected from light and moisture.

Preparation of Stock Solutions

This compound is a peptide and may require specific solvents for complete dissolution. It is recommended to first dissolve the peptide in a small amount of an appropriate organic solvent before dilution in aqueous buffers.

ParameterSpecification
Recommended Solvents Sterile distilled water or sterile dilute acetic acid (0.1%). For peptides with solubility challenges, DMSO can be used, but compatibility with the experimental system must be verified.
Concentration Prepare a concentrated stock solution (e.g., 1-10 mM) to minimize the volume of organic solvent in the final experimental concentration.
Storage of Stock Solutions Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Solutions are stable for a shorter duration than the lyophilized powder.

Experimental Protocol: Inhibition of PMCA4 in Vascular Smooth Muscle Cells

This protocol outlines a general procedure for treating vascular smooth muscle cells (VSMCs) with this compound to study its effects on intracellular calcium levels.

1. Cell Culture

  • Culture VSMCs in an appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

  • Plate cells in a suitable format for the intended analysis (e.g., 96-well plate for fluorescence-based assays).

2. Preparation of Working Solutions

  • Thaw an aliquot of the this compound stock solution.

  • Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 50 µM and 200 µM have been used in published studies)[1].

3. Cell Treatment

  • Remove the culture medium from the cells.

  • Add the prepared this compound working solutions to the cells.

  • Include appropriate controls, such as a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control peptide if available.

  • Incubate the cells for the desired time period.

4. Measurement of Intracellular Calcium

  • Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Measure the fluorescence intensity using a plate reader or fluorescence microscope to determine changes in intracellular calcium concentration.

5. Data Analysis

  • Normalize the fluorescence data to the baseline before treatment.

  • Compare the calcium levels in this compound-treated cells to the control groups.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Vascular Smooth Muscle Cells Prepare Prepare this compound Working Solutions Culture->Prepare Treat Treat Cells with this compound Prepare->Treat Measure Measure Intracellular Calcium Treat->Measure Analyze Analyze Fluorescence Data Measure->Analyze

Experimental workflow for studying the effect of this compound on intracellular calcium.

Mechanism of Action: Signaling Pathway

This compound selectively inhibits the PMCA4 isoform, which is a key regulator of intracellular calcium homeostasis. By blocking the extrusion of Ca2+ from the cell, this compound leads to an increase in cytosolic calcium concentration. This elevated calcium can then activate downstream signaling pathways, notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.

signaling_pathway Caloxin This compound PMCA4 PMCA4 Caloxin->PMCA4 Inhibits Ca_out Ca²⁺ (out) PMCA4->Ca_out Extrudes Ca_in Ca²⁺ (in) ↑ Calcineurin Calcineurin (activated) Ca_in->Calcineurin Activates NFAT_P NFAT-P (cytoplasm) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (nucleus) NFAT_P->NFAT Translocates to Nucleus Gene Gene Transcription NFAT->Gene Promotes

Signaling pathway of this compound-mediated PMCA4 inhibition.

Disposal Plan

All materials contaminated with this compound, including unused solutions, cell culture waste, and disposable labware, must be treated as hazardous chemical waste.

Waste Segregation and Collection

  • Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, gloves, flasks) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.

Disposal Procedure

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and volume.

  • Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for chemical waste disposal.

By adhering to these guidelines, you contribute to a safe and productive research environment while ensuring the reliable and effective use of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.